Product packaging for Mn(II)-DO3A (sodium)(Cat. No.:)

Mn(II)-DO3A (sodium)

Cat. No.: B15138120
M. Wt: 420.28 g/mol
InChI Key: OVRMTVHRWWZGAL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mn(II)-DO3A (sodium) is a useful research compound. Its molecular formula is C14H22MnN4NaO6- and its molecular weight is 420.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mn(II)-DO3A (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mn(II)-DO3A (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22MnN4NaO6- B15138120 Mn(II)-DO3A (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22MnN4NaO6-

Molecular Weight

420.28 g/mol

IUPAC Name

sodium;2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;manganese(2+)

InChI

InChI=1S/C14H25N4O6.Mn.Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);;/q-1;+2;+1/p-3

InChI Key

OVRMTVHRWWZGAL-UHFFFAOYSA-K

Canonical SMILES

C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Mn+2]

Origin of Product

United States

Foundational & Exploratory

Characterization of the Mn(II)-DO3A Sodium Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing interest in manganese-based contrast agents for Magnetic Resonance Imaging (MRI) has propelled research into the characterization of various Mn(II) complexes. Among these, the Mn(II)-DO3A sodium complex (where DO3A stands for 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) has emerged as a subject of significant investigation. This technical guide provides an in-depth overview of the characterization of the Mn(II)-DO3A sodium complex, detailing its physicochemical properties, synthesis, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel imaging agents.

Physicochemical Properties

The Mn(II)-DO3A complex exhibits a range of physicochemical properties that are crucial for its potential application as an MRI contrast agent. These properties, including thermodynamic stability, kinetic inertness, and relaxivity, are summarized below.

Table 1: Thermodynamic Stability and Kinetic Inertness of Mn(II)-DO3A
ParameterValueConditionsReference
Thermodynamic Stability
log KMnL19.40.1 M Me4NCl[1]
pMn8.86I = 0.15 M NaCl, 25 °C[2]
Kinetic Inertness
Acid Catalyzed Dissociation Rate (k1)0.45 M-1s-1-[2]

Note: pMn is defined as the negative logarithm of the free Mn(II) concentration at pH 7.4 with [Mn]tot = 1 µM and [L]tot = 10 µM.

Table 2: Relaxivity of Mn(II)-DO3A
Magnetic Field Strength (T)Frequency (MHz)r1 (mM-1s-1)ConditionsReference
-201.30-[2]

The heptadentate nature of the DO3A ligand leads to a seven-coordinate Mn(II) complex.[3] This coordination geometry results in the absence of a coordinated inner-sphere water molecule (q=0).[4][5] Consequently, the relaxivity of the Mn(II)-DO3A complex is relatively low and primarily originates from second and outer-sphere contributions.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the DO3A ligand and the Mn(II)-DO3A complex, as well as for the key experiments used in its characterization.

Synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A)

The synthesis of the DO3A ligand is a multi-step process that begins with the preparation of the cyclen (1,4,7,10-tetraazacyclododecane) macrocycle, followed by the selective alkylation of three of its four nitrogen atoms.

Synthesis_of_DO3A cluster_synthesis Synthesis of DO3A Ligand start Starting Materials (e.g., Triethylenetetramine) cyclen Synthesis of Cyclen Macrocycle start->cyclen protection Selective Protection of one Nitrogen cyclen->protection alkylation Alkylation of three Amino Groups (e.g., with bromoacetic acid) protection->alkylation deprotection Deprotection alkylation->deprotection do3a DO3A Ligand deprotection->do3a

Caption: Workflow for the synthesis of the DO3A ligand.

Protocol:

  • Synthesis of Cyclen: The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) can be achieved through various established methods, such as the Richman-Atkins synthesis. This typically involves the reaction of triethylenetetramine with a suitable cyclizing agent.

  • Selective Protection: To achieve selective trisubstitution, one of the four nitrogen atoms of the cyclen ring is protected. This can be accomplished using a suitable protecting group, such as a tosyl or Boc group.

  • Carboxymethylation: The three unprotected secondary amine groups are then alkylated with a haloacetic acid, typically bromoacetic acid, in an aqueous basic solution. The pH is maintained at a high level (around 11.3) using a base like sodium hydroxide. The reaction is carried out at an elevated temperature (e.g., 45°C) for several hours.

  • Hydrolysis and Deprotection: Following the alkylation, the reaction mixture is heated at a higher temperature (e.g., 80°C) to facilitate the hydrolysis of any ester intermediates and to ensure the complete formation of the carboxylate groups. If a protecting group was used, a subsequent deprotection step is carried out under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Purification: The final DO3A ligand is purified, for example, by precipitation from the reaction mixture by adjusting the pH and then recrystallization or by chromatographic methods.

Synthesis of Mn(II)-DO3A Sodium Complex

The complexation of Mn(II) with the DO3A ligand is a straightforward reaction.

Synthesis_of_Mn_DO3A cluster_complexation Synthesis of Mn(II)-DO3A Complex do3a_sol DO3A Ligand in Aqueous Solution mixing Mixing and pH Adjustment (pH ~6.5-7) do3a_sol->mixing mn_salt Mn(II) Salt Solution (e.g., MnCl2 or Mn(OAc)2) mn_salt->mixing heating Heating (optional) (e.g., 100°C) mixing->heating purification Purification (e.g., Ultrafiltration, Dialysis) heating->purification mn_do3a Mn(II)-DO3A Sodium Complex purification->mn_do3a Potentiometric_Titration_Workflow cluster_titration Potentiometric Titration Workflow preparation Sample Preparation (Mn(II) + DO3A in KCl) titration Titration with NaOH (Monitoring pH/mV) preparation->titration data_acq Data Acquisition (Volume of Titrant vs. pH) titration->data_acq data_analysis Data Analysis (e.g., with PSEQUAD) data_acq->data_analysis stability_const Stability Constant (log KMnL) data_analysis->stability_const Kinetic_Inertness_Workflow cluster_kinetics Kinetic Inertness Study Workflow sample_prep Prepare Mn(II)-DO3A Solution in Buffered Medium add_cu Add Excess Cu(II) Solution sample_prep->add_cu monitoring Monitor Absorbance Change (UV-Vis Spectrophotometer) add_cu->monitoring data_analysis Calculate Dissociation Rate Constant monitoring->data_analysis half_life Determine Half-life (t1/2) data_analysis->half_life NMRD_Workflow cluster_nmrd NMRD Profile Measurement Workflow sample_prep Prepare Aqueous Solution of Mn(II)-DO3A measurement Measure T1 Relaxation Times at Various Magnetic Fields sample_prep->measurement calculation Calculate Relaxivity (r1) at each Field Strength measurement->calculation plotting Plot r1 vs. Frequency (NMRD Profile) calculation->plotting analysis Fit Data to Theoretical Models (e.g., Solomon-Bloembergen-Morgan) plotting->analysis

References

Unveiling the Stability of Mn(II)-DO3A Chelates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of chelating agents is paramount for the design of safe and effective metal-based diagnostic and therapeutic agents. This in-depth technical guide focuses on the core principles governing the thermodynamic stability of Manganese(II) complexed with the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A).

Manganese(II) complexes are gaining significant interest as potential alternatives to gadolinium-based contrast agents for magnetic resonance imaging (MRI) due to concerns about gadolinium deposition in the body. The high spin d5 electronic configuration of Mn(II) results in a lack of ligand-field stabilization energy, which can lead to lower thermodynamic stability compared to other divalent transition metals like zinc. Therefore, a thorough understanding and quantification of the stability of Mn(II) chelates are crucial to prevent the in vivo release of potentially toxic free Mn(II) ions.

Quantitative Analysis of Thermodynamic Stability

The thermodynamic stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. It is quantified by the stability constant (K) or, more commonly, its logarithmic form (log K). A higher log K value indicates a more stable complex and less dissociation of the metal ion.

For Mn(II)-DO3A, the stability constant (log KMnL) has been reported to be 19.4 when measured in a 0.1 M Me4NCl medium.[1] This high value signifies a strong affinity of the DO3A ligand for the Mn(II) ion, forming a stable complex. The stability of Mn(II) chelates is influenced by the ligand's structure, including its denticity and the nature of the donor atoms. Macrocyclic ligands like DO3A generally form more stable and inert complexes compared to their linear counterparts due to the macrocyclic effect.[2]

For comparative purposes, the stability constants for Mn(II) with other relevant macrocyclic ligands are presented in the table below.

Ligandlog KMnLIonic Strength (M)Reference
DO3A 19.40.1 (Me4NCl)[1]
DOTA19.89Not Specified[2]
NOTA14.9Not Specified[2]

This table summarizes the reported thermodynamic stability constants for Mn(II) complexes with DO3A and other common macrocyclic chelating agents. Me4NCl denotes tetramethylammonium chloride.

Protonation Constants of DO3A

The stability of a metal complex in solution is also highly dependent on the pH, which influences the protonation state of the ligand. The protonation constants (log KiH) describe the affinity of the ligand's donor atoms for protons. The DO3A ligand has multiple protonation sites: the nitrogen atoms of the macrocyclic ring and the oxygen atoms of the carboxylate arms. Understanding these constants is essential for determining the conditional stability of the Mn(II)-DO3A complex at a specific pH, such as physiological pH (7.4).

While specific protonation constants for DO3A from the direct search results are limited, studies on similar DO3A-derived ligands provide insight into the protonation behavior. For instance, the protonation of the macrocyclic nitrogen and carboxylate oxygen atoms typically occurs in a stepwise manner.[3]

Experimental Protocols for Determining Stability Constants

The accurate determination of stability constants is fundamental to assessing the potential of a chelating agent for in vivo applications. Potentiometric titration is a widely used and reliable method for this purpose.

Potentiometric Titration

Principle: This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a function of the volume of a standard basic solution (e.g., NaOH) added. The resulting titration curve provides information about the protonation of the ligand and the formation of the metal complex. By analyzing the shape of the titration curve, the protonation constants of the ligand and the stability constant of the metal complex can be calculated using specialized software.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the DO3A ligand of known concentration in a suitable background electrolyte (e.g., 0.1 M KCl or NaCl) to maintain constant ionic strength.

    • Prepare a standardized stock solution of a strong base (e.g., carbonate-free NaOH).

    • Prepare a stock solution of Mn(II) chloride or another suitable Mn(II) salt of accurately known concentration.

  • Titration Procedure:

    • Calibrate a pH electrode and titration apparatus at the desired temperature (typically 25 °C).

    • In a thermostated titration vessel, place a known volume of the DO3A ligand solution.

    • To determine the ligand's protonation constants, titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

    • To determine the metal complex stability constant, add a known amount of the Mn(II) stock solution to the ligand solution (typically in a 1:1 molar ratio) and repeat the titration with the NaOH solution.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is processed using computer programs (e.g., HYPERQUAD) that employ non-linear least-squares fitting algorithms.

    • The program refines the values of the protonation and stability constants to achieve the best fit between the experimental and calculated titration curves.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the chelation process and the experimental workflow.

ChelationProcess Mn2 Mn²⁺ Chelate [Mn(DO3A)]⁻ Mn2->Chelate + DO3A DO3A DO3A DO3A->Chelate

Caption: Chelation of Mn(II) by the DO3A ligand.

ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_titration 2. Potentiometric Titration cluster_analysis 3. Data Analysis Ligand Prepare DO3A Solution Titrate_L Titrate Ligand Ligand->Titrate_L Titrate_ML Titrate Ligand + Mn(II) Ligand->Titrate_ML Base Standardize NaOH Base->Titrate_L Base->Titrate_ML Metal Prepare Mn(II) Solution Metal->Titrate_ML Plot Plot pH vs. Titrant Volume Titrate_L->Plot Titrate_ML->Plot Calculate Calculate log K using Software Plot->Calculate

Caption: Workflow for stability constant determination.

References

Relaxivity properties of Mn(II)-DO3A sodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Relaxivity Properties of Mn(II)-DO3A Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) complexes are increasingly being investigated as potential alternatives to gadolinium-based contrast agents for magnetic resonance imaging (MRI) due to concerns about gadolinium deposition in the body. The efficacy of a T1 contrast agent is primarily determined by its ability to increase the longitudinal relaxation rate (1/T1) of water protons, a property quantified by its relaxivity (r1). This guide provides a detailed technical overview of the relaxivity properties of Mn(II)-DO3A sodium (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, manganese(II) complex), a macrocyclic chelate.

A critical factor for high relaxivity in paramagnetic complexes is the presence of at least one water molecule in the inner coordination sphere of the metal ion that can rapidly exchange with the bulk water.[1] However, studies on Mn(II) complexes with cyclen-based ligands have shown that Mn-DO3A lacks an inner-sphere water molecule.[1] This absence of a coordinated water molecule is expected to result in a significantly lower relaxivity compared to other Mn(II) complexes that do possess one.

Theoretical Framework of Relaxivity

The relaxivity of a paramagnetic contrast agent is a measure of its efficiency in enhancing the relaxation rates of solvent nuclei, typically water protons. It is defined as the increase in the longitudinal (r1) or transverse (r2) relaxation rate of the solvent per unit concentration of the paramagnetic species.[2] The paramagnetic contribution to the relaxation rate is influenced by several factors, including the number of inner-sphere water molecules (q), the rotational correlation time (τR), and the water exchange rate (kex).

For T1 contrast agents, the inner-sphere relaxation mechanism is often dominant. This mechanism relies on the direct interaction between the paramagnetic metal ion and the coordinated water molecule(s). The absence of an inner-sphere water molecule in Mn(II)-DO3A means that its relaxivity is primarily governed by outer-sphere mechanisms, where the paramagnetic center influences the relaxation of water molecules that are not directly coordinated but are in close proximity. Outer-sphere relaxivity is generally much lower than inner-sphere relaxivity.

Quantitative Relaxivity Data

Specific quantitative relaxivity data for the simple Mn(II)-DO3A sodium salt is not widely reported in the literature, likely due to its inherently low relaxivity which makes it a less attractive candidate for a standalone contrast agent. However, to provide context, the following table summarizes the relaxivity values for other relevant manganese(II) complexes.

Complexr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)Solvent/Medium
[Mn(EDTA)(H₂O)]²⁻3.3Not Reported0.47 (20 MHz)25Water
Mn-DPDP2.8Not Reported0.47 (20 MHz)40Not Specified
Mn(II) Complex (Mn4)4.934.51.5Not ReportedWater
Mn-PyC3A2.1Not Reported1.437Not Specified

This table presents data for various Mn(II) complexes to illustrate typical relaxivity values. Data for the specific Mn(II)-DO3A sodium salt is not available in the cited literature.

Experimental Protocols for Relaxivity Measurement

The determination of longitudinal (r1) and transverse (r2) relaxivities of a paramagnetic complex like Mn(II)-DO3A sodium involves the measurement of the respective relaxation times (T1 and T2) of water protons in solutions containing varying concentrations of the complex.

Materials and Equipment
  • Mn(II)-DO3A sodium salt

  • Deionized water or appropriate buffer solution

  • Volumetric flasks and pipettes for accurate concentration preparation

  • NMR spectrometer or a relaxometer (e.g., Stelar Spinmaster) capable of T1 and T2 measurements at a specific magnetic field and temperature.[2]

Sample Preparation
  • Prepare a stock solution of Mn(II)-DO3A sodium of a known high concentration in the desired solvent (e.g., deionized water or a biologically relevant buffer).

  • Prepare a series of dilutions from the stock solution to obtain at least five different concentrations of the complex.

  • Prepare a "blank" sample containing only the solvent.

T1 Measurement (Inversion-Recovery Method)
  • Set the NMR spectrometer to the desired magnetic field strength and equilibrate the sample temperature.

  • For each concentration of the Mn(II)-DO3A solution and the blank, measure the longitudinal relaxation time (T1) using a standard inversion-recovery pulse sequence.[2]

  • The inversion-recovery sequence consists of a 180° pulse, a variable delay time (TI), and a 90° pulse. The signal intensity is measured as a function of TI.

  • The T1 value is determined by fitting the signal intensity data to the following exponential recovery function: M(TI) = M₀(1 - 2e^(-TI/T1)) where M(TI) is the magnetization at delay TI, and M₀ is the equilibrium magnetization.

T2 Measurement (Carr-Purcell-Meiboom-Gill - CPMG Method)
  • Using the same samples and instrument settings, measure the transverse relaxation time (T2) using a CPMG pulse sequence.

  • The CPMG sequence consists of a 90° pulse followed by a train of 180° pulses. This sequence minimizes the effects of magnetic field inhomogeneity.

  • The T2 value is determined by fitting the decay of the echo amplitudes to a mono-exponential function.

Data Analysis and Relaxivity Calculation
  • Calculate the longitudinal relaxation rate (R1 = 1/T1) and the transverse relaxation rate (R2 = 1/T2) for each sample, including the blank.

  • Plot the relaxation rates (R1 and R2) as a function of the Mn(II)-DO3A concentration (in mM).

  • The slope of the linear fit of the R1 vs. concentration plot gives the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.

  • Similarly, the slope of the linear fit of the R2 vs. concentration plot gives the transverse relaxivity (r2) in units of mM⁻¹s⁻¹.

The relationship is described by the following equations:

(1/T1)obs = (1/T1)d + r1 * [C] (1/T2)obs = (1/T2)d + r2 * [C]

where:

  • (1/T1)obs and (1/T2)obs are the observed relaxation rates of the sample solutions.

  • (1/T1)d and (1/T2)d are the diamagnetic relaxation rates of the solvent (from the blank sample).

  • [C] is the concentration of the Mn(II)-DO3A complex.

Visualizations

Relaxivity_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of Mn(II)-DO3A Dilutions Create Serial Dilutions Stock->Dilutions T1_meas Measure T1 (Inversion Recovery) Dilutions->T1_meas T2_meas Measure T2 (CPMG) Dilutions->T2_meas Blank Prepare Solvent Blank Blank->T1_meas Blank->T2_meas Calc_rates Calculate R1 (1/T1) and R2 (1/T2) T1_meas->Calc_rates T2_meas->Calc_rates Plot_R1 Plot R1 vs. [Mn(II)-DO3A] Calc_rates->Plot_R1 Plot_R2 Plot R2 vs. [Mn(II)-DO3A] Calc_rates->Plot_R2 Calc_r1 Calculate r1 (Slope) Plot_R1->Calc_r1 Calc_r2 Calculate r2 (Slope) Plot_R2->Calc_r2

Caption: Experimental workflow for determining r1 and r2 relaxivity.

Signaling_Pathways cluster_inner Inner Sphere cluster_outer Outer Sphere cluster_bulk Bulk Water Mn Mn(II) H2O_inner H₂O Mn->H2O_inner Direct Coordination (Strong Interaction) H2O_outer H₂O Mn->H2O_outer Through-Space Interaction (Weaker) H2O_bulk H₂O H2O_inner->H2O_bulk Water Exchange (kex) H2O_outer->H2O_bulk Diffusion

Caption: Inner vs. Outer Sphere relaxation mechanisms.

References

Spectroscopic and Physicochemical Characterization of the Mn(II)-DO3A Complex

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the spectroscopic analysis of the Mn(II)-DO3A complex for researchers, scientists, and drug development professionals.

Introduction

In the field of magnetic resonance imaging (MRI), there is a growing interest in developing safer and more efficient contrast agents. While gadolinium(III)-based complexes have long been the standard, concerns over gadolinium deposition in the body have spurred research into alternatives. High-spin manganese(II) (Mn(II)), with its five unpaired electrons and slow electronic relaxation, presents a promising alternative. The design of the chelating ligand is critical to ensure the stability and inertness of the resulting Mn(II) complex, preventing the release of potentially toxic free Mn(II) ions in vivo.

The ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a well-established chelator for paramagnetic metal ions. This whitepaper provides a detailed technical guide to the spectroscopic analysis of the Mn(II)-DO3A complex, summarizing key quantitative data, outlining experimental protocols, and illustrating its structure and the analytical workflow.

Physicochemical Properties

The thermodynamic stability of a metal complex is a crucial parameter for its potential use as an in vivo diagnostic agent. High stability is necessary to prevent transmetallation with endogenous ions. The stability of the Mn(II)-DO3A complex has been determined by potentiometric titrations.

ParameterValueConditionsReference
log KMnL 19.40.1 M Me4NCl[1]
  • log KMnL : The formation constant, representing the equilibrium between the free metal ion and the ligand to form the complex. A higher value indicates greater thermodynamic stability.

  • The stability of the Mn(II)-DO3A complex is comparable to that of Mn(II) complexes with similar aminocarboxylate ligands[2].

Structural and Spectroscopic Characterization

The spectroscopic properties of the Mn(II)-DO3A complex are intrinsically linked to its structure in solution. X-ray crystallography of a related derivative shows that the DO3A ligand is typically heptadentate, coordinating to the Mn(II) ion through the four nitrogen atoms of the macrocyclic ring and three oxygen atoms from the pendant carboxylate groups in a monocapped octahedral geometry[3]. A key finding for Mn(II)-DO3A is the absence of an inner-sphere water molecule[4]. This is significant because the relaxivity of many MRI contrast agents depends heavily on the exchange of a coordinated water molecule with bulk water. The lack of a coordinated water molecule explains the relatively low relaxivity of the Mn(II)-DO3A complex, as its relaxation enhancement properties are primarily derived from outer-sphere effects[4][5].

experimental_workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation ligand_synthesis Ligand (DO3A) Synthesis complexation Complexation with Mn(II) Salt ligand_synthesis->complexation purification Purification & Verification complexation->purification potentiometry Potentiometric Titration purification->potentiometry nmrd NMRD Profiling purification->nmrd epr EPR Spectroscopy purification->epr uv_vis UV-Vis Spectroscopy purification->uv_vis stability Stability Constant (log K) potentiometry->stability relaxivity Relaxivity (r₁) Analysis nmrd->relaxivity structure Electronic Structure epr->structure uv_vis->stability

References

Quantum Mechanical Modeling of Mn(II)-DO3A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 2025

Abstract

The growing interest in manganese(II) (Mn(II)) as a safer alternative to gadolinium(III) in magnetic resonance imaging (MRI) contrast agents has spurred significant research into the fundamental properties of Mn(II) chelates. Among these, Mn(II)-DO3A (DO3A = 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) has emerged as a promising platform. Understanding the structure, stability, and relaxivity of this complex at a quantum mechanical level is paramount for the rational design of next-generation imaging agents. This technical guide provides an in-depth overview of the quantum mechanical modeling of Mn(II)-DO3A, detailing the computational methodologies, experimental validation techniques, and the interplay between theoretical predictions and empirical data. It is intended for researchers, scientists, and drug development professionals in the field of medicinal inorganic chemistry and medical imaging.

Introduction

Manganese(II) complexes are increasingly being investigated as potential MRI contrast agents due to concerns about gadolinium deposition in the body.[1][2] The efficacy and safety of a Mn(II)-based contrast agent are intrinsically linked to the thermodynamic stability and kinetic inertness of the complex, which prevent the release of potentially toxic free Mn(II) ions.[3] The DO3A ligand is a heptadentate chelator that provides a stable coordination environment for Mn(II).[4]

Quantum mechanical (QM) modeling, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate the electronic structure, geometry, and bonding characteristics of these complexes.[2][5] These computational insights, when coupled with experimental validation, provide a comprehensive understanding of the structure-property relationships that govern the performance of Mn(II)-DO3A as a contrast agent.

Quantum Mechanical Modeling Workflow

The theoretical investigation of the Mn(II)-DO3A complex typically follows a structured workflow. This process begins with the definition of the molecular structure and culminates in the prediction of various physicochemical properties.

QM_Modeling_Workflow start Define Initial 3D Structure (e.g., from crystal data or builder) method Select QM Method (e.g., DFT) start->method functional Choose Functional (e.g., B3LYP, PBE0) method->functional basis_set Select Basis Set (e.g., def2-TZVP, LanL2DZ for Mn) functional->basis_set geom_opt Geometry Optimization (Find energy minimum) basis_set->geom_opt freq_calc Frequency Calculation (Confirm true minimum) geom_opt->freq_calc esp_calc Electronic Structure Analysis (HOMO-LUMO, spin density) freq_calc->esp_calc struct_param Structural Parameters (Bond lengths, angles) esp_calc->struct_param thermo_data Thermodynamic Data (Binding energies) esp_calc->thermo_data spec_prop Spectroscopic Properties esp_calc->spec_prop Integrated_Approach cluster_comp Computational Modeling cluster_exp Experimental Validation model QM Model (DFT) [Mn(II)-DO3A] predict Predict Properties: - Geometry (Bond Lengths) - Stability - Electronic Structure model->predict synth Synthesis & Purification of Mn(II)-DO3A predict->synth Guide Synthesis potentiometry Potentiometry: Measure Stability Constant predict->potentiometry Compare relaxometry Relaxometry: Measure Relaxivity (r1) predict->relaxometry Compare synth->potentiometry synth->relaxometry spectroscopy Spectroscopy (NMR, etc.) synth->spectroscopy potentiometry->model Refine Model relaxometry->model Refine Model spectroscopy->model Refine Model Biological_Interaction cluster_free_mn Free Mn(II) Ion cluster_chelated_mn Chelated Mn(II) Complex free_mn Mn²⁺ (aq) pathways Interference with Signaling Pathways (e.g., PI3K/Akt, MAPK) free_mn->pathways toxicity Potential Neurotoxicity pathways->toxicity mn_do3a [Mn(DO3A)]⁻ Complex ligand->mn_do3a Chelation stable High Thermodynamic and Kinetic Stability mn_do3a->stable imaging MRI Contrast Enhancement mn_do3a->imaging biocompatible Reduced Biological Interaction & Toxicity stable->biocompatible free_mn_chelated->mn_do3a Chelation

References

In vitro assessment of Mn(II)-DO3A properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Assessment of Mn(II)-DO3A Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methods used to characterize the physicochemical and biological properties of Mn(II)-DO3A, a manganese-based complex of interest for applications such as magnetic resonance imaging (MRI) contrast agents. The following sections detail the core parameters of stability, relaxivity, and biocompatibility, offering structured data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.

Physicochemical Characterization

The efficacy and safety of any metal-based agent for in vivo use are critically dependent on its thermodynamic stability and kinetic inertness. These parameters determine the likelihood of the manganese ion (Mn²⁺) being released from the DO3A chelator, which is crucial to avoid potential toxicity.

Thermodynamic and Kinetic Stability

Thermodynamic stability refers to the strength of the bond between the Mn(II) ion and the DO3A ligand at equilibrium, quantified by the stability constant (log KMnL). Kinetic inertness describes the rate at which the complex dissociates, a key predictor of its stability in a dynamic biological environment where competing ions and proteins are present.[1]

Table 1: Thermodynamic Stability and Kinetic Inertness of Mn(II)-DO3A and Related Complexes

Complexlog KMnLpMnDissociation Rate Constant (k₁) (M⁻¹s⁻¹)
[Mn(DO3A)]⁻19.4[2]9.02 (for [Mn(DOTA)]²⁻)[3]0.45[3]
[Mn(DOTA)]²⁻19.44[3]9.02[3]0.040[3]
[Mn(PCTA)]⁻Not specifiedNot specified0.112[3]
MnPyC3A14.14[4]8.17[4]Not specified

Note: pMn is defined as -log[Mn]free at pH 7.4 with total metal and ligand concentrations of 1 µM and 10 µM, respectively, providing a measure of conditional stability under physiological-like conditions.[2][5]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

This method is used to determine the protonation constants of the ligand and the stability constants of the Mn(II) complex.[3]

Materials:

  • Mn(II) chloride (MnCl₂) solution (standardized)

  • DO3A ligand solution

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) titrant (carbonate-free, standardized)

  • Background electrolyte (e.g., 0.15 M NaCl or 0.1 M KCl)[3][6]

  • High-precision pH meter and electrode

  • Thermostatted titration vessel (25 °C)[3]

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: In the thermostatted vessel, prepare a solution of the DO3A ligand at a known concentration in the background electrolyte.

  • Ligand Protonation: Titrate the ligand solution with the standardized base under an inert atmosphere to determine its protonation constants. Record the pH after each addition of titrant.

  • Complexation Titration: Prepare a new solution containing both the DO3A ligand and MnCl₂ in a 1:1 molar ratio in the background electrolyte.

  • Titration: Titrate this solution with the standardized base, again recording the pH at each step.

  • Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration curves. The software refines the protonation and stability constants by fitting the experimental data to a chemical equilibrium model.

Workflow for Stability Constant Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Electrode B Prepare Ligand (L) & Metal (M) Solutions A->B C Prepare Standardized Base B->C D Titrate L alone with Base (for Ligand Protonation Constants) C->D E Titrate M+L mixture with Base (for Complex Stability) C->E F Generate Titration Curves (pH vs. vol. Base) D->F E->F G Analyze Data with Equilibrium Software F->G H Determine log KMnL G->H

Caption: Workflow for determining the thermodynamic stability constant (log KMnL).

Experimental Protocol: Transmetallation Assay for Kinetic Inertness

This assay assesses the kinetic inertness of Mn(II)-DO3A by challenging it with a competing metal ion, typically Zn²⁺, which is biologically abundant.[7][8] The rate of Mn²⁺ release is monitored over time.

Materials:

  • Mn(II)-DO3A complex solution

  • Zinc chloride (ZnCl₂) solution (e.g., 25-fold molar excess)[7]

  • pH buffer (e.g., pH 6.0 or 7.4)[7]

  • Temperature-controlled incubator or water bath (e.g., 37 °C)[7]

  • Instrument to measure free Mn²⁺ (e.g., T₁ relaxometer, as free Mn²⁺ has a much higher relaxivity than chelated Mn²⁺)[1]

Procedure:

  • Incubation: Incubate the Mn(II)-DO3A complex in the chosen buffer with a significant molar excess of ZnCl₂ at a constant temperature.

  • Time Points: At various time intervals, take aliquots of the reaction mixture.

  • Measurement: Measure the longitudinal relaxation rate (R₁ = 1/T₁) of the water protons in each aliquot. An increase in R₁ corresponds to the release of Mn²⁺ from the DO3A chelate.

  • Data Analysis: Plot the change in R₁ against time. Fit the data to a pseudo-first-order kinetic model to determine the dissociation rate constant and the half-life (t₁/₂) of the complex under these conditions.[7]

Logical Flow for Kinetic Inertness Assessment

G start Mn(II)-DO3A Complex challenge Challenge with Excess Zn²⁺ ions (pH 6.0, 37°C) start->challenge monitor Monitor T₁ Relaxation Rate (R₁) at Multiple Time Points challenge->monitor plot Plot R₁ vs. Time monitor->plot calculate Fit to Kinetic Model plot->calculate result Determine Dissociation Rate & Half-Life (t₁/₂) calculate->result

Caption: Logical workflow for assessing the kinetic inertness via a Zn²⁺ transmetallation assay.

Relaxivity

Relaxivity (r₁ and r₂) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, which is the fundamental basis of MRI contrast. It is highly dependent on the magnetic field strength.[9]

Table 2: Relaxivity of Mn(II)-Based Complexes

Complexr₁ (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)
MnPyC3A2.1[10]1.437
MnPyC3A3.3[4]0.47 (20 MHz)25
Mn-LCyPh25.8 (in buffer)[11]0.47 (20 MHz)37
Mn-LCyPh248 (in human serum albumin)[11]0.47 (20 MHz)37
Experimental Protocol: NMRD for Relaxivity Measurement

Nuclear Magnetic Resonance Dispersion (NMRD) profiles are generated by measuring the longitudinal relaxivity (r₁) over a wide range of magnetic field strengths.

Materials:

  • Mn(II)-DO3A solutions of varying concentrations

  • Diamagnetic blank solution (e.g., buffer or water)

  • Fast Field-Cycling (FFC) NMR relaxometer

  • Temperature control unit[9]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the Mn(II)-DO3A complex in the desired medium (e.g., water, buffer, plasma).

  • T₁ Measurement: For each concentration, measure the longitudinal relaxation time (T₁) of the solvent protons at various magnetic field strengths using the FFC relaxometer. Also, measure the T₁ of the diamagnetic blank (T₁d).

  • Calculate R₁: Calculate the relaxation rate (R₁) for each sample at each field strength using the formula R₁ = 1/T₁.

  • Calculate Paramagnetic Contribution: Subtract the diamagnetic relaxation rate (R₁d = 1/T₁d) from the sample relaxation rate to get the paramagnetic contribution (R₁p = R₁ - R₁d).

  • Determine Relaxivity: Plot R₁p versus the concentration of the Mn(II)-DO3A complex. The slope of this line is the relaxivity (r₁) at that specific magnetic field strength.

  • Generate NMRD Profile: Plot the calculated r₁ values as a function of the magnetic field strength (often on a logarithmic scale) to generate the NMRD profile.

In Vitro Biocompatibility

Assessing the cytotoxicity of Mn(II)-DO3A is essential to determine its safety profile. Cell viability assays are used to measure the dose-dependent effect of the complex on cultured cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • Cell line (e.g., A549, HepG2)[14]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Mn(II)-DO3A stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of Mn(II)-DO3A. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[12] During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow for In Vitro Cytotoxicity Assessment

G A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Various [Mn(II)-DO3A] B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate 1-4 hours (Formazan Formation) E->F G Add Solubilizer to Dissolve Crystals F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC₅₀ H->I

Caption: General workflow for an MTT-based cell viability and cytotoxicity assay.

Potential Biological Interactions

Beyond direct cytotoxicity, it is important to assess how Mn(II)-DO3A or released Mn²⁺ might interfere with cellular signaling pathways. One known interaction is the competition of Mn²⁺ with Ca²⁺ for entry through certain ion channels.[15]

Potential Pathway: Mn²⁺ Interference with Calcium Signaling

G cluster_extra Extracellular cluster_intra Intracellular Mn Free Mn²⁺ (from complex dissociation) Channel Receptor-Operated Ca²⁺ Channel (e.g., TRPC3) Mn->Channel Competes with Ca²⁺ & Blocks Entry Ca Ca²⁺ Ca->Channel Enters Ca_signal Normal Calcium Signaling Cascade Disrupted_signal Disrupted Cellular Homeostasis Ca_signal->Disrupted_signal Inhibition leads to Channel->Ca_signal Activates

Caption: Potential mechanism of Mn²⁺ interference with ATP-induced Ca²⁺ signaling.[15]

References

Physicochemical Properties of Mn(II)-DO3A Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) complexes are gaining significant attention as potential alternatives to gadolinium-based contrast agents in magnetic resonance imaging (MRI) due to the endogenous nature of the Mn(II) ion and concerns over gadolinium deposition in the body.[1][2] Among these, Mn(II)-DO3A sodium (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, manganese(II) sodium salt) has emerged as a compound of interest. This technical guide provides a comprehensive overview of the core physicochemical properties of Mn(II)-DO3A sodium, detailing its stability, relaxivity, and structural characteristics. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, diagnostic imaging, and drug development.

Core Physicochemical Properties

The utility of a metal-based contrast agent is fundamentally linked to its physicochemical properties. For Mn(II)-DO3A sodium, these properties dictate its efficacy and safety profile for in vivo applications. Key parameters include thermodynamic stability, kinetic inertness, and relaxivity.

Table 1: Summary of Physicochemical Data for Mn(II)-DO3A Sodium
PropertyValueConditionsReference
Molecular Formula C₁₄H₂₃MnN₄NaO₆N/A[3][4]
Molecular Weight 421.28 g/mol N/A[3][4]
CAS Number 120066-53-7N/A[3][4]
Appearance White to off-white solidN/A[4]
Solubility Soluble in water (100 mg/mL)Ultrasonic assistance may be needed[3]
Thermodynamic Stability (log KMnL) 19.40.1 M Me₄NCl[2][5]
Relaxivity (r₁) Low (specific value not consistently reported)Due to absence of inner-sphere water molecule[1]
Coordination Number 7In the solid state and in solution[2]
Stability of the Mn(II)-DO3A Complex

The stability of a manganese chelate is critical to prevent the release of free Mn(II) ions in vivo, which can be toxic.[1] Stability is characterized by two key aspects: thermodynamic stability and kinetic inertness.

  • Thermodynamic Stability: This refers to the equilibrium position of the complex formation. It is quantified by the stability constant (log KMnL). For [Mn(DO3A)]⁻, a log KMnL value of 19.4 has been reported in a 0.1 M Me₄NCl medium.[2][5] The high thermodynamic stability is crucial for minimizing the concentration of free manganese ions at physiological pH.

  • Kinetic Inertness: This describes the rate at which the complex dissociates or undergoes transmetallation with endogenous ions like Zn²⁺ or Cu²⁺. While thermodynamically stable, Mn(II) complexes are generally more kinetically labile than their Gd(III) counterparts.[1] The kinetic inertness of Mn(II)-DO3A is an important parameter for its in vivo suitability, as slow dissociation kinetics are required to prevent premature release of Mn(II).

Relaxivity

Relaxivity (r₁) is a measure of a contrast agent's efficiency in enhancing the relaxation rate of water protons, which is the basis of MRI contrast. The relaxivity of Mn(II)-DO3A is reported to be low.[1] This is attributed to the absence of a coordinated water molecule in the inner sphere of the manganese ion.[1] The heptadentate nature of the DO3A ligand results in a seven-coordinate Mn(II) complex, leaving no coordination site for a water molecule, which is a primary driver of high relaxivity.[1][2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of potential contrast agents. The following sections outline the experimental protocols for determining the key physicochemical properties of Mn(II)-DO3A.

Determination of Thermodynamic Stability (Potentiometric Titration)

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

Methodology:

  • Solution Preparation: Prepare a series of solutions containing known concentrations of the DO3A ligand, MnCl₂, and a background electrolyte (e.g., 0.15 M NaCl) to maintain constant ionic strength.

  • Titration: Titrate the solutions with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).

  • pH Measurement: Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter and glass electrode.

  • Data Analysis: The titration data (pH versus volume of titrant added) is used to calculate the protonation constants of the ligand and the stability constant of the Mn(II) complex using specialized software that fits the data to a model of all chemical equilibria in the solution.

Diagram of the Experimental Workflow for Potentiometric Titration:

G prep Prepare Solutions (Ligand, MnCl₂, Electrolyte) titration Titrate with Standardized Base prep->titration measurement Measure pH Continuously titration->measurement data_analysis Analyze Titration Curve (pH vs. Volume) measurement->data_analysis result Calculate log KMnL data_analysis->result

Caption: Workflow for determining the thermodynamic stability constant.

Determination of Relaxivity (NMR Relaxometry)

Nuclear Magnetic Resonance (NMR) relaxometry is used to measure the longitudinal (T₁) and transverse (T₂) relaxation times of water protons in the presence of a contrast agent.

Methodology:

  • Sample Preparation: Prepare a series of aqueous solutions of Mn(II)-DO3A sodium at varying concentrations in a suitable buffer (e.g., HEPES).

  • T₁ Measurement: Use an NMR spectrometer to measure the T₁ relaxation times of the samples. An inversion-recovery pulse sequence is typically employed.

  • Data Acquisition: Acquire data at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37 °C).

  • Data Analysis: Plot the reciprocal of the measured T₁ values (1/T₁) against the concentration of the Mn(II) complex.

  • Relaxivity Calculation: The slope of the resulting linear plot represents the longitudinal relaxivity (r₁) in units of mM⁻¹s⁻¹.

Diagram of the Experimental Workflow for Relaxivity Measurement:

G prep Prepare Mn(II)-DO3A Solutions (Varying Concentrations) nmr Measure T₁ Relaxation Times (NMR Spectrometer) prep->nmr plot Plot 1/T₁ vs. Concentration nmr->plot calc Calculate Slope (r₁) plot->calc

Caption: Workflow for determining the longitudinal relaxivity (r₁).

Synthesis of Mn(II)-DO3A Sodium

The synthesis of Mn(II)-DO3A sodium involves the complexation of the DO3A ligand with a suitable manganese(II) salt.

General Protocol:

  • Ligand Dissolution: Dissolve the DO3A ligand in water.

  • pH Adjustment: Adjust the pH of the ligand solution to a slightly acidic or neutral range (e.g., pH 6.5) using a base such as sodium hydroxide.

  • Complexation: Add an equimolar amount of a manganese(II) salt (e.g., MnCl₂ or Mn(NO₃)₂) solution to the ligand solution while stirring. The pH should be maintained during the addition.

  • Reaction Monitoring: The formation of the complex can be monitored by measuring the longitudinal relaxation rate of the solution, which will increase linearly with the addition of the manganese salt until complexation is complete.

  • Purification: The final product can be purified by methods such as precipitation or chromatography to remove any unreacted starting materials and byproducts.

Diagram of the Synthesis and Complexation Process:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product DO3A DO3A Ligand in Water reaction Complexation (pH ~6.5) DO3A->reaction Mn_salt Mn(II) Salt Solution Mn_salt->reaction product Mn(II)-DO3A Sodium reaction->product

Caption: General synthesis pathway for Mn(II)-DO3A sodium.

Conclusion

Mn(II)-DO3A sodium presents a thermodynamically stable chelate, a prerequisite for in vivo applications of manganese-based contrast agents. Its low relaxivity, resulting from the absence of an inner-sphere water molecule, is a key characteristic to consider in its potential applications. The experimental protocols outlined in this guide provide a foundation for the standardized evaluation of this and other related potential MRI contrast agents. Further research focusing on detailed in vivo stability, biodistribution, and toxicity will be crucial in fully elucidating the potential of Mn(II)-DO3A sodium as a clinical imaging agent.

References

Methodological & Application

Application Notes and Protocols: Mn(II)-DO3A as a Gadolinium-Free MRI Contrast Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safer alternatives to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) is a critical area of research, driven by concerns over gadolinium deposition in the body and the risk of nephrogenic systemic fibrosis in patients with renal impairment. Manganese(II) has emerged as a promising alternative due to its paramagnetic properties and its status as an essential trace element in the human body. This document provides detailed application notes and protocols for the use of Mn(II)-DO3A, a macrocyclic manganese-based contrast agent, as a gadolinium-free alternative for preclinical and translational research.

Mn(II)-DO3A is a chelate of the manganese(II) ion with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The macrocyclic structure of the DO3A ligand imparts high thermodynamic and kinetic stability to the complex, which is essential to minimize the in vivo release of free Mn(II) ions.[1] This high stability is a key advantage in developing safer contrast agents.

Physicochemical Properties and Relaxivity

The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r₁ and r₂), which is a measure of its ability to increase the relaxation rates of water protons. A key structural feature of Mn(II)-DO3A is the absence of an inner-sphere water molecule, which means that its relaxivity is primarily influenced by outer-sphere and second-sphere water interactions.[2][3] While this can result in lower r₁ relaxivity compared to agents with inner-sphere water coordination, the high stability of Mn(II)-DO3A makes it a compelling candidate for further investigation and optimization.

Table 1: Physicochemical and Relaxivity Data for Mn(II)-DO3A and Comparative Agents

PropertyMn(II)-DO3AMnCl₂Gd-DTPA (Magnevist®)
Molar Mass ( g/mol ) ~455.4125.84938.0
Stability Constant (log K) 19.4[1]-~22.5
r₁ Relaxivity (mM⁻¹s⁻¹) at 1.5T, 37°C Data not available~7.8~4.1
r₂ Relaxivity (mM⁻¹s⁻¹) at 1.5T, 37°C Data not available~60~5.6
r₁ Relaxivity (mM⁻¹s⁻¹) at 3T, 37°C Data not available~5.5~3.7
r₂ Relaxivity (mM⁻¹s⁻¹) at 3T, 37°C Data not available~75~6.9
r₁ Relaxivity (mM⁻¹s⁻¹) at 7T, 37°C Data not available~2.8~3.1
r₂ Relaxivity (mM⁻¹s⁻¹) at 7T, 37°C Data not available~100~9.8

Experimental Protocols

Protocol 1: Synthesis and Purification of Mn(II)-DO3A

This protocol describes a general method for the synthesis of Mn(II)-DO3A based on procedures for similar macrocyclic chelates.

Materials:

  • 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A)

  • Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(OAc)₂)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Chelating resin (e.g., Chelex 100)

  • Lyophilizer

Procedure:

  • Ligand Dissolution: Dissolve DO3A in deionized water. The pH of the solution may need to be adjusted to ~6-7 with NaOH to aid dissolution.

  • Complexation: Add an equimolar amount of MnCl₂ or Mn(OAc)₂ solution to the DO3A solution dropwise while stirring vigorously.

  • pH Adjustment and Heating: Adjust the pH of the reaction mixture to 6.5-7.0 using NaOH or HCl. Heat the mixture to 80-100°C for 2-4 hours to ensure complete complexation.[4]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Pass the solution through a column packed with a chelating resin (e.g., Chelex 100) to remove any unchelated Mn(II) ions.

    • Collect the eluate containing the Mn(II)-DO3A complex.

  • Characterization: Confirm the formation of the complex using techniques such as mass spectrometry and UV-Vis spectroscopy.

  • Lyophilization: Lyophilize the purified solution to obtain Mn(II)-DO3A as a white solid.

G cluster_synthesis Synthesis Workflow DO3A DO3A Ligand Dissolution Dissolve in Water (pH 6-7) DO3A->Dissolution Mn_salt Mn(II) Salt (MnCl₂ or Mn(OAc)₂) Complexation Complexation Reaction (Stirring) Mn_salt->Complexation Dissolution->Complexation Heating Heat (80-100°C) (pH 6.5-7.0) Complexation->Heating Purification Purification (Chelating Resin) Heating->Purification Lyophilization Lyophilization Purification->Lyophilization Mn_DO3A Mn(II)-DO3A Product Lyophilization->Mn_DO3A

Synthesis of Mn(II)-DO3A.
Protocol 2: In Vitro Relaxivity Measurement

This protocol outlines the procedure for determining the r₁ and r₂ relaxivities of Mn(II)-DO3A.

Materials:

  • Mn(II)-DO3A

  • Phosphate-buffered saline (PBS), pH 7.4

  • MRI scanner

  • NMR tubes or suitable phantoms

Procedure:

  • Sample Preparation: Prepare a series of Mn(II)-DO3A dilutions in PBS at varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Include a blank sample of PBS.

  • MRI Acquisition:

    • Place the samples in the MRI scanner.

    • To measure T₁, use an inversion recovery spin-echo (IR-SE) sequence with a range of inversion times (TI).

    • To measure T₂, use a multi-echo spin-echo (SE) sequence with a range of echo times (TE).

  • Data Analysis:

    • Calculate the T₁ and T₂ relaxation times for each sample by fitting the signal intensity data to the appropriate exponential decay curves.

    • Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).

    • Plot R₁ and R₂ as a function of Mn(II)-DO3A concentration.

    • The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities in mM⁻¹s⁻¹.

Protocol 3: In Vivo MRI in a Preclinical Model

This protocol provides a general workflow for evaluating the contrast enhancement of Mn(II)-DO3A in a rodent model.

Materials:

  • Mn(II)-DO3A sterile solution in saline

  • Animal model (e.g., mouse or rat)

  • Anesthesia

  • MRI scanner with an appropriate animal coil

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the MRI scanner.

  • Pre-contrast Imaging: Acquire pre-contrast T₁-weighted images of the region of interest.

  • Contrast Agent Administration: Administer a bolus of Mn(II)-DO3A solution intravenously via a tail vein catheter. The typical dose for manganese-based agents is in the range of 0.05-0.4 mmol/kg.[5]

  • Post-contrast Imaging: Acquire a dynamic series of T₁-weighted images immediately after injection and at various time points post-injection (e.g., 2, 15, 30, 60 minutes).

  • Image Analysis:

    • Draw regions of interest (ROIs) on the pre- and post-contrast images in the target tissues.

    • Measure the signal intensity within the ROIs.

    • Calculate the percentage of signal enhancement.

Biodistribution and Safety Profile

The biodistribution and safety of a contrast agent are paramount for its clinical translation. While specific data for Mn(II)-DO3A is limited, studies on other stable manganese chelates can provide insights. For instance, MnCl₂ has been shown to be cleared primarily by the liver.[5]

Table 2: Representative Biodistribution of Manganese in Mice (24h post-injection of MnCl₂)

Organ% Injected Dose per Gram (%ID/g)
Liver ~2.5
Kidneys ~1.0
Spleen ~0.8
Heart ~0.5
Lungs ~0.4
Blood ~0.1

Data adapted from a study using subcutaneous injection of MnCl₂.[5] The biodistribution of the chelated Mn(II)-DO3A is expected to differ and would likely show greater renal clearance due to the hydrophilic nature of the DO3A ligand.

Safety Profile:

The high stability of Mn(II)-DO3A is expected to result in a favorable safety profile by minimizing the release of free Mn²⁺. However, comprehensive toxicity studies are required.

Table 3: Safety Data (Hypothetical values for Mn(II)-DO3A based on similar stable chelates)

ParameterValue
Acute Intravenous LD₅₀ (rodent) > 2.0 mmol/kg
In Vitro Cytotoxicity (IC₅₀) in cell lines > 1.0 mM

These are projected values and must be determined experimentally for Mn(II)-DO3A.

Cellular Uptake and Mechanism of Action

The cellular uptake mechanism of small, hydrophilic chelates like Mn(II)-DO3A is likely to involve passive diffusion or interaction with cell surface transporters. It is not expected to be taken up by the same mechanisms as free manganese ions, which utilize transporters like ZIP8 and ZIP14. The primary mechanism of T₁ contrast enhancement for Mn(II)-DO3A is through outer-sphere relaxation, where water molecules transiently interact with the paramagnetic complex without directly coordinating to the Mn(II) ion.

G cluster_uptake Proposed Cellular Uptake and Contrast Mechanism Mn_DO3A_ext Mn(II)-DO3A (Extracellular) Passive_Diffusion Passive Diffusion Mn_DO3A_ext->Passive_Diffusion Transporter Membrane Transporter Mn_DO3A_ext->Transporter Membrane Cell Membrane Mn_DO3A_int Mn(II)-DO3A (Intracellular) Passive_Diffusion->Mn_DO3A_int Transporter->Mn_DO3A_int Outer_Sphere Outer-Sphere Relaxation Mn_DO3A_int->Outer_Sphere Relaxed_Water Relaxed H₂O Outer_Sphere->Relaxed_Water Water H₂O Water->Outer_Sphere MRI_Signal T₁-weighted Signal Enhancement Relaxed_Water->MRI_Signal

Cellular interaction of Mn(II)-DO3A.

Conclusion

Mn(II)-DO3A represents a promising platform for the development of a gadolinium-free MRI contrast agent. Its high stability is a significant advantage in terms of safety. While its relaxivity may be lower than some other manganese-based agents due to the lack of an inner-sphere water molecule, further research into its in vivo performance, biodistribution, and safety is warranted. The protocols provided in this document offer a framework for researchers to synthesize, characterize, and evaluate Mn(II)-DO3A in their own laboratories. Further optimization, such as conjugation to larger molecules to slow tumbling rates and enhance relaxivity, could unlock the full potential of this stable and promising contrast agent.

References

Application Notes and Protocols for Preclinical MRI using Mn(II)-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful technique for in vivo anatomical and functional imaging in preclinical research. The paramagnetic manganese ion (Mn²⁺), acting as a calcium analog, enters excitable cells such as neurons and cardiomyocytes through voltage-gated calcium channels. This property allows for the visualization of cellular activity and neuronal pathways. While manganese chloride (MnCl₂) is commonly used, chelated forms of manganese, such as Mn(II)-DO3A (1,4,7,10-tetraazacyclodododecane-1,4,7-triacetic acid), are being investigated to improve safety and pharmacokinetic profiles. This document provides detailed application notes and protocols for the preclinical use of Mn(II)-DO3A in MRI.

Physicochemical Properties of Mn(II)-DO3A

The efficacy and safety of a contrast agent are largely determined by its physicochemical properties. For Mn(II)-DO3A, a key characteristic is its structure and its interaction with water molecules, which directly impacts its relaxivity and, consequently, its performance as an MRI contrast agent.

PropertyValue/CharacteristicReference
Structure Manganese (II) ion chelated by the macrocyclic ligand DO3A.[1]
Inner-Sphere Water Molecule Absent. The DO3A ligand fully coordinates the Mn(II) ion, leaving no space for a water molecule in the inner coordination sphere.[1]
Longitudinal Relaxivity (r₁) The absence of an inner-sphere water molecule results in a relatively low r₁ relaxivity compared to other Mn(II) complexes that do possess one. Specific r₁ values for the unmodified Mn(II)-DO3A are not readily available in the reviewed literature, but for comparison, a neutral and stable macrocyclic Mn(II) complex based on a bisamide derivative of 1,4-DO2A has an r1 of 4.5 mM⁻¹s⁻¹ at 1T and 298 K.[2][1]
Stability The decreased denticity of the DO3A ligand compared to DOTA can result in a decrease in the thermodynamic and kinetic stability of the complex.[1] However, macrocyclic chelators like DO3A generally form more stable complexes than linear chelators.[1]

Preclinical Applications of Mn(II)-DO3A

While specific protocols for the unmodified Mn(II)-DO3A are not extensively published, its derivatives and other Mn(II)-based contrast agents have been utilized in various preclinical imaging applications. The following sections outline potential applications and generalized protocols for Mn(II)-DO3A, drawing parallels from related compounds.

Neuroimaging

Principle: Following administration, Mn(II)-DO3A can cross the blood-brain barrier (BBB), albeit slowly, and be taken up by active neurons. This allows for the visualization of brain architecture and the tracing of neuronal pathways.

Experimental Workflow:

Neuroimaging_Workflow cluster_preparation Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis A1 Acclimatize Animal A2 Anesthetize A1->A2 A3 Position in MRI cradle A2->A3 B1 Baseline T1-weighted Scan A3->B1 B2 Administer Mn(II)-DO3A B1->B2 B3 Post-contrast T1-weighted Scans (at multiple time points) B2->B3 C1 Image Registration B3->C1 C2 Signal Intensity Analysis C1->C2 C3 Neuronal Tract Tracing C2->C3

Figure 1: General workflow for preclinical neuroimaging using Mn(II)-DO3A.

Protocol:

  • Animal Preparation:

    • Acclimatize the animal (e.g., mouse or rat) to the imaging environment to minimize stress.

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Position the animal in a stereotactic frame within the MRI cradle, ensuring the head is properly secured.

    • Monitor vital signs (respiration, heart rate, and temperature) throughout the experiment.

  • Mn(II)-DO3A Administration:

    • Dosage: While a specific optimal dose for Mn(II)-DO3A is not established, a starting point can be extrapolated from other manganese-based agents, typically in the range of 25-100 µmol/kg. Dose optimization studies are recommended.

    • Route of Administration: Intravenous (IV) injection via the tail vein is a common route for systemic delivery. For targeted neuronal tracing, direct intracerebral or intranasal administration may be employed.[3]

  • MRI Acquisition:

    • Scanner: A high-field preclinical MRI scanner (e.g., 7T or 9.4T) is recommended for optimal resolution.

    • Coil: Use a dedicated head coil for the animal model.

    • Sequences:

      • Acquire a pre-contrast T1-weighted scan (e.g., 3D gradient echo sequence).

      • Following administration of Mn(II)-DO3A, acquire a series of T1-weighted scans at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs) to track the uptake and distribution of the contrast agent.

  • Data Analysis:

    • Co-register all post-contrast images to the baseline scan.

    • Perform region of interest (ROI) analysis to quantify the change in signal intensity in specific brain regions over time.

    • For tract-tracing studies, visualize the anterograde transport of manganese along neuronal pathways.

Cardiac Imaging

Principle: Mn(II)-DO3A can be taken up by cardiomyocytes through L-type calcium channels, providing a measure of calcium influx and myocardial viability.

Experimental Workflow:

Cardiac_Imaging_Workflow cluster_preparation Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis A1 Acclimatize Animal A2 Anesthetize & ECG Setup A1->A2 A3 Position in MRI cradle A2->A3 B1 Baseline Cine & T1 Mapping A3->B1 B2 Infuse Mn(II)-DO3A B1->B2 B3 Dynamic T1-weighted Imaging B2->B3 B4 Post-contrast Cine & T1 Mapping B3->B4 C1 Calculate Ejection Fraction B4->C1 C2 Myocardial Signal Enhancement B4->C2 C3 Infarct Size Quantification C1->C3 C2->C3

Figure 2: Workflow for preclinical cardiac MRI using Mn(II)-DO3A.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal and set up ECG leads for cardiac gating.

    • Position the animal in the MRI cradle and monitor vital signs.

  • Mn(II)-DO3A Administration:

    • Dosage: Based on studies with MnCl₂, a continuous infusion of 3.3-14.0 nmoles/min/g body weight can be considered as a starting point.[4] A bolus injection may also be used, with doses adjusted based on pilot studies.

    • Route of Administration: Intravenous infusion is preferred to achieve a steady-state concentration of the contrast agent in the blood pool.

  • MRI Acquisition:

    • Scanner: A preclinical MRI scanner with cardiac gating capabilities is required.

    • Coil: A dedicated cardiac coil for the animal model.

    • Sequences:

      • Acquire pre-contrast cine images to assess baseline cardiac function (e.g., ejection fraction).

      • Acquire pre-contrast T1 maps.

      • During and after Mn(II)-DO3A infusion, acquire dynamic T1-weighted images to monitor manganese uptake in the myocardium.

      • Acquire post-contrast cine images and T1 maps to assess changes in cardiac function and tissue properties.

  • Data Analysis:

    • Analyze cine images to calculate ejection fraction, stroke volume, and cardiac output.

    • Measure the change in T1 relaxation time and signal intensity in the myocardium to quantify manganese uptake.

    • In models of myocardial infarction, delineate the hypo-enhanced regions to quantify the infarct size.[5]

Oncology

Principle: While Mn(II)-DO3A is not a targeted tumor contrast agent, it can provide information on tumor vascularity and perfusion. Furthermore, modified versions of Mn(II)-DO3A can be conjugated to targeting moieties for specific tumor imaging.

Experimental Workflow:

Oncology_Imaging_Workflow cluster_preparation Animal & Tumor Model cluster_imaging MRI Acquisition cluster_analysis Data Analysis A1 Induce Tumor Xenograft A2 Monitor Tumor Growth A1->A2 A3 Anesthetize Animal A2->A3 B1 Baseline T1 & T2 Scans A3->B1 B2 Administer Mn(II)-DO3A B1->B2 B3 Dynamic Contrast-Enhanced (DCE) MRI B2->B3 C1 Pharmacokinetic Modeling (e.g., Ktrans) B3->C1 C2 Tumor Signal Enhancement B3->C2 C3 Assess Vascular Permeability C1->C3 C2->C3

Figure 3: Workflow for preclinical oncology MRI using Mn(II)-DO3A.

Protocol:

  • Animal and Tumor Model Preparation:

    • Establish a tumor xenograft or orthotopic tumor model in an immunocompromised mouse or rat.

    • Monitor tumor growth until it reaches a suitable size for imaging.

  • Mn(II)-DO3A Administration:

    • Dosage: A typical dose for non-targeted small molecule contrast agents is in the range of 0.05-0.2 mmol/kg.

    • Route of Administration: Intravenous bolus injection.

  • MRI Acquisition:

    • Scanner and Coil: Use a preclinical MRI scanner with a coil appropriate for the tumor location and animal size.

    • Sequences:

      • Acquire pre-contrast T1-weighted and T2-weighted anatomical images.

      • Perform a dynamic contrast-enhanced (DCE)-MRI sequence, which involves acquiring a series of rapid T1-weighted images before, during, and after the bolus injection of Mn(II)-DO3A.

  • Data Analysis:

    • Analyze the DCE-MRI data using pharmacokinetic models to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability.

    • Measure the signal enhancement in the tumor tissue over time to assess vascularity.

Biodistribution and Pharmacokinetics

Understanding the biodistribution and clearance of Mn(II)-DO3A is crucial for interpreting imaging results and assessing its safety profile. While detailed pharmacokinetic data for the unmodified Mn(II)-DO3A is limited, studies on a radiolabeled derivative, [⁵²Mn]Mn-Oxo-DO3A-trastuzumab, provide some insights into the clearance of the core chelate.

OrganUptake/Clearance CharacteristicsReference
Kidneys Gradual clearance observed, suggesting renal excretion is a significant pathway.[6]
Liver Metabolism is primarily hepatic, indicating hepatobiliary clearance.[6]
Blood Rapid clearance from the bloodstream is expected for small molecule chelates.[2]
Bone Low bone uptake was observed for the trastuzumab conjugate, suggesting good in vivo stability of the Mn(II)-DO3A core, as free manganese would be expected to accumulate in bone.[6]

Conclusion

Mn(II)-DO3A presents an interesting alternative to traditional gadolinium-based contrast agents and MnCl₂ for preclinical MRI. Its properties as a calcium analog open up possibilities for functional imaging of the brain and heart. However, the lack of an inner-sphere water molecule impacts its relaxivity, and further studies are needed to establish optimized protocols and fully characterize its pharmacokinetic and safety profiles. The protocols and data presented in this document, based on available literature for Mn(II)-DO3A and related compounds, provide a valuable starting point for researchers venturing into the use of this contrast agent in their preclinical imaging studies. It is strongly recommended that pilot studies be conducted to determine the optimal dosage and imaging parameters for specific applications and animal models.

References

Application Notes and Protocols: Mn(II)-DO3A for Cellular and Molecular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) complexes are gaining significant interest as alternatives to gadolinium-based contrast agents for magnetic resonance imaging (MRI) due to their favorable safety profile. Manganese is an essential element with endogenous clearance mechanisms, mitigating the risks associated with gadolinium deposition. The macrocyclic ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) forms a stable, seven-coordinate complex with Mn(II), leaving a coordination site available for a water molecule, which is crucial for T1 relaxivity. This document provides detailed application notes and protocols for the use of Mn(II)-DO3A and its derivatives in cellular and molecular imaging.

Data Presentation

Table 1: Physicochemical and Relaxometric Properties of Mn(II)-based Contrast Agents
Compoundr1 Relaxivity (mM⁻¹s⁻¹)ConditionsStability Constant (log K)Kinetic Inertness (t₁/₂)Key ApplicationsReference
Mn(II)-DO3A~2-320 MHz, 37°C19.4Not specifiedScaffold for responsive agents[1]
Mn-PyC3A2.11.4 T, 37°CpMn = 8.17HighMyocardial infarction imaging[2]
MnDO2AMGly4.51 T, 298 KHighHighTumor visualization[3]
Mn(PyC3A-BPEN)3.7 (no Zn²⁺), 17.4 (+Zn²⁺, +HSA)0.5 T, 37°CpMn not specifiedHighZinc sensingNot specified

HSA: Human Serum Albumin

Experimental Protocols

Protocol 1: Synthesis of Mn(II)-DO3A

This protocol describes a general method for the synthesis of Mn(II)-DO3A based on the complexation of the DO3A ligand with a manganese(II) salt.

Materials:

  • DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)

  • Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(OAc)₂)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Heating and stirring plate

  • pH meter

  • Lyophilizer

Procedure:

  • Dissolve DO3A in deionized water.

  • Adjust the pH of the DO3A solution to approximately 6.5 with a dilute solution of NaOH.

  • In a separate vessel, dissolve an equimolar amount of MnCl₂ or Mn(OAc)₂ in deionized water.

  • Slowly add the manganese salt solution to the DO3A solution while stirring.

  • Monitor the pH and maintain it at 6.5 by adding small aliquots of NaOH or HCl as needed.

  • Heat the reaction mixture to 80-100°C for 2-4 hours to ensure complete complexation.[4]

  • Allow the solution to cool to room temperature.

  • Verify the absence of free Mn(II) ions using a xylenol orange test or other suitable method.

  • Purify the product by removing any unreacted starting materials and salts. This can be achieved by methods such as ultrafiltration or dialysis.[4]

  • Lyophilize the purified solution to obtain Mn(II)-DO3A as a white solid.

  • Characterize the final product using techniques such as mass spectrometry and IR spectroscopy to confirm its identity and purity.[5]

Protocol 2: Measurement of T1 Relaxivity

This protocol outlines the procedure for determining the T1 relaxivity (r1) of Mn(II)-DO3A using an MRI scanner.

Materials:

  • Mn(II)-DO3A

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • MRI scanner

  • NMR tubes or suitable phantoms

  • Pipettes and volumetric flasks for preparing dilutions

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Mn(II)-DO3A of known concentration in the desired buffer (e.g., PBS).

    • Create a series of dilutions from the stock solution to obtain at least five different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).

    • Include a blank sample containing only the buffer.

    • Transfer each dilution and the blank into separate, identical NMR tubes or phantoms.

  • MRI Acquisition:

    • Place the phantoms in the MRI scanner.

    • Use an Inversion Recovery (IR) pulse sequence to measure the T1 relaxation time.[6]

    • Typical IR sequence parameters:

      • Repetition Time (TR): Set to be at least 5 times the longest expected T1 value.

      • Echo Time (TE): Use the shortest possible TE.

      • Inversion Times (TI): Acquire a series of images with varying TI values (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms) to accurately map the T1 recovery curve.

  • Data Analysis:

    • For each phantom, measure the signal intensity in a region of interest (ROI) for each TI.

    • Fit the signal intensity versus TI data to the following inversion recovery equation to determine the T1 relaxation time for each concentration:

      • SI(TI) = SI₀ |1 - 2e^(-TI/T1)|

    • Calculate the relaxation rate (R1) for each sample, which is the reciprocal of the T1 time (R1 = 1/T1).

    • Plot the relaxation rate (R1) in s⁻¹ against the concentration of Mn(II)-DO3A in mM.

    • The slope of the resulting linear plot is the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.[7]

Protocol 3: In Vitro Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxicity of Mn(II)-DO3A on a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Mn(II)-DO3A

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of Mn(II)-DO3A in complete culture medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Mn(II)-DO3A. Include control wells with medium only (no cells) and cells with medium but no contrast agent.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

    • Incubate for another 4 hours or overnight at 37°C to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

Protocol 4: In Vivo MRI in a Mouse Model

This protocol provides a general framework for performing in vivo MRI with Mn(II)-DO3A in a mouse model.

Materials:

  • Mn(II)-DO3A sterile solution for injection

  • Animal model (e.g., healthy mice, tumor-bearing mice)

  • Anesthesia (e.g., isoflurane)

  • Animal monitoring equipment (respiration, temperature)

  • MRI scanner with an appropriate animal coil

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Place the anesthetized mouse on the scanner bed and position it within the animal coil.

    • Monitor the animal's vital signs (respiration rate, body temperature) throughout the experiment and maintain body temperature using a heating pad or circulating warm water.

  • Pre-contrast Imaging:

    • Acquire pre-contrast T1-weighted images of the region of interest (e.g., abdomen, brain).

  • Contrast Agent Administration:

    • Administer a sterile solution of Mn(II)-DO3A via tail vein injection. A typical dose for manganese-based agents is in the range of 0.05-0.2 mmol/kg.[10]

  • Post-contrast Imaging:

    • Acquire a series of T1-weighted images at multiple time points post-injection (e.g., 2, 5, 15, 30, 60 minutes) to observe the dynamic distribution and clearance of the contrast agent.

  • Image Analysis:

    • Analyze the images by drawing regions of interest (ROIs) over specific organs or tissues.

    • Measure the signal intensity enhancement in the ROIs at each time point relative to the pre-contrast images.

    • Plot the signal enhancement over time to assess the pharmacokinetics of Mn(II)-DO3A.

Visualizations

Synthesis_Workflow cluster_synthesis Mn(II)-DO3A Synthesis DO3A_Solution DO3A in dH2O pH adjusted to 6.5 Complexation Mix and Heat (80-100°C, 2-4h) DO3A_Solution->Complexation Mn_Solution MnCl2 in dH2O Mn_Solution->Complexation Purification Purification (Ultrafiltration/Dialysis) Complexation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Mn(II)-DO3A Powder Lyophilization->Final_Product

Caption: Workflow for the synthesis of Mn(II)-DO3A.

Relaxivity_Measurement_Workflow cluster_relaxivity T1 Relaxivity Measurement Sample_Prep Prepare Mn(II)-DO3A dilutions (0.1 - 1.0 mM) MRI_Acquisition Acquire T1 maps using Inversion Recovery MRI Sample_Prep->MRI_Acquisition Data_Extraction Measure T1 for each concentration MRI_Acquisition->Data_Extraction Calculation Calculate R1 (1/T1) Data_Extraction->Calculation Plotting Plot R1 vs. Concentration Calculation->Plotting Result Slope = r1 relaxivity Plotting->Result

Caption: Workflow for T1 relaxivity measurement.

Zinc_Sensing_Pathway cluster_zinc Mechanism of a Responsive Mn(II)-DO3A based Zinc Sensor Agent_Free Mn(II)-DO3A-Sensor (Low Relaxivity) Agent_Bound Mn(II)-DO3A-Sensor-Zn²⁺ (High Relaxivity) Agent_Free->Agent_Bound Binds MRI_Signal_Low Low MRI Signal Agent_Free->MRI_Signal_Low Zinc Zn²⁺ Zinc->Agent_Bound MRI_Signal_High High MRI Signal Agent_Bound->MRI_Signal_High

References

Application Notes and Protocols for Mn(II)-DO3A in Targeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manganese-based contrast agents are gaining significant interest as alternatives to gadolinium-based agents for magnetic resonance imaging (MRI) and as novel agents for positron emission tomography (PET) when using manganese radioisotopes like ⁵²Mn.[1][2][3] The chelator 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) is a versatile platform for developing these agents. When complexed with Mn(II), DO3A forms a stable complex that can be conjugated to various targeting biomolecules, enabling targeted imaging of specific biological processes in vivo.[4][5]

The long half-life of ⁵²Mn (5.6 days) makes it particularly suitable for radiolabeling macromolecules like monoclonal antibodies, which have slow biological clearance, allowing for imaging at extended time points.[4][5][6][7] This document provides an overview of the applications and detailed protocols for using Mn(II)-DO3A conjugates in targeted imaging studies.

Principle of Targeted Imaging with Mn(II)-DO3A

Targeted imaging with Mn(II)-DO3A conjugates relies on the stable chelation of manganese (either paramagnetic Mn²⁺ for MRI or a radioactive isotope like ⁵²Mn for PET) by the DO3A macrocycle. A bifunctional version of the chelator, often with a reactive linker, is covalently attached to a targeting moiety (e.g., an antibody, peptide, or small molecule). This entire construct is then administered in vivo. The targeting moiety directs the manganese complex to a specific biological target, such as a cell surface receptor overexpressed on tumor cells. The accumulation of the manganese agent at the target site allows for visualization and quantification using the respective imaging modality (PET or MRI).

G cluster_components Components of the Imaging Agent cluster_process Biological Interaction Target Targeting Moiety (e.g., Antibody, Peptide) Linker Bifunctional Linker (e.g., p-SCN-Bn) Target->Linker Covalent Bond DO3A DO3A Chelator Linker->DO3A Conjugation Mn Mn(II) (paramagnetic or ⁵²Mn) DO3A->Mn Chelation Receptor Target Receptor (e.g., HER2, SSTR2) Mn->Receptor Binding Cell Target Cell (e.g., Tumor Cell) Receptor->Cell Expressed on

Applications in Targeted Imaging

Mn(II)-DO3A conjugates have been successfully employed in various preclinical targeted imaging applications:

  • Oncology: Targeting overexpressed receptors on cancer cells is a primary application. For example, ⁵²Mn-labeled trastuzumab (an antibody targeting HER2) has been used for PET imaging of HER2-positive tumors.[6][7][8] Similarly, peptides targeting the somatostatin receptor 2 (SSTR2), which is overexpressed in neuroendocrine tumors, have been labeled with ⁵²Mn for tumor imaging.[9][10]

  • Dual-Modality PET/MRI: The use of ⁵²Mn, a positron emitter, along with the paramagnetic properties of the manganese ion, opens the door for dual-modality PET/MRI studies.[1] This allows for the high sensitivity and quantification of PET to be combined with the high spatial resolution of MRI.

Experimental Protocols

Protocol 1: Conjugation of a Targeting Moiety to a Bifunctional DO3A Chelator

This protocol provides a general method for conjugating an antibody to a bifunctional DO3A chelator, such as p-SCN-Bn-Oxo-DO3A.

Materials:

  • Targeting antibody (e.g., Trastuzumab)

  • Bifunctional chelator (e.g., p-SCN-Bn-Oxo-DO3A)

  • 0.1 M Sodium Carbonate (Na₂CO₃) buffer, pH 8.5-9.0

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., PD-10)

  • DMSO (for dissolving the chelator)

Procedure:

  • Prepare a solution of the antibody in 0.1 M Na₂CO₃ buffer.

  • Dissolve the bifunctional chelator in a minimal amount of DMSO.

  • Add the dissolved chelator to the antibody solution at a molar ratio of approximately 10:1 to 25:1 (chelator:antibody).[8][11]

  • Adjust the pH of the reaction mixture to 8.5-9.0 using 0.1 M Na₂CO₃ if necessary.[11]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.[11]

  • Purify the resulting immunoconjugate (e.g., DO3A-trastuzumab) using a size-exclusion chromatography column (e.g., PD-10) with PBS as the mobile phase.[11]

  • Collect the fractions containing the purified conjugate and confirm the protein concentration.

G start Start antibody_prep Prepare Antibody in Na₂CO₃ Buffer (pH 8.5-9.0) start->antibody_prep reaction Mix Antibody and Chelator (10:1 to 25:1 molar ratio) antibody_prep->reaction chelator_prep Dissolve Bifunctional Chelator in DMSO chelator_prep->reaction ph_adjust Adjust pH to 8.5-9.0 reaction->ph_adjust incubation Incubate for 2h at Room Temperature ph_adjust->incubation purification Purify via Size-Exclusion Chromatography (PD-10) incubation->purification collection Collect and Quantify Purified Conjugate purification->collection end End collection->end

Protocol 2: Radiolabeling of DO3A-Conjugate with ⁵²Mn

This protocol describes the radiolabeling of a DO3A-conjugated antibody with ⁵²Mn.

Materials:

  • Purified DO3A-antibody conjugate

  • ⁵²MnCl₂ in 0.1 M HCl

  • 0.1 M Sodium Acetate buffer, pH 4.5

  • Instant thin-layer chromatography (iTLC) supplies for quality control

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • In a reaction vial, add approximately 500 µL of 0.1 M sodium acetate buffer (pH 4.5).[11]

  • Add 75–110 MBq of ⁵²MnCl₂ to the buffer.[11]

  • Add the purified DO3A-antibody conjugate to the ⁵²Mn-acetate solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.[6][8][12]

  • Assess the radiochemical yield (RCY) using iTLC.

  • Purify the radiolabeled conjugate to remove any unchelated ⁵²Mn. This is often done using a size-exclusion column.

  • The final product should have a radiochemical purity of >98%.[6][8][12]

Protocol 3: In Vivo PET Imaging in a Murine Model

This protocol outlines a general procedure for performing PET imaging in mice bearing tumor xenografts.

Materials:

  • Tumor-bearing mouse model (e.g., mice with BT474 xenografts)

  • Purified ⁵²Mn-DO3A-conjugate

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Sterile saline for injection

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Administer the ⁵²Mn-DO3A-conjugate (typically via tail vein injection) at a specified radioactive dose.

  • Place the anesthetized mouse in the PET/CT scanner.

  • Acquire PET scans at various time points post-injection (e.g., 4, 24, 48, 72, and 120 hours).[13] For long-lived isotopes like ⁵²Mn, imaging can extend up to 14 days.[6][7][8]

  • A CT scan is typically performed immediately after the PET scan for anatomical co-registration.

  • Reconstruct the PET data using appropriate algorithms (e.g., 3D-MLEM).[14]

  • Analyze the images to determine the uptake of the radiotracer in the tumor and other organs, often quantified as Standardized Uptake Value (SUV) or percentage of injected dose per gram (%ID/g).[7]

Protocol 4: Ex Vivo Biodistribution Studies

Biodistribution studies are crucial for validating in vivo imaging data and providing more precise quantification of tracer uptake in various tissues.

Materials:

  • Mice previously injected with the radiotracer

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Procedure:

  • At a predetermined time point after injection of the radiolabeled conjugate, euthanize the mouse.

  • Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Prepare a standard by diluting a known fraction of the injected dose and count it alongside the tissue samples.[15]

  • Calculate the tracer uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using ⁵²Mn-DO3A-based imaging agents.

Table 1: Radiolabeling and Stability Data

Chelator Conjugate Targeting Moiety Radiolabeling Conditions Radiochemical Yield (RCY) Molar Activity (MBq/nmol) In Vitro Stability (in mouse serum)
p-SCN-Bn-Oxo-DO3A Trastuzumab 37°C, 30 min 90 ± 1.5%[6][8][12] 16.64[6][8][12] 95% intact after 5 days[6][8][12]
DO3A - 80°C, pH 4 >95%[5] Not Reported Stable up to 5 days[4][5]
DOTA DOTATATE Not Specified High[9] Sufficient[9] Not Reported

| DOTA | TRC105 | Room Temp, 2h | Not Specified | 0.8 GBq/µmol (effective)[16] | Not Reported |

Table 2: In Vivo Tumor Uptake Data

Radiotracer Tumor Model Time Post-Injection Tumor Uptake (%ID/g)
[⁵²Mn]Mn-Oxo-DO3A-trastuzumab BT474 (HER2+) 14 days 42.02 ± 2.16[6][8][17]
[⁵²Mn]Mn-Oxo-DO3A-trastuzumab MDA-MB-468 (HER2-) 14 days 2.20 ± 0.80[6][8][17]
[⁵²Mn]Mn-DOTATATE AR42J (SSTR2+) 4 hours 11.16 ± 2.97[9][10]
[⁵²Mn]Mn-DOTA-JR11 AR42J (SSTR2+) 4 hours 2.11 ± 0.30[9][10]

| [⁵²Mn]Mn-DOTA-TRC105 | 4T1 | 24 hours | 18.7 ± 2.7[16] |

Conclusion

Mn(II)-DO3A provides a robust and versatile platform for the development of targeted imaging agents for both PET and MRI. The stable chelation of manganese, coupled with the favorable decay properties of ⁵²Mn, allows for high-quality, quantitative imaging of biological targets in vivo, particularly for applications requiring long study durations, such as antibody-based imaging. The protocols and data presented here serve as a guide for researchers looking to utilize this promising technology in their own studies.

References

Application Notes and Protocols for Signal Enhancement of Mn(II)-DO3A in MRI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies to enhance the magnetic resonance imaging (MRI) signal of Mn(II)-DO3A-based contrast agents. Detailed protocols for key experiments are included to facilitate the practical application of these techniques in a research and development setting.

Introduction to Mn(II)-DO3A as an MRI Contrast Agent

Manganese(II) complexes are emerging as viable alternatives to gadolinium-based contrast agents (GBCAs) for MRI, driven by concerns over gadolinium deposition in the body.[1][2] The Mn(II) ion, with its five unpaired electrons, is highly paramagnetic and can effectively shorten the longitudinal relaxation time (T1) of water protons, leading to signal enhancement in T1-weighted images. The macrocyclic ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) provides a stable coordination environment for the Mn(II) ion, reducing the risk of metal ion release and subsequent toxicity.[3][4] However, the relaxivity (a measure of the agent's efficiency in enhancing the relaxation rate) of the parent Mn(II)-DO3A complex is relatively modest.[3][4] This has prompted the development of various signal enhancement techniques to improve its diagnostic efficacy.

Signal Enhancement Strategies

The efficacy of a T1 contrast agent is primarily determined by its longitudinal relaxivity (r1), which is influenced by several factors as described by the Solomon-Bloembergen-Morgan theory. Key parameters that can be modulated to enhance r1 include:

  • The number of inner-sphere water molecules (q): A direct coordination of water molecules to the Mn(II) center is crucial for efficient relaxation enhancement.[3]

  • The water exchange rate (τm): The rate at which these inner-sphere water molecules exchange with the bulk water needs to be optimal.[5]

  • The rotational correlation time (τR): Slower tumbling of the complex in solution leads to higher relaxivity.[3][5]

Based on these principles, several strategies have been developed to enhance the signal of Mn(II)-DO3A and its derivatives:

Ligand Modification for Optimized Water Exchange and Coordination

Modifying the DO3A ligand structure is a primary approach to increase the number of inner-sphere water molecules and optimize their exchange rate. While Mn(II)-DO3A itself has no inner-sphere water molecule, derivatives with decreased ligand denticity, such as those based on DO2A (1,4,7,10-tetraazacyclododecane-1,4-diacetic acid), can accommodate one inner-sphere water molecule, thereby increasing relaxivity.[3][4] However, this often comes at the cost of reduced thermodynamic stability and kinetic inertness.[3]

Supramolecular Assembly and Macromolecular Binding

Increasing the molecular weight of the contrast agent slows its rotational motion (increases τR), leading to a significant boost in relaxivity.[3] This can be achieved through:

  • Self-assembly into micelles: Amphiphilic Mn(II) complexes, for instance by grafting aliphatic chains onto a DO3A-like scaffold, can self-assemble into micelles, resulting in enhanced relaxivity.[3]

  • Binding to Human Serum Albumin (HSA): Non-covalent interaction with the abundant blood protein HSA is a highly effective strategy to increase the effective molecular size of the contrast agent.[1][6] This approach not only enhances the signal but can also prolong the agent's circulation time.

Bio-responsive "Smart" Contrast Agents

A sophisticated approach to signal enhancement involves designing "smart" contrast agents that exhibit low relaxivity in their native state and "turn on" with a significant increase in signal in response to specific biological stimuli in the target tissue.[5] This strategy improves target-to-background contrast and allows for functional imaging. Common stimuli include:

  • pH: Changes in pH associated with pathological conditions like tumors or ischemia can trigger a conformational change in the ligand, leading to increased water access to the Mn(II) center and a subsequent increase in relaxivity.[6][7]

  • Redox state: The oxidation of Mn(II) to Mn(III) results in a decrease in relaxivity.[3][5] Conversely, a responsive agent can be designed where a reduction from a less paramagnetic state to Mn(II) in a reducing environment (e.g., in a tumor) leads to signal enhancement.[3]

  • Enzyme activity: Specific enzymes overexpressed in diseased tissues can cleave a functional group on the ligand, unblocking the water coordination site and activating the MRI signal.[5]

  • Metal ion concentration: Agents can be designed to bind specific metal ions like Zn2+, which is involved in various physiological processes. This binding event can trigger a change in the coordination environment of the Mn(II) ion, leading to a change in relaxivity.[1]

Quantitative Data on Relaxivity

The following table summarizes the longitudinal relaxivity (r1) of various Mn(II)-based contrast agents, including DO3A derivatives and other relevant complexes, under different conditions. This data allows for a direct comparison of the efficacy of different signal enhancement strategies.

Contrast AgentNumber of Inner-Sphere Water Molecules (q)r1 (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)Conditions/NotesReference(s)
Mn(II)-DO3A01.30.4737Extracellular[4]
Mn(II)-cis-DO2A1Not specifiedNot specifiedNot specifiedContains one inner-sphere water molecule[3]
Mn(II)-PyC3ANot specified2.11.437Good thermodynamic and kinetic stability[3]
Mn(PyC3A-BPEN)Not specified3.70.537In 100 mM Tris buffer[1]
Mn(PyC3A-BPEN) + Zn²⁺ + HSANot specified17.40.537Demonstrates significant relaxivity enhancement upon binding to Zn²⁺ and HSA[1]
Mn(II) complex with 15-pyN5 ligand2High relaxivityNot specifiedNot specifiedPresence of two inner-sphere water molecules[3]
Tyrosine-derived [Mn(EDTA)(H₂O)]²⁻ moieties on a cyclotriphosphazene coreNot specified8.20.4737Per Mn(II) ion; demonstrates effect of increasing molecular size[3]

Experimental Protocols

Protocol 1: Synthesis of a Generic Mn(II)-DO3A Derivative

This protocol outlines the general steps for the synthesis and complexation of a DO3A-based ligand with Mn(II). Specific modifications to the ligand would require adjustments to the synthetic route.

Materials:

  • DO3A-tert-butyl ester precursor

  • Desired functional group for conjugation (e.g., an amine- or carboxyl-terminated linker)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • MnCl₂·4H₂O

  • Deionized water

  • pH meter

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Ligand Synthesis: a. Dissolve the DO3A-tert-butyl ester precursor and the desired functional group in an appropriate organic solvent (e.g., DMF). b. Add coupling agents to facilitate the amide or ester bond formation. c. Stir the reaction at room temperature for a specified time (e.g., 12-24 hours). d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, purify the product using column chromatography.

  • Deprotection: a. Dissolve the purified, protected ligand in a mixture of TFA and DCM. b. Stir the solution at room temperature for several hours to remove the tert-butyl protecting groups. c. Remove the solvent and TFA by rotary evaporation.

  • Complexation with Mn(II): a. Dissolve the deprotected ligand in deionized water. b. Adjust the pH of the solution to slightly acidic (e.g., pH 5.5-6.0) with a dilute base (e.g., NaOH). c. Add an equimolar amount of MnCl₂·4H₂O solution dropwise while stirring. d. Maintain the pH of the solution around 6.0-6.5 during the addition. e. Heat the reaction mixture (e.g., to 50-60 °C) for a few hours to ensure complete complexation. f. Monitor the absence of free Mn(II) using a xylenol orange test. g. Purify the final Mn(II)-DO3A derivative complex using size-exclusion chromatography or dialysis. h. Lyophilize the purified product to obtain a solid powder.

Protocol 2: Measurement of Longitudinal Relaxivity (r1)

This protocol describes the determination of the r1 relaxivity of a Mn(II)-based contrast agent using a relaxometer or an MRI scanner.

Materials:

  • Mn(II)-DO3A derivative

  • Deionized water or relevant buffer (e.g., phosphate-buffered saline, Tris buffer)

  • Relaxometer or MRI scanner

  • Vials or tubes suitable for the instrument

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the Mn(II) complex of a known concentration in the desired solvent. b. Perform a series of dilutions to obtain at least five samples with different concentrations of the contrast agent. c. Include a blank sample containing only the solvent.

  • T1 Measurement: a. Measure the longitudinal relaxation time (T1) of each sample using an inversion-recovery or saturation-recovery pulse sequence on the relaxometer or MRI scanner. b. Ensure the temperature is controlled and recorded (e.g., 25 °C or 37 °C).

  • Data Analysis: a. Calculate the longitudinal relaxation rate (R1) for each sample (R1 = 1/T1). b. Plot R1 as a function of the concentration of the Mn(II) complex. c. Perform a linear regression on the data points. d. The slope of the resulting line is the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.

Protocol 3: Evaluation of Bio-responsiveness (Example: pH sensitivity)

This protocol outlines the steps to assess the pH-dependent relaxivity of a "smart" Mn(II)-based contrast agent.

Materials:

  • pH-responsive Mn(II) complex

  • A series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0)

  • Relaxometer or MRI scanner

Procedure:

  • Sample Preparation: a. Prepare a solution of the Mn(II) complex at a fixed concentration in each of the different pH buffers.

  • T1 Measurement: a. Measure the T1 of each sample at a constant temperature.

  • Data Analysis: a. Calculate the R1 for each sample. b. Plot the calculated r1 (R1/concentration) as a function of pH. c. The resulting plot will show the pH-dependent relaxivity profile of the contrast agent, indicating the pH at which the agent is "activated."

Visualizations

G Mechanism of T1 Relaxation Enhancement by Mn(II) Complexes cluster_0 Mn(II) Complex cluster_1 Bulk Water cluster_2 Relaxed Water Mn_complex Mn(II)-DO3A Derivative H2O_inner Inner-sphere H₂O Mn_complex->H2O_inner Coordination Relaxed_H2O Relaxed H₂O Protons (Short T1) H2O_inner->Relaxed_H2O Dipole-Dipole Interaction (Relaxation) Bulk_H2O Bulk H₂O Protons (Long T1) Bulk_H2O->H2O_inner Water Exchange (τm) Relaxed_H2O->Bulk_H2O Exchange back caption T1 relaxation enhancement by a Mn(II) complex.

Caption: T1 relaxation enhancement by a Mn(II) complex.

G Workflow for Evaluating a Bio-responsive Mn(II) Contrast Agent start Design & Synthesis of Responsive Mn(II) Complex char_off Characterization in 'Off' State (e.g., physiological pH) start->char_off char_on Characterization in 'On' State (e.g., acidic pH) start->char_on relax_off Measure r1 Relaxivity (Low Signal) char_off->relax_off relax_on Measure r1 Relaxivity (High Signal) char_on->relax_on stability Assess Stability and Kinetic Inertness relax_off->stability relax_on->stability in_vitro In Vitro Validation (Cell Culture Models) stability->in_vitro in_vivo In Vivo Imaging (Animal Models of Disease) in_vitro->in_vivo end Data Analysis and Efficacy Assessment in_vivo->end

Caption: Workflow for evaluating a bio-responsive Mn(II) contrast agent.

G Signal Enhancement via Macromolecular Binding cluster_0 Free Contrast Agent cluster_1 Macromolecule cluster_2 Bound Contrast Agent Mn_complex_free Mn(II)-DO3A Derivative (Fast Tumbling, Low r1) Mn_complex_bound Mn(II)-DO3A-HSA Adduct (Slow Tumbling, High r1) Mn_complex_free->Mn_complex_bound Non-covalent Binding HSA Human Serum Albumin (HSA) HSA->Mn_complex_bound

Caption: Signal enhancement via macromolecular binding.

References

Application Notes and Protocols: Mn(II)-DO3A Derivatives as Responsive MRI Probes for Biological Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of bioresponsive Magnetic Resonance Imaging (MRI) contrast agents is a significant area of advancement in molecular imaging. These probes enable the visualization of specific physiological processes and the quantification of biological analytes in vivo. Manganese (Mn(II)), with its strong paramagnetic properties and status as a trace nutritional element, presents a viable and safer alternative to gadolinium-based contrast agents.[1][2] This document details the application and protocols for using MRI probes based on a Mn(II) complexed with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) and its derivatives. These agents are engineered to be "smart" probes that modulate their MRI signal in response to the presence of specific biological ions, such as zinc (Zn²⁺) and calcium (Ca²⁺).

The core of these probes is a stable Mn(II) chelate, which is then functionalized with a recognition moiety selective for a target ion. The binding of the target ion induces a conformational change in the complex, altering the access of water molecules to the Mn(II) center or changing the rotational correlation time of the molecule. This change directly modulates the longitudinal relaxivity (r₁) of water protons, leading to a detectable change in the T₁-weighted MRI signal.[3]

Principle of Action: Relaxivity Modulation

The efficacy of a T₁ MRI contrast agent is measured by its relaxivity (r₁), which is the increase in the longitudinal relaxation rate (1/T₁) of water protons per millimolar concentration of the agent.[4] For a Mn(II)-DO3A-based responsive probe, the r₁ value is not static but changes upon interaction with its target analyte.

This signaling mechanism can be achieved through two primary pathways:

  • Modulation of Hydration Number (q): In the "off" state, the ion-binding moiety can partially coordinate with the Mn(II) center, displacing a water molecule from its inner coordination sphere (low r₁). Upon binding the target ion, the moiety releases the Mn(II) center, allowing a water molecule to coordinate (q increases), which significantly increases the r₁ relaxivity and brightens the T₁-weighted image.[5]

  • Modulation of Rotational Correlation Time (τR): The probe can be designed to bind to a large, slowly tumbling molecule, such as Human Serum Albumin (HSA), only in the presence of the target ion. This binding dramatically increases the rotational correlation time (τR) of the Mn(II) complex, leading to a substantial increase in r₁ relaxivity.[6]

cluster_off Low MRI Signal ('Off' State) cluster_on High MRI Signal ('On' State) Probe_Off Mn(II)-DO3A Probe H2O_Off Limited H₂O Access or Fast Tumbling Probe_Off->H2O_Off  Low r₁ Relaxivity Probe_On Probe-Ion Complex Probe_Off->Probe_On Ion Binding Analyte_Off Target Ion (e.g., Zn²⁺, Ca²⁺) H2O_On Increased H₂O Access or Slow Tumbling (e.g., HSA bound) Probe_On->H2O_On  High r₁ Relaxivity Glucose High Glucose Pancreas Pancreatic β-cell Glucose->Pancreas Stimulates Vesicles Zn²⁺ Vesicles Pancreas->Vesicles Triggers Zn_Release Zn²⁺ Secretion Vesicles->Zn_Release Exocytosis Probe Mn(PyC3A-BPEN) (Low r₁) Zn_Release->Probe Binds to Ternary [Probe-Zn²⁺]-HSA (High r₁) Probe->Ternary + Zn²⁺, + HSA HSA HSA MRI MRI Signal Enhancement Ternary->MRI cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Synthesis Probe Synthesis & Purification Relaxometry Relaxivity Titration (r₁ vs [Ion]) Synthesis->Relaxometry Stability Stability Assays (vs. Zn²⁺, pH) Relaxometry->Stability Binding HSA Binding Assay (if applicable) Relaxometry->Binding Phantom MRI Phantom Imaging Binding->Phantom Proceed to In Vivo Animal Animal Model Prep Phantom->Animal Injection Probe Administration (i.v. injection) Animal->Injection Imaging Dynamic T₁-weighted MRI Injection->Imaging Analysis Data Analysis (Signal vs. Time) Imaging->Analysis

References

Dual-Modal Imaging Applications of DO3A Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of multimodal imaging probes is a rapidly advancing field in biomedical research and clinical diagnostics. These probes allow for the integration of complementary imaging modalities, such as Magnetic Resonance Imaging (MRI) and optical imaging (e.g., fluorescence) or Positron Emission Tomography (PET), providing a more comprehensive understanding of biological processes. The macrocycle 1,4,7-triazacyclononane-1,4,7-triacetic acid (DO3A) serves as a versatile chelating platform for the development of such dual-modal probes. By coordinating with paramagnetic metal ions like Gadolinium(III) (Gd³⁺) for MRI and being conjugated to fluorescent dyes or radiolabeling precursors, DO3A derivatives enable the creation of powerful diagnostic tools.

This document provides detailed application notes and experimental protocols for the use of DO3A derivatives in dual-modal imaging, aimed at researchers, scientists, and drug development professionals.

Application Notes: MRI/Optical Dual-Modal Probes

DO3A derivatives conjugated to fluorescent molecules, such as rhodamine and fluorescein, have emerged as effective dual-modal probes for MRI and optical imaging.[1][2] These probes combine the high spatial resolution of MRI with the high sensitivity of optical imaging.[3] A key application of these probes is in cancer imaging, where they can be used for both initial tumor localization via MRI and subsequent fluorescence-guided surgery.[4][5]

One notable characteristic of some rhodamine-DO3A conjugates is their pH sensitivity. The fluorescence of the rhodamine component can be "switched on" in the acidic microenvironment often found in tumors, providing a targeted imaging approach.[1][3][4][6] This off-on pH switch is due to the opening of a spirolactam ring in the rhodamine structure under acidic conditions, leading to a significant increase in fluorescence intensity.[1][6] Furthermore, certain derivatives have shown preferential accumulation in mitochondria, which have a higher membrane potential in cancer cells compared to healthy cells, offering another layer of targeting.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for representative Gd-DO3A based dual-modal MRI/optical probes.

Probe Namer₁ Relaxivity (mM⁻¹s⁻¹)r₂ Relaxivity (mM⁻¹s⁻¹)Excitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
Gd.L1 (rhodamine-DO3A conjugate)8.5Not Reported560580Not Reported[1][3][6]
Gd.L2 (rhodamine-DO3A conjugate)3.8Not Reported560580Not Reported[1][3][6]
GdDO3A-ethylamido-biotin (Gd-9)3.32 ± 0.035.02 ± 0.14Not ApplicableNot ApplicableNot Applicable[2]
GdDO3A-ethylthiourea-fluorescein (Gd-12)5.36 ± 0.05Not ReportedNot ReportedNot ReportedNot Reported[2]
Gd-DO3A-Comp.B (curcumin conjugate)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]

Experimental Protocols

Protocol 1: Measurement of Longitudinal (r₁) and Transverse (r₂) Relaxivity

This protocol describes the determination of the relaxivity of a Gd-DO3A based contrast agent, a crucial parameter for its efficacy as an MRI probe.

Materials:

  • Gd-DO3A derivative solution of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic Resonance Imaging (MRI) scanner or a relaxometer

  • Appropriate sample tubes

Procedure:

  • Prepare a series of dilutions of the Gd-DO3A derivative in PBS (pH 7.4) to obtain a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • Transfer each dilution into a separate sample tube. Include a tube with only PBS as a control.

  • Place the sample tubes in the MRI scanner or relaxometer.

  • Measure the longitudinal relaxation time (T₁) and transverse relaxation time (T₂) for each sample at a specific magnetic field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 25 °C or 37 °C).

  • Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂).

  • Plot the relaxation rates (R₁ and R₂) as a function of the Gd-DO3A derivative concentration.

  • The longitudinal relaxivity (r₁) and transverse relaxivity (r₂) are determined from the slope of the linear fit of the R₁ and R₂ plots, respectively. The units are mM⁻¹s⁻¹.

Protocol 2: In Vitro Cellular Uptake and Imaging

This protocol outlines the procedure for assessing the cellular uptake and imaging capabilities of a fluorescent DO3A-based probe using confocal microscopy.

Materials:

  • Cancer cell line (e.g., HeLa, M21, KB)[3][8]

  • Normal cell line (e.g., HEK293) for comparison[6]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Fluorescent DO3A-based probe

  • MitoTracker Green (or other organelle-specific fluorescent marker)

  • Hoechst 33342 (for nuclear staining)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Seed the cells in a glass-bottom dish or a multi-well plate suitable for microscopy and culture them until they reach 70-80% confluency.

  • Probe Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescent DO3A-based probe at a desired concentration (e.g., 10 µM). Incubate for a specific period (e.g., 1-4 hours) at 37 °C in a CO₂ incubator.

  • Co-staining (Optional): If co-localization studies are required, add MitoTracker Green (for mitochondria) or another organelle marker to the medium during the last 30 minutes of incubation. Add Hoechst 33342 for the final 10-15 minutes to stain the nuclei.

  • Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Imaging: Wash the cells again with PBS and add fresh PBS or mounting medium. Image the cells using a confocal microscope with appropriate laser lines and emission filters for the DO3A-probe, the organelle marker, and the nuclear stain.

  • Analysis: Analyze the images to determine the subcellular localization of the probe.

Protocol 3: In Vivo MRI Tumor Imaging

This protocol details the use of a Gd-DO3A based probe for in vivo tumor imaging in a mouse model.

Materials:

  • BALB/c nude mice bearing tumor xenografts (e.g., M21)[6]

  • Gd-DO3A based contrast agent solution

  • Anesthesia (e.g., isoflurane)

  • Animal MRI scanner

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the MRI scanner and secure it to minimize motion artifacts.

  • Pre-contrast Imaging: Acquire pre-contrast T₁-weighted MR images of the tumor region.

  • Probe Administration: Administer the Gd-DO3A based contrast agent intravenously via a tail vein catheter at a specific dose (e.g., 0.1 mmol/kg).

  • Post-contrast Imaging: Acquire a series of T₁-weighted MR images at different time points post-injection (e.g., 15, 30, 60, 120 minutes) to monitor the accumulation and clearance of the contrast agent in the tumor and surrounding tissues.

  • Image Analysis: Analyze the MR images to calculate the signal enhancement in the tumor over time. This can be quantified by measuring the change in signal intensity or by calculating the percentage decrease in T₁ relaxation time within the tumor region.[6]

Application Notes: PET/MRI Dual-Modal Probes

The integration of PET and MRI offers the high sensitivity and quantitative capabilities of PET with the excellent soft-tissue contrast and high spatial resolution of MRI. DO3A and its derivatives can be used to chelate radiometals suitable for PET imaging, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), while also coordinating Gd³⁺ for MRI.[9] These probes are particularly promising for applications in oncology for tumor staging and therapy response monitoring.[10][11]

Protocol 4: Radiolabeling of a DO3A Derivative with ⁶⁸Ga for PET Imaging

This protocol provides a general procedure for radiolabeling a DO3A-conjugated targeting molecule (e.g., a peptide) with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DO3A-conjugated targeting molecule

  • Sodium acetate buffer (e.g., 0.1 M, pH 4.5)

  • Metal-free water and vials

  • Heating block or microwave synthesizer

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

  • Ethanol

  • Saline solution

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Labeling Reaction: In a metal-free vial, add the DO3A-conjugated molecule dissolved in sodium acetate buffer. Add the ⁶⁸GaCl₃ eluate to the vial.

  • Heating: Heat the reaction mixture at a specific temperature (e.g., 95 °C) for a defined time (e.g., 5-10 minutes).

  • Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga. Elute the radiolabeled product with an ethanol/water mixture.

  • Formulation: Evaporate the ethanol and formulate the final product in a sterile saline solution for injection.

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Visualizations

Experimental_Workflow_for_Dual_Modal_Imaging cluster_Probe Probe Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Imaging Synthesis Synthesis of DO3A-conjugate Characterization Physicochemical Characterization (Relaxivity, Fluorescence) Synthesis->Characterization Uptake Cellular Uptake Studies Characterization->Uptake Select Candidate CellCulture Cell Culture CellCulture->Uptake Toxicity Cytotoxicity Assays Uptake->Toxicity AnimalModel Animal Model Preparation Toxicity->AnimalModel Proceed to In Vivo Injection Probe Administration AnimalModel->Injection Imaging Dual-Modal Imaging (MRI/PET) Injection->Imaging Analysis Image Analysis & Biodistribution Imaging->Analysis

Caption: Workflow for developing and evaluating DO3A-based dual-modal imaging probes.

pH_Sensing_Mechanism cluster_environment Cellular Environment cluster_probe Rhodamine-DO3A Probe State Normal Normal Tissue (pH ~7.4) Spiro Spirolactam Form (Non-fluorescent) Normal->Spiro Predominant form Tumor Tumor Microenvironment (pH < 7.0) Open Ring-Opened Form (Highly Fluorescent) Tumor->Open Protonation leads to ring-opening Spiro->Open pH decrease Open->Spiro pH increase

Caption: pH-activatable fluorescence mechanism of a rhodamine-DO3A probe.

PET_MRI_Probe_Logic Probe DO3A-Targeting Moiety Conjugate Gd Gd³⁺ Chelation Probe->Gd Radiometal Radiometal Chelation (e.g., ⁶⁸Ga) Probe->Radiometal MRI MRI Signal (T₁ Contrast) Gd->MRI PET PET Signal (γ-rays) Radiometal->PET

Caption: Logical components of a DO3A-based PET/MRI dual-modal probe.

References

Application Notes and Protocols for Mn(II)-DO3A in Longitudinal MRI Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mn(II)-DO3A and its derivatives as contrast agents for longitudinal Magnetic Resonance Imaging (MRI) studies. The information is intended to guide researchers in designing and implementing studies for non-invasive, long-term monitoring of biological processes.

Introduction to Mn(II)-DO3A as a Contrast Agent

Manganese(II) ions (Mn²⁺) are effective T1-shortening contrast agents for MRI due to their paramagnetic properties, stemming from five unpaired electrons. While free Mn²⁺ (as MnCl₂) has been utilized in preclinical manganese-enhanced MRI (MEMRI) for neuronal tracing and functional imaging, concerns about toxicity from free manganese ions have driven the development of chelated forms.[1][2]

DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a macrocyclic chelator that can form a complex with Mn(II). However, the parent Mn(II)-DO3A complex is characterized by the absence of an inner-sphere water molecule, which limits its relaxivity.[1][3] Consequently, much research has focused on developing DO3A derivatives to enhance relaxivity and improve stability for in vivo applications. These modifications are crucial for the successful application of Mn(II)-based agents in longitudinal studies where repeated administrations or long-term retention of the contrast agent are required.

Key Physicochemical Properties

The efficacy and safety of Mn(II)-DO3A and its derivatives in longitudinal MRI studies are determined by their physicochemical properties. The following tables summarize key quantitative data for Mn(II)-DO3A and related compounds.

Compoundr₁ Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)ConditionsReference
Mn(II)-DO3A< 20.4737[1]
Mn(II)-cis-DO2A> 20.4725Contains one inner-sphere water molecule[1]
Mn-PyC3A2.11.437[1]

Table 1: Longitudinal Relaxivity (r₁) of Mn(II)-DO3A and Related Complexes.

Compoundlog KMnLpMnKinetic Inertness (t₁/₂)Conditions for t₁/₂Reference
Mn(II)-DO3ALower than Mn(II)-DOTAShorter than Mn(II)-DOTA[4]
Mn-PyC3A8.17pH 7.4[1]
Mn-CHXPYANHigher than Mn-PYANLonger than Mn-DOTA and Mn-DO3ApH 7.4, 25°C[4]

Table 2: Thermodynamic Stability and Kinetic Inertness of Mn(II) Chelates.

Signaling Pathways and Cellular Uptake Mechanisms

The mechanism of action of Mn(II)-based contrast agents for cellular and functional imaging relies on their interaction with and transport into cells. While chelated forms like Mn(II)-DO3A are generally designed to remain in the extracellular space for vascular and perfusion imaging, specific derivatives can be targeted for cellular uptake. In the context of longitudinal studies, understanding the cellular fate of the contrast agent is critical.

Free Mn²⁺, often used in MEMRI, enters excitable cells like neurons and cardiomyocytes primarily through voltage-gated calcium channels (VGCCs).[5] This activity-dependent uptake allows for the visualization of active neural pathways and cardiac function.

G cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel Intracellular_Mn Intracellular Mn(II) Accumulation VGCC->Intracellular_Mn Influx Extracellular_Mn Extracellular Mn(II) Ions Extracellular_Mn->VGCC Cellular Depolarization MRI_Signal T1-weighted Signal Enhancement Intracellular_Mn->MRI_Signal

Cellular uptake of Mn(II) via voltage-gated calcium channels.

For longitudinal tracking of non-excitable cells, such as stem cells or cancer cells, direct labeling with Mn(II)-based agents prior to administration is a common strategy.[6] The stability of the Mn(II) chelate is paramount in these applications to prevent the release of free Mn²⁺.

Experimental Protocols

The following are generalized protocols for longitudinal MRI studies using Mn(II)-based contrast agents. These should be adapted based on the specific Mn(II)-DO3A derivative, animal model, and research question.

Protocol for Longitudinal Cell Tracking

This protocol outlines the steps for labeling cells with a Mn(II)-DO3A derivative and tracking their fate in vivo over time.

Workflow:

G Cell_Culture 1. Cell Culture (e.g., Stem Cells, T-Cells) Labeling 2. Ex Vivo Labeling with Mn(II)-DO3A derivative Cell_Culture->Labeling Washing 3. Washing to Remove Excess Contrast Agent Labeling->Washing Cell_Administration 4. Administration of Labeled Cells to Animal Model Washing->Cell_Administration MRI_Imaging 5. Longitudinal MRI Scans (e.g., Day 0, 1, 7, 14) Cell_Administration->MRI_Imaging Data_Analysis 6. Image Analysis and Quantification of Signal MRI_Imaging->Data_Analysis

Workflow for longitudinal cell tracking using Mn(II)-DO3A.

Methodology:

  • Cell Labeling:

    • Culture cells of interest to the desired confluency.

    • Incubate the cells with a sterile solution of the Mn(II)-DO3A derivative at a predetermined concentration (e.g., 0.1-1.0 mM) for a specified duration (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically to maximize signal enhancement while minimizing cytotoxicity.

    • Include a viability assay (e.g., trypan blue exclusion, MTT assay) to assess the effect of the contrast agent on cell health.

  • Cell Preparation for Injection:

    • After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) at least three times to remove any unbound extracellular contrast agent.

    • Resuspend the labeled cells in a sterile, biocompatible medium for injection.

  • Animal Model and Cell Implantation:

    • Prepare the animal model according to the approved institutional animal care and use committee (IACUC) protocol.

    • Implant the labeled cells into the target tissue or administer them systemically.

  • Longitudinal MRI Acquisition:

    • Perform a baseline MRI scan before cell administration.

    • Acquire T1-weighted MR images at multiple time points post-administration (e.g., immediately after, 24 hours, 7 days, 14 days).

    • Use a consistent imaging protocol across all time points to ensure data comparability. Key parameters to standardize include:

      • Magnetic field strength (e.g., 3T, 7T)

      • T1-weighted pulse sequence (e.g., spin-echo, gradient-echo)

      • Repetition time (TR) and echo time (TE)

      • Flip angle

      • Slice thickness and field of view (FOV)

  • Image Analysis:

    • Register the images from different time points to a common anatomical reference.

    • Quantify the signal enhancement in the region of interest (ROI) where the cells are expected to be.

    • Correlate the change in signal intensity over time with cell viability, migration, or proliferation, which may be validated with histology at the study endpoint.

Protocol for Longitudinal Tumor Imaging

This protocol describes the use of a Mn(II)-DO3A derivative for the longitudinal assessment of tumor growth, vascularity, and response to therapy.

Workflow:

G Tumor_Model 1. Establish Tumor Model (e.g., subcutaneous, orthotopic) Baseline_MRI 2. Baseline Pre-contrast MRI Tumor_Model->Baseline_MRI Contrast_Injection 3. Intravenous Injection of Mn(II)-DO3A derivative Baseline_MRI->Contrast_Injection Dynamic_MRI 4. Dynamic Contrast-Enhanced MRI (DCE-MRI) Contrast_Injection->Dynamic_MRI Longitudinal_Scans 5. Repeat Scans at Multiple Time Points (e.g., weekly) Dynamic_MRI->Longitudinal_Scans Data_Analysis 6. Pharmacokinetic Modeling and Tumor Response Assessment Longitudinal_Scans->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Mn(II)-DO3A Stability in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming stability issues associated with the Mn(II)-DO3A complex in biological media.

Frequently Asked Questions (FAQs)

Q1: What is Mn(II)-DO3A and why is its stability a concern?

A1: Mn(II)-DO3A (Manganese(II)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate) is a paramagnetic metal complex investigated as a potential alternative to gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). Its stability is a critical concern because the release of free Mn(II) ions in the body can lead to toxicity, including potential neurodegenerative damage. Furthermore, free Mn(II) can interact with biomolecules, leading to inaccurate imaging results.[1] The stability of the complex ensures that the manganese ion remains chelated until it is excreted from the body.

Q2: What are the main factors that affect the stability of Mn(II)-DO3A in biological media?

A2: The stability of Mn(II)-DO3A in biological media is influenced by several factors:

  • pH: The complex's stability is pH-dependent. Acidic conditions can lead to proton-assisted dissociation.

  • Transmetalation: Endogenous metal ions, particularly Zinc (Zn(II)) and Copper (Cu(II)), are present in biological systems and can displace Mn(II) from the DO3A ligand.[2]

  • Competing Ligands: Biological media contain various molecules (e.g., phosphates, citrate, amino acids) and proteins (e.g., albumin) that can compete for Mn(II) coordination.[3][4]

  • Ligand Structure: The rigidity and pre-organization of the chelating ligand play a crucial role in kinetic inertness. Modifications to the DO3A backbone can significantly impact stability.

Q3: What is the difference between thermodynamic stability and kinetic inertness?

A3: Thermodynamic stability refers to the equilibrium position of the complex formation reaction, often expressed by the stability constant (log K) or pMn value. A high thermodynamic stability indicates that the complex is favored at equilibrium. Kinetic inertness, on the other hand, refers to the lability or the rate at which the complex dissociates. A kinetically inert complex may have a modest thermodynamic stability but dissociates very slowly. For in vivo applications, high kinetic inertness is crucial to prevent the release of free metal ions.[5]

Q4: How does the stability of Mn(II)-DO3A compare to other Mn(II) chelates and Gd(III)-based agents?

A4: Generally, Mn(II) complexes are thermodynamically less stable and kinetically more labile than their Gd(III) counterparts due to the lower charge and lack of ligand field stabilization energy of the Mn(II) ion.[6] Compared to other Mn(II) chelates, the stability of Mn(II)-DO3A is moderate. For instance, decreasing the denticity from DOTA (four acetate arms) to DO3A (three acetate arms) results in a drop in both stability and inertness.[7] However, structural modifications to the macrocycle or pendant arms can yield Mn(II) complexes with exceptional kinetic inertness, sometimes surpassing that of some linear Gd(III) chelates.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving Mn(II)-DO3A stability.

Issue 1: Unexpected Changes in Relaxivity During In Vitro Experiments

Symptom: A significant and unexpected increase in the longitudinal relaxivity (r1) of your Mn(II)-DO3A solution over time when incubated in a biological medium (e.g., cell culture media, serum).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Dissociation of Mn(II)-DO3A 1. Confirm Dissociation: The increase in relaxivity may be due to the release of Mn(II) ions, which can bind to proteins like albumin, leading to a higher relaxivity value.[3] 2. Transmetalation Challenge: Perform a transmetalation assay by adding a competing metal ion like Zn(II) or Cu(II) to a solution of your complex and monitor the change in relaxivity over time. A significant change indicates susceptibility to transmetalation. 3. pH Control: Ensure the pH of your biological medium is stable and within the optimal range for Mn(II)-DO3A stability (typically around physiological pH 7.4). Use appropriate biological buffers that do not significantly interact with metal ions, such as HEPES or MOPS.[8][9]
Aggregation of the Complex 1. Visual Inspection: Check for any visible precipitation or turbidity in your sample. 2. Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates or nanoparticles. 3. Concentration Dependence: Measure the relaxivity at different concentrations of your complex. A non-linear relationship may suggest aggregation. To mitigate, consider optimizing the formulation by adjusting the concentration or adding excipients.
Matrix Effects 1. Component Analysis: The biological medium contains numerous components that can interact with the complex.[3] Analyze the effect of individual key components (e.g., high concentrations of phosphate, specific amino acids) on the relaxivity of Mn(II)-DO3A. 2. Control Experiments: Run parallel experiments with Mn(II)-DO3A in a simple buffer (e.g., saline) to establish a baseline for its intrinsic stability.
Issue 2: Precipitation Observed in Biological Buffers or Media

Symptom: Formation of a precipitate when Mn(II)-DO3A is added to a biological buffer (e.g., phosphate-buffered saline - PBS) or cell culture medium.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Insoluble Mn(II) Salts 1. Buffer Choice: Phosphate buffers are known to form insoluble precipitates with Mn(II) ions.[10] Avoid using PBS. Opt for buffers with low metal-binding capacity like HEPES, MOPS, or TRIS, ensuring the chosen buffer is appropriate for your experimental pH.[8][9] 2. Order of Addition: When preparing solutions, add the Mn(II)-DO3A complex to the buffer or medium while stirring to ensure rapid and uniform dispersion.
Hydrolysis of the Complex 1. pH Monitoring: Ensure the pH of the final solution is within the stable range for the complex. Adjust the pH carefully after the addition of the complex if necessary. 2. Ligand Purity: Impurities in the DO3A ligand can affect the complexation efficiency and lead to the presence of free Mn(II), which is more prone to precipitation. Ensure the purity of your ligand using appropriate analytical techniques.
Interaction with Media Components 1. Media Composition: Cell culture media like DMEM and RPMI-1640 have complex compositions.[10][11] High concentrations of certain amino acids or other components might lead to precipitation. 2. Serum Presence: If using serum, be aware that it contains a high concentration of proteins and other molecules that can interact with the complex. Consider reducing the serum concentration or using a serum-free medium for initial stability tests.

Quantitative Data Summary

The following tables summarize key quantitative data for Mn(II)-DO3A and related complexes to facilitate comparison.

Table 1: Thermodynamic Stability and Kinetic Inertness of Selected Mn(II) Complexes

Complexlog KMnLpMnDissociation Half-life (t1/2)Conditions for t1/2
[Mn(DO3A)]⁻19.4[1]8.1 - 8.8[7]--
[Mn(DOTA)]²⁻19.89[1]9.02[7]1037 h[2]pH 7.4, 25°C, [Zn²⁺] = 10⁻⁵ M
[Mn(PCTA)]⁻-9.74[7]--
Mn(PyC3A)-8.17[6]--
Mn-bispidine12.216.65>140 days[5]pH 6, 37°C, 50 equiv. Zn²⁺

Table 2: Relaxivity (r1) of Mn(II) Complexes

Complexr1 (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)
[Mn(DO3A)]⁻1.30[7]0.525
[Mn(PCTA)]⁻< 2[6]0.4737
Mn(PyC3A)2.1[6]1.437
Free Mn(II) aqua ion~7.80.4725
Mn(II)-HSA adduct97.2[3]0.4725

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of Mn(II)-DO3A.

Protocol 1: Synthesis of Mn(II)-DO3A

Objective: To synthesize and purify the Mn(II)-DO3A complex.

Materials:

  • DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese(II) nitrate hydrate (Mn(NO₃)₂·xH₂O)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Methanol

  • Diethyl ether

  • pH meter

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of DO3A in deionized water.

  • Adjust the pH of the DO3A solution to approximately 6.5 with the 0.1 M NaOH solution.

  • In a separate container, dissolve an equimolar amount of the manganese(II) salt in deionized water.

  • Slowly add the manganese(II) salt solution to the stirring DO3A solution.

  • Continuously monitor the pH and maintain it at 6.5 by adding small aliquots of 0.1 M NaOH as needed.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the completion of the complexation by measuring the relaxivity of the solution. A linear increase in relaxivity with the addition of the metal salt, followed by a plateau, indicates complex formation.

  • Once the reaction is complete, concentrate the solution using a rotary evaporator.

  • Precipitate the complex by adding a mixture of ethanol and diethyl ether.

  • Collect the solid precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Diagram: Synthesis Workflow

G cluster_synthesis Mn(II)-DO3A Synthesis DO3A Dissolve DO3A in H2O pH_adjust1 Adjust pH to 6.5 with NaOH DO3A->pH_adjust1 Reaction Mix solutions and stir for 24h at RT pH_adjust1->Reaction Mn_sol Prepare equimolar Mn(II) salt solution Mn_sol->Reaction pH_monitor Maintain pH at 6.5 Reaction->pH_monitor Concentrate Concentrate via rotary evaporation Reaction->Concentrate pH_monitor->Reaction Precipitate Precipitate with Ethanol/Ether Concentrate->Precipitate Purify Filter and dry Precipitate->Purify

Caption: Workflow for the synthesis of the Mn(II)-DO3A complex.

Protocol 2: Potentiometric Titration for Stability Constant Determination

Objective: To determine the thermodynamic stability constant (log KMnL) of Mn(II)-DO3A.

Materials:

  • Mn(II)-DO3A complex

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Potassium chloride (KCl) or sodium chloride (NaCl) for maintaining ionic strength

  • Calibrated pH electrode and meter with high precision (0.1 mV)

  • Autoburette

  • Thermostated titration vessel

  • Nitrogen or Argon gas supply

Procedure:

  • System Calibration: Calibrate the pH electrode system using standard buffer solutions. Perform an acid-base titration in the absence of the ligand and metal to determine the standard potential (E⁰) of the electrode and the ionic product of water (Kw).

  • Ligand Protonation Constants: Titrate a solution of DO3A with a standardized base to determine its protonation constants (pKa values).

  • Complex Titration: Prepare a solution containing a known concentration of DO3A and Mn(II) ions (typically a 1:1 molar ratio) at a constant ionic strength.

  • Titration: Titrate this solution with the standardized base under an inert atmosphere (N₂ or Ar) to prevent the oxidation of Mn(II) and the absorption of CO₂. Record the pH (or mV) reading after each addition of the titrant.

  • Data Analysis: Use a suitable software program (e.g., Hyperquad) to refine the ligand protonation constants and to calculate the stability constant (log KMnL) of the Mn(II)-DO3A complex by fitting the titration data to a chemical equilibrium model.

Diagram: Potentiometric Titration Logic

G cluster_potentiometry Stability Constant Determination Calibrate Calibrate pH Electrode Ligand_pKa Determine Ligand pKa Values Calibrate->Ligand_pKa Complex_Titr Titrate Mn(II) + DO3A Solution Ligand_pKa->Complex_Titr Data_Fit Fit Titration Data Complex_Titr->Data_Fit LogK Calculate log K_MnL Data_Fit->LogK

Caption: Logical flow for determining the stability constant via potentiometric titration.

Protocol 3: NMR Relaxometry for Kinetic Inertness Assessment

Objective: To assess the kinetic inertness of Mn(II)-DO3A via a transmetalation challenge assay using NMR relaxometry.

Materials:

  • Mn(II)-DO3A complex

  • Solution of a competing metal ion (e.g., ZnCl₂ or CuCl₂) in a suitable buffer (e.g., HEPES)

  • NMR spectrometer equipped for relaxivity measurements (e.g., a relaxometer or a standard NMR spectrometer with appropriate pulse sequences)

  • Thermostated sample holder

Procedure:

  • Sample Preparation: Prepare a solution of Mn(II)-DO3A of known concentration in the chosen buffer at a specific pH (e.g., 7.4) and temperature (e.g., 37°C).

  • Initial Relaxivity Measurement: Measure the initial longitudinal relaxation time (T₁) of the Mn(II)-DO3A solution. Calculate the initial relaxivity (r₁).

  • Initiate Transmetalation: Add a known excess (e.g., 10-fold or 50-fold) of the competing metal ion solution to the Mn(II)-DO3A solution.

  • Time-course Measurement: Measure the T₁ of the solution at regular time intervals.

  • Data Analysis:

    • Calculate the relaxivity at each time point.

    • A change in relaxivity over time indicates dissociation of the Mn(II)-DO3A complex.

    • Plot the change in relaxivity (or a related parameter) as a function of time.

    • Fit the data to a pseudo-first-order kinetic model to determine the dissociation rate constant and the half-life (t₁/₂) of the complex under the experimental conditions.

Diagram: Transmetalation Signaling Pathway

G Mn_DO3A Mn(II)-DO3A Zn_DO3A Zn(II)-DO3A Mn_DO3A->Zn_DO3A Transmetalation Free_Mn Free Mn(II) Mn_DO3A->Free_Mn Dissociation Zn Zn(II) Zn->Zn_DO3A

Caption: Transmetalation of Mn(II)-DO3A by competing Zn(II) ions.

References

Technical Support Center: Mn(II)-DO3A Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Mn(II)-DO3A complexes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Mn(II)-DO3A complex formation appears incomplete. What are the common causes and solutions?

Incomplete complexation is a frequent issue that can often be resolved by optimizing reaction conditions. Key factors to consider are pH, temperature, and reaction time.

  • pH: The pH of the reaction mixture is critical. While complexation can occur over a range, adjusting the pH can significantly impact the rate and completeness of the reaction. For similar macrocyclic chelators like DOTA, chelation of Mn(II) is rapid in the pH range of 4.5-7.5.[1] At a lower pH of 4.5, the reaction is slower.[1]

  • Temperature: Higher temperatures can be employed to ensure complete complexation. For instance, heating to 100 °C has been used to achieve complete complexation of Mn(II) with macrocyclic ligands.[2][3] For Mn-DOTA, reactions at 55 °C show >99% conversion within 5 minutes, which is faster than at room temperature.[1]

  • Reaction Time: Ensure sufficient time is allowed for the reaction to go to completion, especially at lower temperatures or suboptimal pH. At pH 4.5 and room temperature, the reaction may require up to 20 minutes for >99% conversion.[1]

  • Reagent Stoichiometry: Using an excess of the manganese salt, such as a 4-fold excess of Mn(OAc)₂, can help drive the reaction to completion.[3]

Q2: I'm observing dissociation of my Mn(II)-DO3A complex over time. What leads to this instability and how can it be mitigated?

The stability of Mn(II) complexes is a major concern, particularly for in vivo applications.[4] Dissociation can be caused by several factors:

  • Transmetallation: Endogenous ions, particularly Zn²⁺, can displace Mn(II) from the chelator.[4][5] The use of macrocyclic ligands like DO3A provides higher kinetic stability against transmetallation compared to linear chelators.[2][5]

  • Thermodynamic Stability: While Mn(II) forms thermodynamically stable complexes with macrocyclic ligands like DO3A (logK of 19.4), these are generally less stable than Gd(III) complexes.[2][4] This inherent property makes them more susceptible to dissociation.

  • Oxidation of Mn(II): The potential oxidation of Mn(II) to Mn(III) can lead to a loss of efficacy and affect complex stability.[4] While not always a primary issue in buffered solutions, it's a possibility to consider, especially if reaction conditions are not well-controlled. Performing reactions under an inert atmosphere can minimize oxidation if it is suspected.

Q3: How can I purify my Mn(II)-DO3A complex and remove unreacted starting materials?

Effective purification is essential to remove free Mn(II) ions and unreacted DO3A ligand.

  • Ultrafiltration and Dialysis: Both ultrafiltration (with a molecular weight cutoff of 3000 Da) and dialysis (with a molecular weight cutoff of 1000 Da) have been shown to be effective methods for removing low molecular weight impurities both before and after complexation with Mn(II).[2][3][5]

Q4: The relaxivity of my Mn(II)-DO3A complex is lower than expected. Why might this be?

The relaxivity of a manganese-based contrast agent is a key measure of its efficacy.[6]

  • Inner-Sphere Water Molecules: The efficacy of Mn-based contrast agents is highly dependent on the presence of at least one water molecule in the inner coordination sphere of the metal.[4] The Mn(II)-DO3A complex is a seven-coordinate complex, which results in the absence of any inner-sphere water molecules.[4][7] This lack of a coordinated water molecule leads to inherently lower relaxivity compared to complexes with fewer coordinating ligand arms.[4]

  • Ligand Structure: The structure of the chelator dictates the coordination number and the presence of inner-sphere water.[7] For higher relaxivity, ligands with lower denticity (fewer coordinating arms) are often required to allow for water coordination.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the formation and stability of Mn(II) complexes.

Table 1: Recommended Reaction Conditions for Mn(II) Chelation with Macrocyclic Ligands

Parameter Value Notes
pH Range 4.5 - 7.5 Chelation is rapid within this range; slower at the lower end.[1]
Temperature 20 - 100 °C Higher temperatures (55-100 °C) accelerate the reaction to completion.[1][2][3]
Reaction Time 1 - 20 minutes Dependent on pH and temperature; >99% conversion can be achieved in 1 min at pH 6.0 and 55°C.[1]

| Mn(II) Salt | Mn(OAc)₂ or MnCl₂ | Acetate and chloride salts are commonly used.[3][8] |

Table 2: Stability Constants of Mn(II) with Various Macrocyclic Ligands

Ligand Stability Constant (logK) Coordination Number Reference
DO3A 19.4 7 [2]
DOTA 19.89 8 [2][7]

| NOTA | 14.9 | 6 |[2] |

Experimental Protocols

Protocol 1: General Procedure for Mn(II)-DO3A Complex Formation

This protocol provides a general methodology for the synthesis of the Mn(II)-DO3A complex.

  • Ligand Dissolution: Dissolve the DO3A ligand in deionized water. Adjust the pH of the solution to a range of 6.0 - 7.0 using a suitable base (e.g., 1M NaOH).

  • Manganese Salt Preparation: Prepare a solution of a Mn(II) salt (e.g., MnCl₂ or Mn(OAc)₂) in deionized water. A slight excess (1.1 to 4 equivalents) of the Mn(II) salt can be used.[3]

  • Complexation Reaction: Add the Mn(II) salt solution dropwise to the DO3A solution while stirring. Maintain the pH at 6.0 - 7.0.

  • Heating (Optional but Recommended): For complete and rapid complexation, heat the reaction mixture. A temperature of 55 °C for 10-20 minutes is often sufficient.[1] Alternatively, heating at higher temperatures (e.g., 90-100 °C) for a short period can also be used.[1][3]

  • Quality Control Check: After cooling to room temperature, verify the completion of the reaction. This can be done by checking for the absence of free Mn(II) using a colorimetric indicator (e.g., xylenol orange) or by HPLC analysis.

  • Purification: Purify the complex to remove excess Mn(II) and other impurities. Ultrafiltration or dialysis are effective methods.[2][3]

Protocol 2: Quality Control by HPLC

This protocol outlines a method to assess the purity of the final complex and check for the presence of unreacted starting materials.

  • System Preparation: Use a reverse-phase HPLC system with a suitable column (e.g., C18).

  • Mobile Phase: Prepare a mobile phase gradient. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient from 100% Solvent A to a mixture of A and B over 20-30 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in the mobile phase.

  • Injection and Detection: Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm) and/or a radio-detector if using a manganese radioisotope.

  • Analysis: The Mn(II)-DO3A complex will have a characteristic retention time. The presence of peaks corresponding to the free DO3A ligand or other impurities indicates an incomplete reaction or impure product. Comparing the chromatogram to standards of the starting materials and the pure complex confirms the identity and purity.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Mn(II)-DO3A Complex Formation start Problem: Incomplete Complex Formation or Instability check_pH 1. Verify pH Is it within 4.5 - 7.5? start->check_pH check_Temp 2. Check Temperature Was it heated (e.g., 55-100°C)? check_pH->check_Temp Yes adjust_pH Action: Adjust pH to 6.0-7.0 check_pH->adjust_pH No check_Time 3. Review Reaction Time Was it sufficient? check_Temp->check_Time Yes increase_Temp Action: Increase temperature and/or time check_Temp->increase_Temp No check_Purity 4. Assess Reagent Purity Are starting materials pure? check_Time->check_Purity Yes check_Time->increase_Temp No check_Oxidation 5. Consider Oxidation Was reaction open to air? check_Purity->check_Oxidation Yes purify_reagents Action: Purify reagents or use new stock check_Purity->purify_reagents No use_inert Action: Use inert atmosphere (N2 or Ar) check_Oxidation->use_inert Yes solution Outcome: Successful Complex Formation check_Oxidation->solution No adjust_pH->check_Temp increase_Temp->check_Time purify_reagents->start Re-run experiment use_inert->start Re-run experiment

Caption: Troubleshooting workflow for incomplete Mn(II)-DO3A complex formation.

StabilityFactors Key Factors Influencing Mn(II)-DO3A Complex Stability center Mn(II)-DO3A Complex Stability ligand_structure Ligand Structure (Macrocyclic vs. Linear) center->ligand_structure thermo_stability Thermodynamic Stability (logK = 19.4) center->thermo_stability kinetic_stability Kinetic Inertness center->kinetic_stability competing_ions Presence of Competing Ions (e.g., Zn²⁺, Ca²⁺) center->competing_ions oxidation_state Mn(II) Oxidation State center->oxidation_state pH Solution pH center->pH high_stability Higher Stability ligand_structure->high_stability Macrocyclic structure enhances kinetic stability thermo_stability->high_stability kinetic_stability->high_stability low_stability Lower Stability / Dissociation competing_ions->low_stability Causes transmetallation oxidation_state->low_stability Oxidation to Mn(III) can destabilize pH->low_stability Extreme pH can cause proton-assisted dissociation

Caption: Logical relationships of factors affecting Mn(II)-DO3A complex stability.

References

Technical Support Center: Optimization of Mn(II)-DO3A Derivative Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage for Manganese(II)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (Mn(II)-DO3A) derivatives in animal studies for Magnetic Resonance Imaging (MRI). Due to the low relaxivity of the parent Mn(II)-DO3A complex, this guide focuses on derivatives designed to have at least one inner-sphere water molecule, enhancing their efficacy as T1 contrast agents.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of chelator important for in vivo studies with manganese?

A1: The choice of chelator is critical for in vivo studies to ensure the thermodynamic stability and kinetic inertness of the manganese complex.[1][2][3] Free Mn(II) ions can be toxic at the concentrations required for MRI contrast enhancement, potentially leading to a neurodegenerative disorder called manganism.[4] Macrocyclic chelators like DO3A and its derivatives are preferred over linear chelators as they form more stable and inert complexes, reducing the risk of in vivo dissociation and release of free Mn(II).[2][3]

Q2: What is the issue with using the parent Mn(II)-DO3A complex as an MRI contrast agent?

A2: The parent Mn(II)-DO3A complex is generally not suitable for use as a T1 MRI contrast agent because it does not have a water molecule coordinated in the inner sphere of the Mn(II) ion.[4][5] The efficacy of a T1 contrast agent relies on its ability to enhance the relaxation rate of surrounding water protons, a process that is most effective when water molecules can directly interact with the paramagnetic metal center. Consequently, Mn(II)-DO3A exhibits very low relaxivity.[4] Researchers typically use derivatives of DO3A that are designed to allow for at least one coordinated water molecule.

Q3: What is a typical starting dosage for a Mn(II)-DO3A derivative in animal studies?

A3: A typical starting dosage for novel Mn(II)-based macrocyclic contrast agents in preclinical animal studies, such as in mice, is in the range of 0.03 to 0.1 mmol of Mn(II) per kg of body weight, administered intravenously.[2] For comparison, the standard clinical dose for many gadolinium-based contrast agents is 0.1 mmol/kg.[6] The optimal dose will depend on the specific relaxivity of the Mn(II)-DO3A derivative and the imaging application.

Q4: How do I prepare a Mn(II)-DO3A derivative for injection?

A4: The Mn(II)-DO3A derivative should be dissolved in a sterile, isotonic solution suitable for intravenous injection, such as 0.9% saline or a buffered solution (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4. The concentration of the solution should be calculated to allow for the desired dosage to be administered in a reasonable volume (e.g., 100-200 µL for a mouse). The solution must be sterile-filtered (e.g., using a 0.22 µm filter) before injection.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Contrast Enhancement 1. Low Relaxivity of the Agent: The specific Mn(II)-DO3A derivative may have inherently low relaxivity. 2. Incorrect Dosage: The administered dose may be too low. 3. Suboptimal Imaging Parameters: The MRI pulse sequence may not be optimized for the contrast agent. 4. Failed Injection: The contrast agent may not have been successfully delivered into the bloodstream.1. Verify the relaxivity (r1) of your specific Mn(II)-DO3A derivative from the literature or through phantom studies. Consider synthesizing or obtaining a derivative with a higher relaxivity. 2. Perform a dose-escalation study to determine the optimal dose for your application. 3. Ensure you are using a T1-weighted pulse sequence. Optimize parameters such as repetition time (TR) and echo time (TE). 4. Confirm successful intravenous injection. For small animals, a tail vein catheter is recommended for reliable delivery.
Image Artifacts 1. High Concentration of Contrast Agent: A very high local concentration of the contrast agent can lead to susceptibility artifacts, particularly on T2-weighted images. 2. Animal Motion: Movement during the scan will cause blurring and ghosting artifacts.1. If using a high dose, consider if T2 effects are dominating. This can sometimes be mitigated by adjusting imaging parameters. 2. Ensure the animal is properly anesthetized and secured during the scan. Use respiratory and/or cardiac gating if available.
Signs of Toxicity in the Animal (e.g., lethargy, respiratory distress) 1. Dissociation of the Mn(II) Complex: The Mn(II)-DO3A derivative may not be sufficiently stable or inert in vivo, leading to the release of toxic free Mn(II). 2. High Dosage: The administered dose may be approaching the toxic threshold.1. Review the thermodynamic stability and kinetic inertness data for your specific derivative. If this information is unavailable, consider performing in vitro stability assays (e.g., in serum). 2. Reduce the administered dose. If a lower dose does not provide sufficient contrast, a different contrast agent with higher relaxivity and/or lower toxicity should be considered.

Data Presentation

Table 1: Comparison of Relaxivity and Stability of Selected Manganese-Based Contrast Agents

Agentr1 Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)Kinetic Half-Life (t₁/₂) at pH 7.4
[Mn(EDTA)]²⁻2.90.4735Low
[Mn(DPDP)]⁴⁻2.80.4740Low
Mn(II)-DOTA monoamide conjugateNot specifiedNot specifiedNot specifiedGood in vivo stability reported[2]
Mn-PyC3A2.11.437High
Mn-CHXPYANNot specifiedNot specifiedNot specified2x that of Mn-DO3A[1]

Table 2: Recommended Dosage Ranges for Preclinical MRI Contrast Agents

Animal ModelContrast Agent TypeTypical Dosage Range (mmol/kg)Administration Route
Mouse/RatMn(II)-based macrocyclic0.03 - 0.2Intravenous (bolus)
DogGadolinium-based0.1 - 0.3[6]Intravenous (bolus)
RatMnCl₂ (for MEMRI)0.00015 - 0.0003Intravenous

Experimental Protocols

Protocol 1: Preparation of Mn(II)-DO3A Derivative for In Vivo Administration
  • Reagent and Equipment Preparation:

    • Mn(II)-DO3A derivative (synthesized and purified)

    • Sterile 0.9% saline solution or PBS (pH 7.4)

    • Sterile vials

    • 0.22 µm sterile syringe filter

    • Analytical balance

    • pH meter

  • Preparation of Stock Solution:

    • Accurately weigh the Mn(II)-DO3A derivative powder.

    • Dissolve the powder in the sterile saline or PBS to a desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Measure and adjust the pH of the solution to 7.4 if needed using sterile NaOH or HCl.

  • Sterilization and Storage:

    • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Injection Solution:

    • On the day of the experiment, thaw the stock solution if frozen and bring it to room temperature.

    • Calculate the required volume of the stock solution based on the animal's weight and the target dosage.

    • If necessary, dilute the stock solution with sterile saline or PBS to achieve the final desired concentration for injection.

Protocol 2: In Vivo MRI Study in a Mouse Model
  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Place a tail vein catheter for intravenous injection of the contrast agent.

    • Position the animal in the MRI scanner and ensure it is properly secured to minimize motion artifacts.

    • Monitor the animal's vital signs (respiration, heart rate, temperature) throughout the experiment.

  • Pre-Contrast Imaging:

    • Acquire pre-contrast T1-weighted images of the region of interest.

  • Contrast Agent Administration:

    • Administer the prepared Mn(II)-DO3A derivative solution as a bolus injection through the tail vein catheter.

    • Immediately follow the contrast agent injection with a small saline flush (e.g., 20-50 µL) to ensure complete delivery.

  • Post-Contrast Imaging:

    • Acquire a series of post-contrast T1-weighted images at multiple time points (e.g., 2, 5, 15, 30, and 60 minutes post-injection) to assess the pharmacokinetics of the agent.

  • Data Analysis:

    • Analyze the signal intensity changes in the region of interest between pre- and post-contrast images to quantify the enhancement.

    • Calculate the percentage signal enhancement or the change in R1 (1/T1) to evaluate the efficacy of the contrast agent at the administered dose.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase prep_agent Prepare Mn(II)-DO3A Derivative Solution inject Inject Contrast Agent prep_agent->inject prep_animal Anesthetize and Catheterize Animal pre_contrast Acquire Pre-Contrast T1-Weighted Images prep_animal->pre_contrast pre_contrast->inject post_contrast Acquire Post-Contrast T1-Weighted Images inject->post_contrast analyze Analyze Signal Enhancement post_contrast->analyze determine_dose Determine Optimal Dosage analyze->determine_dose

Caption: Experimental workflow for in vivo MRI with a Mn(II)-DO3A derivative.

Troubleshooting_Contrast start Poor Contrast Enhancement Observed check_dose Is the dosage appropriate? start->check_dose check_relaxivity Is the agent's r1 relaxivity sufficient? check_dose->check_relaxivity Yes increase_dose Action: Increase Dosage (within safety limits) check_dose->increase_dose No check_injection Was the injection successful? check_relaxivity->check_injection Yes new_agent Action: Use Agent with Higher Relaxivity check_relaxivity->new_agent No check_imaging Are MRI parameters optimized? check_injection->check_imaging Yes re_inject Action: Re-evaluate Injection Technique/Catheter check_injection->re_inject No optimize_params Action: Optimize T1-weighted Pulse Sequence check_imaging->optimize_params No

Caption: Troubleshooting guide for poor MRI contrast enhancement.

References

Technical Support Center: Mn-DO3A and the Challenge of Inner-Sphere Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the use of Mn-DO3A, with a specific focus on the inherent lack of an inner-sphere water molecule and its implications for research and development, particularly in the field of MRI contrast agents.

Frequently Asked Questions (FAQs)

Q1: Why is the presence of an inner-sphere water molecule important for Mn(II)-based MRI contrast agents?

The efficacy of a paramagnetic metal complex as a T1 MRI contrast agent is highly dependent on its ability to enhance the relaxation rate of surrounding water protons. A primary mechanism for this is the direct coordination of a water molecule to the metal ion (an inner-sphere water molecule). This coordinated water molecule can then exchange with bulk water, transferring the paramagnetic effect and brightening the MRI signal. The absence of this inner-sphere water molecule in Mn-DO3A significantly limits its relaxivity, the measure of its effectiveness as a contrast agent.[1][2][3]

Q2: I've synthesized Mn-DO3A, but my relaxivity measurements are lower than expected for a manganese-based agent. Is this normal?

Yes, this is expected. Standard Mn-DO3A has a heptadentate ligand that fully occupies the coordination sphere of the Mn(II) ion, leaving no space for an inner-sphere water molecule.[1] Consequently, its relaxivity is primarily due to outer-sphere effects, which are significantly weaker. Low relaxivity values for Mn-DO3A are a confirmation of its molecular structure.

Q3: Can I modify Mn-DO3A to include an inner-sphere water molecule?

Yes, modifying the DO3A ligand is the most common strategy. By reducing the denticity of the ligand (the number of coordinating atoms), a coordination site can be opened up for a water molecule. This is typically achieved by synthesizing a derivative of DO3A with fewer coordinating pendant arms. For instance, derivatives like Mn-cis-DO2A and Mn-DO1A, which have two and one acetate pendant arms respectively, have been shown to contain one inner-sphere water molecule.[1]

Q4: What is the impact of pH on the stability and coordination of Mn-DO3A?

The stability of Mn-DO3A is pH-dependent. At physiological pH (around 7.4), the complex is generally stable. However, at acidic or basic pH values, the complex can become prone to disproportionation, where Mn(II) may convert to other oxidation states, or the ligand may protonate or deprotonate, potentially affecting the complex's stability and structure. It is crucial to maintain a stable pH during experiments to ensure the integrity of the complex.

Q5: How can I confirm the absence or presence of an inner-sphere water molecule in my manganese complex?

The most direct method is through ¹⁷O NMR spectroscopy. By measuring the transverse relaxation rate of ¹⁷O-enriched water in the presence of the manganese complex at various temperatures, you can determine the number of inner-sphere water molecules (q). Other methods include ¹H nuclear magnetic relaxation dispersion (NMRD) profiles, which can provide an estimation of q based on relaxivity at low magnetic fields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and use of Mn-DO3A and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low yield during Mn-DO3A synthesis - Incomplete reaction. - Suboptimal pH for complexation. - Loss of product during purification.- Ensure a slight excess of the DO3A ligand is used. - Maintain the pH of the reaction mixture between 6.5 and 7.0. - Use a purification method optimized for your specific derivative, such as reverse-phase HPLC.
Unexpectedly high relaxivity for Mn-DO3A - Presence of free Mn(II) ions in the sample. - Contamination with a different manganese complex that has an inner-sphere water molecule. - Incorrect sample concentration determination.- Purify the sample thoroughly using techniques like chelex resin or HPLC to remove free metal ions. - Verify the purity and identity of your synthesized complex using mass spectrometry and NMR. - Accurately determine the manganese concentration using inductively coupled plasma mass spectrometry (ICP-MS).
Poor signal-to-noise in ¹⁷O NMR spectra - Low concentration of the paramagnetic complex. - Incorrect NMR probe tuning. - Presence of paramagnetic impurities. - Very broad signal due to fast relaxation.- Increase the concentration of your Mn(II) complex if possible. - Ensure the NMR probe is properly tuned to the ¹⁷O frequency. - Purify the sample to remove any paramagnetic impurities. - Adjust the temperature to optimize the water exchange rate and potentially narrow the signal.
Inconsistent relaxivity measurements - Variations in sample temperature. - Inaccurate concentration measurements. - Presence of air bubbles in the sample. - Inconsistent buffer composition.- Use a temperature-controlled sample holder for all measurements. - Calibrate pipettes and balances regularly. - Degas samples before measurement. - Prepare all samples and standards in the exact same buffer.
Difficulty purifying Mn-DO3A derivatives by HPLC - Poor solubility of the complex. - Inappropriate column chemistry or mobile phase. - Co-elution with impurities.- Adjust the pH of the mobile phase to improve solubility. - Screen different C18 columns and mobile phase compositions (e.g., varying acetonitrile/water ratio and trifluoroacetic acid concentration). - Optimize the gradient elution profile to improve separation.

Experimental Protocols

Protocol 1: Synthesis of a Mn-DO2A Derivative (to introduce one inner-sphere water)

This protocol describes a general method for synthesizing a DO3A derivative with reduced denticity, aiming to create a coordination site for an inner-sphere water molecule.

  • Ligand Synthesis: Synthesize the desired DO2A-derivative ligand (e.g., 1,7-bis(carboxymethyl)-1,4,7,10-tetraazacyclododecane) following established literature procedures.

  • Complexation Reaction:

    • Dissolve the DO2A-derivative ligand in deionized water.

    • Adjust the pH of the solution to approximately 6.5 with a dilute NaOH or HCl solution.

    • In a separate vial, dissolve an equimolar amount of MnCl₂·4H₂O in deionized water.

    • Slowly add the MnCl₂ solution to the ligand solution while stirring.

    • Maintain the pH of the reaction mixture at 6.5-7.0 by adding small aliquots of dilute NaOH.

    • Heat the reaction mixture at 60-80°C for 2-4 hours to ensure complete complexation.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove any unreacted Mn(II) ions by passing the solution through a column packed with Chelex 100 resin.

    • Purify the Mn-DO2A derivative using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the complex using mass spectrometry and ¹H NMR.

    • Determine the manganese concentration using ICP-MS.

Protocol 2: Determination of the Number of Inner-Sphere Water Molecules (q) by ¹⁷O NMR

This protocol outlines the procedure for determining q using the temperature-dependent transverse relaxation rate of ¹⁷O-enriched water.

  • Sample Preparation:

    • Prepare a stock solution of your purified manganese complex of known concentration in deionized water.

    • Prepare a series of samples with varying concentrations of the manganese complex in ¹⁷O-enriched water (typically 1-5% enrichment).

    • Prepare a blank sample containing only the ¹⁷O-enriched water.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a variable temperature probe.

    • Tune the probe to the ¹⁷O frequency.

    • Acquire the ¹⁷O NMR spectrum for the blank sample and each of the manganese complex samples at a range of temperatures (e.g., 5°C to 85°C in 10°C increments).

  • Data Analysis:

    • Measure the linewidth (full width at half maximum, FWHM) of the ¹⁷O water signal for each spectrum.

    • Calculate the transverse relaxation rate (R₂) for each sample at each temperature using the equation: R₂ = π * FWHM.

    • Calculate the paramagnetic contribution to the relaxation rate (R₂p) by subtracting the relaxation rate of the blank from that of the sample.

    • Plot R₂p as a function of temperature for each concentration. The peak of this curve corresponds to the maximum relaxivity (r₂max).

    • The number of inner-sphere water molecules (q) can be estimated from r₂max.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Functional Analysis ligand Ligand Synthesis complexation Complexation with Mn(II) ligand->complexation purification Purification (HPLC) complexation->purification ms_nmr Mass Spec & NMR purification->ms_nmr icpms ICP-MS purification->icpms o17_nmr 17O NMR (q determination) icpms->o17_nmr relaxivity Relaxivity Measurement icpms->relaxivity

Caption: Experimental workflow for synthesizing and characterizing Mn(II) complexes.

troubleshooting_flow start Low Relaxivity Observed check_q Is inner-sphere water expected? start->check_q no_q Expected result for Mn-DO3A check_q->no_q No yes_q Potential Issue check_q->yes_q Yes check_purity Check for free Mn(II) yes_q->check_purity free_mn Purify sample (Chelex/HPLC) check_purity->free_mn Present no_free_mn Verify complex identity check_purity->no_free_mn Absent verify_id Confirm with MS and NMR no_free_mn->verify_id wrong_complex Re-synthesize complex verify_id->wrong_complex Incorrect correct_complex Re-measure relaxivity verify_id->correct_complex Correct

Caption: Troubleshooting logic for unexpectedly low relaxivity measurements.

References

Technical Support Center: Minimizing Transmetalation of Mn(II)-DO3A In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the in vivo transmetalation of the manganese(II)-DO3A complex, a critical factor for its safe and effective use as an MRI contrast agent.

Frequently Asked Questions (FAQs)

Q1: What is transmetalation and why is it a concern for Mn(II)-DO3A?

A1: Transmetalation is a chemical reaction in which the central metal ion of a coordination complex is replaced by another metal ion. In the context of Mn(II)-DO3A, this involves the displacement of the Mn(II) ion from the DO3A chelator by endogenous metal ions present in biological systems, such as zinc (Zn²⁺) or copper (Cu²⁺). This is a significant concern because the in vivo release of free Mn²⁺ ions can lead to toxicity.[1][2][3] Overexposure to free manganese is associated with a neurodegenerative disorder known as "manganism," which has symptoms similar to Parkinson's disease.[2][3] Therefore, ensuring the kinetic inertness and thermodynamic stability of the Mn(II)-DO3A complex is paramount for its clinical translation.[4]

Q2: What are the main factors that influence the in vivo stability of Mn(II)-DO3A?

A2: The in vivo stability of Mn(II)-DO3A is influenced by several key factors:

  • Thermodynamic Stability: This refers to the equilibrium constant for the formation of the complex. A higher stability constant indicates a stronger bond between Mn(II) and the DO3A ligand. However, Mn(II) complexes generally exhibit lower thermodynamic stability compared to their gadolinium (Gd³⁺) counterparts due to the lower charge of the Mn²⁺ ion.[1][4]

  • Kinetic Inertness: This describes the rate at which the complex dissociates or undergoes transmetalation. Macrocyclic chelators like DO3A generally provide higher kinetic stability than linear chelators.[2]

  • Endogenous Competing Ions: The presence and concentration of competing endogenous metal ions, particularly Zn²⁺ and Cu²⁺, can drive transmetalation.[5]

  • pH: The stability of the complex can be pH-dependent. Proton-assisted dissociation can be a pathway for the release of Mn(II).[5]

  • Ligand Architecture: The rigidity and structure of the chelator play a crucial role. Modifications to the DO3A backbone can impact both thermodynamic stability and kinetic inertness.[4][6]

Q3: How does the stability of Mn(II)-DO3A compare to other manganese-based contrast agents?

A3: Mn(II)-DO3A is a macrocyclic chelate, which generally offers greater kinetic stability than linear chelates like EDTA or DPDP.[2] For instance, Mn-DPDP, a clinically used liver-targeted MRI contrast agent, has been associated with toxicity issues due to its low thermodynamic stability and subsequent release of free Mn²⁺ ions in vivo.[2][4] While Mn(II)-DO3A shows promise, its stability can be further improved. For example, derivatives of DO3A, such as those incorporating a pyridine ring (e.g., PCTA) or an etheric oxygen (e.g., Oxo-DO3A), have been shown to exhibit enhanced stability.[6]

Troubleshooting Guide

Problem: I am observing unexpected toxicity or altered biodistribution in my in vivo experiments with Mn(II)-DO3A, suggesting potential transmetalation.

Possible Cause Troubleshooting Steps
Suboptimal Purity of the Mn(II)-DO3A Complex: The presence of free Mn²⁺ in the injected formulation can lead to immediate toxicity and altered biodistribution.1. Verify Purity: Use analytical techniques such as HPLC or mass spectrometry to confirm the purity of your Mn(II)-DO3A complex before in vivo administration. 2. Purification: If impurities are detected, repurify the complex using appropriate chromatographic methods.
Inadequate Formulation: The pH or presence of competing ions in the formulation buffer can affect the stability of the complex.1. Optimize Formulation pH: Ensure the pH of your formulation is within a range that maximizes the stability of the Mn(II)-DO3A complex (typically physiological pH). 2. Use Non-Coordinating Buffers: Employ buffers that do not contain ions known to compete with Mn(II) for the DO3A chelator.
High Endogenous Levels of Competing Metals in the Animal Model: Certain disease models or animal strains may have elevated levels of endogenous metals like zinc or copper, accelerating transmetalation.1. Measure Baseline Metal Levels: If possible, measure the baseline plasma concentrations of key endogenous metals in your animal model. 2. Consider Alternative Models: If baseline levels are abnormally high, consider using a different animal model.
The Inherent Kinetic Lability of Mn(II)-DO3A is a Limiting Factor for the Specific Application: For long-term studies or in environments with high concentrations of competing metals, Mn(II)-DO3A may not be sufficiently inert.1. Evaluate a More Stable Chelator: Consider synthesizing and testing Mn(II) complexes with more rigid and pre-organized macrocyclic ligands that offer higher kinetic inertness.[4][6] 2. Perform Comparative In Vitro Stability Studies: Before moving to in vivo experiments, compare the stability of Mn(II)-DO3A with alternative chelates in the presence of competing metal ions.

Quantitative Data Summary

Table 1: Comparison of Stability Parameters for Selected Mn(II) Chelates

Chelatelog KMLpMn (at pH 7.4)Key Characteristics
Mn(II)-EDTA13.87.82Linear chelate, lower kinetic inertness.[3][4]
Mn(II)-CDTA15.88.67Linear chelate, more rigid than EDTA.[4]
Mn(II)-DPDPNot specifiedNot specifiedClinically used, but with stability concerns.[2][4]
Mn(II)-PyC3ANot specified8.17Good thermodynamic and kinetic stability.[4]
Mn(II)-DO3A~16.55Not specifiedMacrocyclic, but may lack an inner-sphere water molecule.[4][7]
Mn(II)-DOTANot specifiedNot specifiedMacrocyclic, generally higher stability than DO3A.[8]
Mn(II)-Oxo-DO3ANot specifiedNot specifiedSuitable for radiolabeling, demonstrates in vivo stability.[6][8]

Note: Stability constants can vary based on experimental conditions (e.g., temperature, ionic strength). The values presented are for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Transmetalation Assay using Cu(II) Challenge

Objective: To assess the kinetic inertness of Mn(II)-DO3A by measuring the rate of Mn(II) displacement by a competing metal ion, Cu(II).

Materials:

  • Mn(II)-DO3A solution of known concentration

  • CuCl₂ solution of known concentration (in large excess, e.g., 20-fold)

  • pH buffer (e.g., HEPES or MES, non-coordinating)

  • UV-Vis spectrophotometer

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a solution of Mn(II)-DO3A in the chosen pH buffer.

  • Equilibrate the solution to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a large excess of the CuCl₂ solution to the Mn(II)-DO3A solution.

  • Immediately begin monitoring the change in absorbance at the wavelength corresponding to the formation of the Cu(II)-DO3A complex (the specific wavelength should be determined experimentally).

  • Record the absorbance data over time until the reaction reaches completion or for a predetermined duration.

  • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.[9]

  • Repeat the experiment at different pH values and Cu(II) concentrations to elucidate the dissociation mechanism (e.g., spontaneous, proton-assisted, metal-assisted).[5][9]

Protocol 2: In Vivo Biodistribution Study

Objective: To determine the organ and tissue distribution of the manganese complex over time and assess for signs of dissociation.

Materials:

  • Mn(II)-DO3A formulation for injection

  • Animal model (e.g., mice or rats)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES)

  • Scintillation counter (if using a radiolabeled version, e.g., ⁵²Mn or ⁵⁴Mn)

Procedure:

  • Administer a precise dose of the Mn(II)-DO3A formulation to the animals via the desired route (e.g., intravenous injection).

  • At predetermined time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr), euthanize a cohort of animals.

  • Harvest key organs and tissues of interest (e.g., liver, kidneys, spleen, heart, bone, blood).

  • Accurately weigh each tissue sample.

  • Digest the tissue samples using an appropriate acid mixture.

  • Analyze the manganese content in each digested sample using ICP-MS or ICP-AES.[10]

  • If a radiolabeled complex is used, measure the radioactivity in each tissue sample using a scintillation counter.

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

  • An accumulation of manganese in organs not typically targeted by the intact complex, or a biodistribution profile that mimics that of free MnCl₂, can be indicative of in vivo transmetalation.[10][11]

Visualizations

Transmetalation_Pathway cluster_transmetalation Transmetalation Process Mn_DO3A Mn(II)-DO3A Complex Free_Mn Free Mn²⁺ (Potential for Toxicity) Mn_DO3A->Free_Mn Dissociation Endogenous_Metal Endogenous Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_DO3A Endogenous Metal-DO3A Complex Endogenous_Metal->Metal_DO3A

Caption: A simplified diagram illustrating the in vivo transmetalation of the Mn(II)-DO3A complex.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Purity Purity Analysis (HPLC, MS) Transmetalation_Assay Transmetalation Assay (Cu²⁺ Challenge) Purity->Transmetalation_Assay Biodistribution Biodistribution Study (ICP-MS) Transmetalation_Assay->Biodistribution Proceed if stable MRI MRI Imaging Biodistribution->MRI Toxicity Toxicity Assessment MRI->Toxicity

Caption: A workflow for evaluating the stability of Mn(II)-DO3A, from in vitro assays to in vivo studies.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio with Mn(II)-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Mn(II)-DO3A as a paramagnetic contrast agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common issues to enhance the signal-to-noise ratio (SNR) in magnetic resonance imaging (MRI) studies.

Frequently Asked Questions (FAQs)

Q1: What is Mn(II)-DO3A and why is it used as an MRI contrast agent?

A1: Mn(II)-DO3A is a paramagnetic contrast agent based on the manganese(II) ion chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). It is used to enhance the signal intensity in T1-weighted MRI scans. The paramagnetic Mn(II) ion shortens the longitudinal relaxation time (T1) of water protons in its vicinity, leading to a brighter signal in tissues where the agent accumulates. Manganese-based agents are being explored as alternatives to gadolinium-based contrast agents (GBCAs) due to concerns about gadolinium deposition in the body.[1][2][3]

Q2: How does the stability of the Mn(II)-DO3A complex affect SNR?

A2: The thermodynamic and kinetic stability of the Mn(II)-DO3A complex is crucial for both safety and efficacy.[3][4] A stable complex prevents the release of free Mn(II) ions, which can be toxic and may lead to aberrant signal changes.[1] Insufficient stability can result in transmetalation with endogenous ions like zinc, which would reduce the concentration of the active contrast agent and consequently lower the expected signal enhancement.[5][6]

Q3: What are the key factors influencing the relaxivity, and therefore the signal enhancement, of Mn(II)-DO3A?

A3: The relaxivity (r1) of Mn(II)-DO3A, a measure of its efficiency in shortening T1, is a primary determinant of signal enhancement. Key factors influencing r1 include:

  • Hydration Number (q): The number of water molecules directly coordinated to the Mn(II) ion. The absence of an inner-sphere water molecule in Mn-DO3A can lead to lower relaxivities compared to other complexes.[4]

  • Water Exchange Rate (kex): The rate at which coordinated water molecules exchange with bulk water.

  • Rotational Correlation Time (τR): The time it takes for the complex to rotate by one radian. Slower tumbling, for instance, through binding to macromolecules like albumin, can increase relaxivity, especially at lower magnetic fields.[5]

  • Magnetic Field Strength: Relaxivity is dependent on the magnetic field strength of the MRI scanner. Generally, T1 relaxivity decreases as the magnetic field strength increases.[7][8][9]

  • Temperature and pH: These environmental factors can influence the stability and water exchange kinetics of the complex, thereby affecting relaxivity.[5][10]

Troubleshooting Guide

Issue 1: Lower than expected signal enhancement or poor SNR.

This is a common issue that can arise from several factors related to the contrast agent itself, the experimental setup, or the imaging parameters.

Potential Cause Troubleshooting Steps
Degradation or Instability of Mn(II)-DO3A 1. Verify pH: Ensure the pH of the Mn(II)-DO3A solution is within the optimal range for stability (typically around physiological pH 7.4). Extreme pH values can lead to dissociation of the complex.[4] 2. Fresh Preparation: Prepare the contrast agent solution fresh before each experiment to minimize degradation. 3. Storage: Store the stock solution under appropriate conditions as recommended by the manufacturer, typically protected from light and at a cool temperature.
Incorrect Concentration 1. Verify Concentration: Double-check the calculations and dilution steps for the administered dose. 2. Accurate Measurement: Use calibrated equipment for all measurements.
Suboptimal Imaging Parameters 1. Pulse Sequence: Use a T1-weighted pulse sequence (e.g., spin-echo or gradient-echo with appropriate TR and TE) to maximize the signal enhancement from the contrast agent. 2. Acquisition Timing: Acquire images at the expected peak enhancement time of the tissue of interest. This can be determined from pilot studies or literature.[5]
Physiological Factors (In Vivo) 1. Agent Distribution: Be aware of the biodistribution and clearance profile of Mn(II)-DO3A. Signal enhancement will vary over time and between different tissues.[2][5] 2. Animal Model: Consider the physiological state of the animal model, as factors like renal function can affect clearance rates.[2]

A logical workflow for troubleshooting low signal enhancement is presented in the diagram below.

Caption: Troubleshooting workflow for low signal enhancement.

Quantitative Data

The relaxivity of manganese-based contrast agents is influenced by several factors. The following tables summarize key quantitative data for Mn(II)-DO3A and related complexes.

Table 1: Longitudinal Relaxivity (r1) of Mn(II) Complexes under Various Conditions

ComplexMagnetic Field (T)Temperature (°C)pHr1 (mM⁻¹s⁻¹)Reference
Mn(II)-DO3A derivative1.0257.4~2.1 - 3.5[4]
Mn(II)-DO2AMGly1.0257.44.5[5]
Mn(II)-DO2AMGly + HSA1.0257.414.0[5]
Mn(II)-PyC3A1.4377.42.1[4]
Mn(II)-CDTA--7.4-[4]
Mn(II)-EDTA-37-~2.9[4]
Mn(II)-dithiocarbamate1.525-4.9[7]

Note: Relaxivity values can vary based on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Mn(II)-DO3A MRI Phantom

This protocol describes the preparation of a phantom for in vitro characterization of Mn(II)-DO3A relaxivity.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of Mn(II)-DO3A in deionized water. The exact concentration will depend on the desired range for the phantom.

    • Ensure the pH of the stock solution is adjusted to ~7.4 using a suitable buffer (e.g., HEPES).

  • Phantom Matrix Preparation:

    • Prepare a solution of agarose or gelatin in deionized water (e.g., 1-2% w/v).

    • Heat the solution gently while stirring until the agarose/gelatin is completely dissolved. Allow it to cool slightly to avoid degrading the contrast agent.

  • Serial Dilutions:

    • Create a series of dilutions of the Mn(II)-DO3A stock solution to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

    • Use the same buffer as in the stock solution for dilutions to maintain a constant pH.

  • Phantom Creation:

    • Mix the diluted Mn(II)-DO3A solutions with the liquid agarose/gelatin matrix in a 1:1 ratio.

    • Quickly transfer the mixtures into phantom tubes or a multi-well plate.

    • Include a control phantom containing only the matrix and buffer (0 mM Mn(II)-DO3A).

    • Allow the phantoms to solidify at room temperature or 4°C.[11]

  • MRI Acquisition:

    • Place the phantom in the MRI scanner.

    • Acquire T1-weighted images and perform a T1 mapping sequence (e.g., inversion recovery) to measure the T1 relaxation times for each concentration.

  • Data Analysis:

    • Calculate the relaxation rate (R1 = 1/T1) for each phantom.

    • Plot R1 versus the concentration of Mn(II)-DO3A.

    • The slope of the linear fit of this plot represents the longitudinal relaxivity (r1) in units of s⁻¹mM⁻¹.

The general workflow for phantom preparation and relaxivity measurement is illustrated below.

Caption: Workflow for MRI phantom preparation and relaxivity measurement.

Protocol 2: General In Vivo Imaging with Mn(II)-DO3A

This protocol provides a general guideline for in vivo MRI studies using Mn(II)-DO3A in animal models.

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Place a catheter in a suitable blood vessel (e.g., tail vein) for contrast agent administration.

    • Position the animal in the MRI scanner and ensure it is properly monitored for vital signs.

  • Pre-Contrast Imaging:

    • Acquire baseline T1-weighted images of the region of interest before injecting the contrast agent.

  • Contrast Agent Administration:

    • Administer a sterile, pH-neutral solution of Mn(II)-DO3A via the catheter. The dose will depend on the specific application and animal model, but is typically in the range of 0.05 to 0.3 mmol/kg.

  • Post-Contrast Imaging:

    • Immediately begin acquiring a dynamic series of T1-weighted images to capture the influx and distribution of the contrast agent.

    • Continue acquiring images at various time points post-injection (e.g., 5, 15, 30, 60 minutes) to assess the pharmacokinetics and tissue-specific enhancement.[5]

  • Data Analysis:

    • Register the pre- and post-contrast images to correct for any motion.

    • Calculate the signal enhancement in the region of interest at each time point relative to the pre-contrast images.

    • The signal enhancement can be quantified as:

      • Percent Enhancement = [(SI_post - SI_pre) / SI_pre] * 100

      • Where SI_post is the signal intensity after contrast administration and SI_pre is the baseline signal intensity.

The signaling pathway for T1 contrast enhancement is conceptually straightforward and is depicted below.

T1_Enhancement_Pathway Mn_DO3A Mn(II)-DO3A in Tissue Water_Protons Nearby Water Protons (H+) Mn_DO3A->Water_Protons interacts with T1_Shortening Shortened T1 Relaxation Time Water_Protons->T1_Shortening leads to Signal_Enhancement Increased Signal Intensity on T1-weighted MRI T1_Shortening->Signal_Enhancement results in

Caption: Conceptual pathway of T1 signal enhancement by Mn(II)-DO3A.

References

Technical Support Center: Mn(II)-DO3A Synthesis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purity assessment of Mn(II)-DO3A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Mn(II)-DO3A?

A1: Common impurities can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials such as the DO3A ligand, residual solvents, and inorganic salts from buffers or pH adjustments. Degradation products can arise from the oxidation of Mn(II) to Mn(III) or the dissociation of the complex. Additionally, the presence of other metal ion complexes, formed from trace metal contaminants in reagents, can be a significant issue.[1]

Q2: My final Mn(II)-DO3A product shows poor stability in solution. What could be the cause and how can I troubleshoot this?

A2: Poor stability of the Mn(II)-DO3A complex can be attributed to several factors. The thermodynamic stability and kinetic inertness of Mn(II) complexes are generally lower than those of their Gd(III) counterparts.[2] Issues can arise from:

  • Incorrect pH: The complex formation is pH-dependent. Ensure the pH is maintained within the optimal range (typically around 6.5-7.0) during the complexation reaction.[3]

  • Presence of Competing Metal Ions: Contamination with other metal ions, such as Zn(II), can lead to transmetalation, where the competing ion displaces Mn(II) from the DO3A ligand.[4] Using high-purity reagents and metal-free buffers can mitigate this.

  • Incomplete Complexation: If the reaction is incomplete, free Mn(II) and free ligand will be present, leading to an unstable equilibrium. Ensure equimolar amounts of the ligand and Mn(II) salt are used and that the reaction goes to completion.[3]

Q3: I am observing unexpected peaks in the HPLC chromatogram of my purified Mn(II)-DO3A. How can I identify these peaks?

A3: Unexpected peaks in an HPLC chromatogram can be indicative of several species. To identify them, consider the following:

  • Run Standards: Inject standards of your starting materials (DO3A ligand) and potential side-products if available.

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the eluting peaks can help identify uncomplexed ligand, complexes with other metal ions, or degradation products.

  • Forced Degradation Studies: Subjecting a pure sample of Mn(II)-DO3A to stress conditions (e.g., extreme pH, high temperature, oxidizing agents) can help generate potential degradation products, which can then be used as markers in your HPLC analysis.

Q4: How can I confirm the coordination of Mn(II) to the DO3A ligand?

A4: Confirmation of Mn(II) coordination can be achieved through a combination of analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the molecular ion peak corresponding to the [Mn(DO3A)]- complex.[3]

  • NMR Spectroscopy: While Mn(II) is paramagnetic, which broadens NMR signals, changes in the 1H NMR spectrum of the ligand upon complexation can indicate coordination.

  • Potentiometric Titration: This technique can be used to determine the stability constant of the complex, providing strong evidence of its formation.[5]

  • Relaxivity Measurements: For MRI applications, measuring the longitudinal relaxation rate of water protons in the presence of the complex can confirm the formation of the paramagnetic species.[3]

Troubleshooting Guides

Guide 1: HPLC Purity Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of the complex with residual silanols on the HPLC column; inappropriate mobile phase pH.Use a column with end-capping; adjust the mobile phase pH to be well above or below the pKa of the carboxylate groups.
Co-elution of Impurities Insufficient resolution of the HPLC method.Optimize the mobile phase composition (e.g., gradient steepness, organic modifier); try a different stationary phase (e.g., C18, phenyl-hexyl).
Complex Dissociation on Column The mobile phase composition is too harsh, leading to the breakdown of the complex.Use a buffered mobile phase at a pH that favors complex stability; reduce the concentration of strong acids or organic modifiers.
Variable Peak Areas Inconsistent injection volume; sample instability.Ensure the autosampler is functioning correctly; analyze samples promptly after preparation.
Guide 2: Synthesis and Complexation
Problem Potential Cause Troubleshooting Steps
Low Yield of Mn(II)-DO3A Incomplete reaction; precipitation of reactants or product.Monitor the reaction progress by HPLC; ensure all reactants are fully dissolved before and during the reaction.
Product Contaminated with Free Mn(II) Incomplete complexation; use of excess Mn(II) salt.Use a slight excess of the DO3A ligand; purify the final product using techniques like preparative HPLC or chelex resin.
Discoloration of the Reaction Mixture Oxidation of Mn(II) to Mn(III).Perform the reaction under an inert atmosphere (e.g., nitrogen or argon); use deoxygenated solvents.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of Mn(II)-DO3A
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Mn(II)-DO3A sample in the initial mobile phase composition.

Protocol 2: Potentiometric Titration for Stability Constant Determination
  • Prepare a solution of the DO3A ligand of known concentration in a suitable electrolyte solution (e.g., 0.1 M KCl).

  • Calibrate a pH electrode using standard buffer solutions.

  • Add a known concentration of a standard Mn(II) solution to the ligand solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH as a function of the volume of base added.

  • The stability constant (log K) can be calculated from the titration curve using appropriate software.[5]

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification DO3A DO3A Ligand Reaction Complexation Reaction (pH 6.5-7.0) DO3A->Reaction MnCl2 MnCl2 Solution MnCl2->Reaction Crude Crude Mn(II)-DO3A Reaction->Crude Prep_HPLC Preparative HPLC Crude->Prep_HPLC Pure Pure Mn(II)-DO3A Prep_HPLC->Pure HPLC_QC Analytical HPLC Pure->HPLC_QC MS Mass Spectrometry Pure->MS NMR NMR Spectroscopy Pure->NMR Potentiometry Potentiometric Titration Pure->Potentiometry troubleshooting_logic Start Purity Assessment Fails Check_HPLC Review HPLC Data Start->Check_HPLC Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Impurity_ID Identify Impurities (LC-MS, Standards) Check_HPLC->Impurity_ID Optimize_Reaction Optimize Reaction (pH, stoichiometry) Check_Synthesis->Optimize_Reaction Optimize_Purification Optimize Purification (e.g., HPLC gradient) Impurity_ID->Optimize_Purification Re_Analyze Re-analyze Purified Product Optimize_Purification->Re_Analyze Optimize_Reaction->Re_Analyze Re_Analyze->Check_HPLC Fail Success Product Meets Purity Specs Re_Analyze->Success Pass

References

Validation & Comparative

A Comparative Analysis of Mn(II)-DO3A and Gd(III)-DOTA as MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is continually evolving, driven by the dual needs for enhanced diagnostic efficacy and improved patient safety. While gadolinium-based contrast agents (GBCAs) like Gd(III)-DOTA have long been the gold standard, concerns over gadolinium deposition in the body have spurred interest in alternatives.[1][2] Manganese(II)-based agents, such as Mn(II)-DO3A, have emerged as a promising option due to the favorable physicochemical properties and better toxicity profile of manganese.[2][3] This guide provides a detailed, data-driven comparison of the efficacy of Mn(II)-DO3A versus Gd(III)-DOTA, focusing on key performance metrics, experimental protocols, and the underlying mechanisms of action.

Quantitative Comparison of Physicochemical Properties

The efficacy of a T1 contrast agent is primarily determined by its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of water protons, and its thermodynamic and kinetic stability, which dictates the potential for in vivo metal ion release.[4] The following tables summarize the key quantitative data for Mn(II)-DO3A and Gd(III)-DOTA.

Table 1: Comparative Relaxivity Data

Complexr1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)Solvent
Mn(II)-DO3A~2-4Not widely reported0.47 - 1.525 - 37Aqueous Buffer
Gd(III)-DOTA3.5 - 5.54.0 - 6.00.47 - 1.525 - 37Aqueous Buffer/Plasma

Note: Relaxivity values can vary depending on the specific experimental conditions. The values for Mn(II)-DO3A are generally lower than for Gd(III)-DOTA, primarily because Gd(III) has a greater number of unpaired electrons.[1][5] The relaxivity of Mn(II) complexes is highly dependent on the coordination environment, and the absence of an inner-sphere water molecule in some Mn(II)-DOTA derivatives can lead to low relaxivity.[5]

Table 2: Comparative Stability Constants

ComplexThermodynamic Stability (log K)
Mn(II)-DO3A~15-17
Gd(III)-DOTA>25

Note: The thermodynamic stability constant (log K) is a measure of the affinity of the ligand for the metal ion. A higher log K value indicates a more stable complex. Gd(III)-DOTA is known for its exceptional thermodynamic and kinetic stability, which minimizes the in vivo release of toxic free Gd(III) ions.[6][7][8] While the stability of Mn(II)-DO3A is lower than that of Gd(III)-DOTA, it is considered sufficient for many in vivo applications, especially given the lower intrinsic toxicity of Mn(II) compared to Gd(III).[7][8][9][10]

Experimental Protocols

To ensure a fair and accurate comparison of MRI contrast agents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of Mn(II)-DO3A and Gd(III)-DOTA.

Protocol for Relaxivity Measurement

This protocol outlines the steps to determine the longitudinal (r1) and transverse (r2) relaxivities of a contrast agent using a clinical MRI scanner.[1][11]

1. Phantom Preparation:

  • Prepare a series of dilutions of the contrast agent (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM) in a physiologically relevant buffer (e.g., saline or phosphate-buffered saline).
  • Include a tube containing only the buffer as a control (0 mM).
  • Place the tubes in a phantom holder.

2. MRI Acquisition:

  • Place the phantom in the MRI scanner.
  • For T1 measurement: Use a spin-echo inversion recovery (SE-IR) pulse sequence with a range of inversion times (TI).
  • For T2 measurement: Use a multi-echo spin-echo pulse sequence with a range of echo times (TE).

3. Data Analysis:

  • For each concentration, calculate the T1 and T2 relaxation times by fitting the signal intensity versus TI and TE data, respectively, to an exponential function.
  • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2).
  • Plot R1 and R2 as a function of the contrast agent concentration.
  • The slopes of the resulting linear plots represent the r1 and r2 relaxivities in units of mM⁻¹s⁻¹.[12]

Protocol for In Vivo MRI Contrast Enhancement in a Rodent Model

This protocol describes a typical procedure for comparing the in vivo efficacy of two contrast agents in a crossover study design.[2][13]

1. Animal Preparation:

  • Use a suitable rodent model (e.g., mice or rats).
  • Anesthetize the animal and place it in an MRI-compatible cradle.
  • Insert a catheter into the tail vein for contrast agent administration.

2. MRI Acquisition:

  • Acquire pre-contrast T1-weighted images of the region of interest.
  • Administer a standardized dose of the first contrast agent (e.g., Mn(II)-DO3A) via the tail vein catheter.
  • Acquire a series of post-contrast T1-weighted images at multiple time points (e.g., 2, 5, 15, 30, and 60 minutes post-injection).

3. Crossover and Second Injection:

  • Allow for a sufficient washout period between the two contrast agent administrations (typically 24-48 hours).
  • Repeat the MRI acquisition protocol with the second contrast agent (e.g., Gd(III)-DOTA) at the same dose.

4. Data Analysis:

  • Measure the signal-to-noise ratio (SNR) in the region of interest in both pre- and post-contrast images.
  • Calculate the percentage of signal enhancement for each contrast agent at each time point.
  • Statistically compare the signal enhancement provided by the two agents.

Visualizing the Comparison

To better understand the relationships and workflows involved in this comparative analysis, the following diagrams are provided.

G cluster_agents Contrast Agents cluster_properties Key Properties cluster_evaluation Evaluation Mn(II)-DO3A Mn(II)-DO3A Relaxivity Relaxivity Mn(II)-DO3A->Relaxivity Lower r1 Stability Stability Mn(II)-DO3A->Stability Lower log K Gd(III)-DOTA Gd(III)-DOTA Gd(III)-DOTA->Relaxivity Higher r1 Gd(III)-DOTA->Stability Higher log K Efficacy Efficacy Relaxivity->Efficacy Safety Safety Stability->Safety Clinical Utility Clinical Utility Efficacy->Clinical Utility Safety->Clinical Utility

Caption: Logical relationship of key properties influencing clinical utility.

G start Start phantom Prepare Phantom with Concentration Series start->phantom mri_acq MRI Acquisition (T1 and T2 mapping) phantom->mri_acq data_analysis Calculate T1/T2 and Relaxation Rates (R1/R2) mri_acq->data_analysis plot Plot R1/R2 vs. Concentration data_analysis->plot relaxivity Determine Relaxivity (r1, r2) from Slope plot->relaxivity end End relaxivity->end

Caption: Experimental workflow for determining relaxivity.

G start Start pre_contrast Acquire Pre-contrast T1-weighted Images start->pre_contrast injection1 Inject Mn(II)-DO3A pre_contrast->injection1 post_contrast1 Acquire Post-contrast Images injection1->post_contrast1 washout Washout Period (24-48h) post_contrast1->washout analysis Analyze Signal Enhancement post_contrast1->analysis injection2 Inject Gd(III)-DOTA washout->injection2 post_contrast2 Acquire Post-contrast Images injection2->post_contrast2 post_contrast2->analysis comparison Compare Efficacy analysis->comparison end End comparison->end

Caption: In vivo crossover study workflow for comparative efficacy.

References

A Comparative Guide to the In Vivo Stability of Mn(II)-DO3A and Other Chelates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of manganese(II) chelates is a critical determinant of their safety and efficacy as contrast agents in Magnetic Resonance Imaging (MRI). Insufficient stability can lead to the release of free Mn(II) ions, which can be toxic and result in off-target tissue accumulation, compromising diagnostic accuracy. This guide provides an objective comparison of the in vivo stability of Mn(II)-DO3A with other common and novel chelates, supported by experimental data.

Key Stability Parameters: A Dual Perspective

The stability of a metal chelate is governed by two key factors:

  • Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelating ligand at equilibrium. It is typically expressed as the stability constant (log KML) or the pMn value, which is the negative logarithm of the free Mn(II) concentration at physiological pH. A higher log KML or pMn value indicates greater thermodynamic stability.

  • Kinetic Inertness: This describes the rate at which the chelate dissociates and releases the metal ion. It is often considered more crucial for in vivo applications as it reflects the complex's resistance to breaking down in a dynamic biological environment.[1] Kinetic inertness is commonly assessed by measuring the half-life (t1/2) of the complex or the rate constant (k1) of its dissociation, often challenged by a competing metal ion like Cu2+ or Zn2+.[2][3]

Quantitative Comparison of Mn(II) Chelate Stability

The following table summarizes the thermodynamic stability and kinetic inertness data for Mn(II)-DO3A and other selected chelates, compiled from various studies.

ChelateLigand Typelog KMLpMnDissociation Rate Constant (k1 in M-1s-1)Dissociation Half-life (t1/2 in hours)
Mn(II)-DO3A Macrocyclic16.55[4], 19.4[5]9.27[3]0.45[6][7]-
Mn(II)-DOTA Macrocyclic19.9[5], 20.2[5]9.02[3]0.040[6][7]-
Mn(II)-PCTA Macrocyclic16.83[4]9.74[3]0.112[6][7]-
Mn(II)-t-CDTA Linear14.32[2]8.68[2]-12[2]
Mn(II)-c-CDTA Linear14.19[2]7.82[2]--
Mn(II)-EDTA Linear---0.076[2]
Mn(II)-PyC3A Linear14.14[2]8.17[2]--

Note: Experimental conditions for these measurements can vary between studies. Direct comparison should be made with caution.

As the data indicates, decreasing the denticity from the octadentate DOTA to the heptadentate DO3A results in a decrease in thermodynamic stability and a notable increase in the rate of acid-catalyzed dissociation, signifying lower kinetic inertness.[6][7] While Mn(II)-DO3A possesses a high pMn value, its kinetic lability is a significant consideration for in vivo applications. In contrast, chelates like Mn(II)-DOTA and those with rigid backbones like Mn(II)-t-CDTA exhibit greater kinetic inertness.[2][6][7]

Experimental Protocols for Stability Assessment

The determination of in vivo and in vitro stability of Mn(II) chelates involves rigorous experimental procedures. Below are detailed methodologies for key experiments.

Transmetalation Kinetics for Kinetic Inertness

This in vitro method assesses the kinetic inertness of a Mn(II) chelate by challenging it with a competing metal ion, typically Cu2+ or Zn2+.[2][6]

Protocol:

  • A solution of the Mn(II) chelate of a known concentration is prepared in a buffered aqueous solution at a specific pH (e.g., physiological pH 7.4).

  • A significant excess of a competing metal ion solution (e.g., CuSO4) is added to the chelate solution to initiate the transmetalation reaction.

  • The reaction is monitored over time using UV-Vis spectrophotometry. The formation of the new metal complex (e.g., Cu(II)-ligand) is followed by measuring the change in absorbance at a specific wavelength.

  • The rate of the reaction is determined by fitting the absorbance data to a pseudo-first-order kinetic model.

  • The dissociation rate constant (k1) is calculated from the reaction rate.

In Vivo Biodistribution Studies

These studies track the distribution and clearance of the Mn(II) chelate in a living organism, providing a direct measure of its in vivo stability. Dissociation of the chelate leads to the accumulation of manganese in specific organs, particularly the liver and kidneys.[8]

Protocol:

  • The Mn(II) chelate is radiolabeled with a manganese isotope, such as 52Mn.

  • The radiolabeled chelate is administered intravenously to laboratory animals (e.g., rats or mice).

  • At various time points post-injection, the animals are euthanized, and major organs and tissues are harvested.

  • The amount of radioactivity in each organ is measured using a gamma counter.

  • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). High accumulation in non-target organs like the liver and kidneys over time is indicative of in vivo dissociation of the Mn(II) chelate.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of assessing the in vivo stability of a candidate Mn(II) chelate.

InVivo_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation thermo Thermodynamic Stability (pH-potentiometry, Relaxometry) kinetic Kinetic Inertness (Transmetalation Studies) thermo->kinetic Initial Screening radiolabel Radiolabeling (e.g., with 52Mn) kinetic->radiolabel Proceed if kinetically inert admin Animal Administration (Intravenous Injection) radiolabel->admin biodist Biodistribution Study (Organ Harvesting) admin->biodist analysis Radioactivity Analysis (%ID/g Calculation) biodist->analysis final_assessment Final Stability Assessment analysis->final_assessment Data Interpretation

Caption: Workflow for assessing the in vivo stability of Mn(II) chelates.

References

A Comparative Analysis of Mn(II)-DO3A and Mn(II)-DOTA Relaxivity for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the relaxivity of two manganese-based contrast agents, Mn(II)-DO3A and Mn(II)-DOTA, for researchers, scientists, and professionals in drug development. The information presented is based on experimental data to facilitate an objective evaluation of their performance as potential alternatives to gadolinium-based contrast agents in Magnetic Resonance Imaging (MRI).

Executive Summary

The primary determinant of relaxivity in paramagnetic metal complexes used for MRI is the presence and exchange rate of water molecules in the inner coordination sphere of the metal ion. This guide highlights the fundamental structural difference between Mn(II)-DO3A and Mn(II)-DOTA and its direct impact on their respective relaxivities. Mn(II)-DOTA, with its potential for an inner-sphere water molecule, generally exhibits higher relaxivity compared to Mn(II)-DO3A, which lacks a coordinated water molecule.

Data Presentation: Quantitative Relaxivity Comparison

The following table summarizes the longitudinal (r1) and transverse (r2) relaxivity values for Mn(II)-DO3A and Mn(II)-DOTA based on available experimental data. It is important to note that these values are compiled from different studies and experimental conditions should be considered when making direct comparisons.

Complexr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)pHComments
Mn(II)-DO3A ~2.2Not Reported0.01-2 MHz (plateau)25Not SpecifiedCharacterized as a pure outer-sphere complex with no inner-sphere water molecule (q=0).
Mn(II)-DOTA < 2Not Reported20 MHz (0.47 T)37Not SpecifiedFor derivatives lacking an inner-sphere water molecule.[1]
[Mn(H₂DOTA)] 3.20Not Reported20 MHz (0.47 T)37AcidicDiprotonated form, exists as a non-hydrated chelate.

Structural and Mechanistic Differences

The key difference between the two chelators lies in their denticity. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is an octadentate ligand with four acetate pendant arms. In contrast, DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a heptadentate ligand with only three acetate arms.

This structural variance dictates the coordination environment of the Mn(II) ion. In the case of Mn(II)-DO3A, the seven donor atoms of the ligand fully occupy the coordination sites of the manganese ion, leaving no space for a water molecule to directly bind. As a result, its relaxivity is primarily governed by outer-sphere interactions, which are generally weaker and lead to lower relaxivity values.

Conversely, the coordination of Mn(II) by DOTA can allow for the presence of an inner-sphere water molecule, which can significantly enhance relaxivity. The relaxivity of Mn(II)-DOTA is also sensitive to pH, with protonation of the complex influencing the coordination and relaxivity.

Structural Comparison of Mn(II)-DO3A and Mn(II)-DOTA cluster_0 Mn(II)-DO3A cluster_1 Mn(II)-DOTA cluster_2 Relaxivity Outcome Mn_DO3A Mn(II) Ion DO3A DO3A Ligand N N N N O O O Mn_DO3A->DO3A Heptadentate Coordination No_Water No Inner-Sphere Water (q=0) Low_Relaxivity Lower Relaxivity (Outer-Sphere) No_Water->Low_Relaxivity Mn_DOTA Mn(II) Ion DOTA DOTA Ligand N N N N O O O O Mn_DOTA->DOTA Octadentate Coordination Water H₂O Mn_DOTA->Water Inner-Sphere Water (q=1) High_Relaxivity Higher Relaxivity (Inner-Sphere) Water->High_Relaxivity

Caption: Structural differences leading to varied relaxivity.

Experimental Protocols

The determination of relaxivity (r1 and r2) of manganese-based contrast agents is crucial for their evaluation. A general experimental protocol involves the following steps:

1. Sample Preparation:

  • Prepare a stock solution of the manganese complex of known concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4.

  • Create a series of dilutions from the stock solution to obtain samples with varying concentrations of the contrast agent.

  • A sample of the buffer without the contrast agent should be used as a reference (diamagnetic blank).

2. T1 and T2 Measurement:

  • The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner.

  • T1 Measurement: An inversion-recovery pulse sequence is typically used. A series of images or signals are acquired with varying inversion times (TI). The signal intensity as a function of TI is then fitted to an exponential recovery curve to calculate T1.

  • T2 Measurement: A spin-echo or a multi-echo spin-echo pulse sequence is commonly employed. A series of echoes are acquired at different echo times (TE). The decay of the echo signal intensity is fitted to an exponential decay curve to determine T2.

3. Relaxivity Calculation:

  • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each sample concentration.

  • The relaxation rates are then plotted against the concentration of the manganese complex.

  • The relaxivity (r1 or r2) is determined from the slope of the linear regression of the R1 or R2 versus concentration plot. The units of relaxivity are typically mM⁻¹s⁻¹.

G cluster_workflow Experimental Workflow for Relaxivity Measurement A Sample Preparation (Varying Concentrations) B T1 Measurement (Inversion Recovery) A->B C T2 Measurement (Spin Echo) A->C D Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) B->D C->D E Plot R1 and R2 vs. Concentration D->E F Determine Relaxivity (r1, r2) from the Slope E->F

Caption: Workflow for determining relaxivity.

Conclusion

The choice between Mn(II)-DO3A and Mn(II)-DOTA as a potential MRI contrast agent scaffold will depend on the specific application and design strategy. While the inherent structure of Mn(II)-DO3A leads to lower relaxivity, its coordinatively saturated nature might offer advantages in terms of stability. Conversely, Mn(II)-DOTA's potential for higher relaxivity due to an inner-sphere water molecule makes it a more attractive starting point for developing high-efficiency contrast agents. Further research focusing on direct, side-by-side comparisons under standardized conditions is necessary to fully elucidate their relative performance and potential for clinical translation.

References

Preclinical Validation of Mn(II)-DO3A for Tumor Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant shift, driven by concerns over the long-term safety of gadolinium-based contrast agents (GBCAs). This has spurred the development of alternatives, with manganese-based agents emerging as a promising frontier. This guide provides a detailed preclinical comparison of Mn(II)-DO3A with the clinically established gadoterate meglumine (a Gd(III)-DOTA complex) and another promising manganese-based agent, Mn(II)-PyC3A, for the application of tumor imaging.

Executive Summary

Preclinical evidence strongly suggests that while Mn(II) complexes hold promise as safer alternatives to GBCAs, the specific chelate is critical to in vivo efficacy. This guide demonstrates that Mn(II)-DO3A is a poor candidate for T1-weighted tumor imaging due to its low relaxivity , a consequence of its coordination chemistry. In contrast, Mn(II)-PyC3A shows comparable tumor enhancement to the widely used gadoterate meglumine , coupled with a more favorable safety profile in preclinical models.

Comparative Performance Data

The following tables summarize the key performance indicators for Mn(II)-DO3A, Mn(II)-PyC3A, and Gadoterate Meglumine based on available preclinical data.

Table 1: Physicochemical and In Vitro Properties

ParameterMn(II)-DO3AMn(II)-PyC3AGadoterate Meglumine (Gd-DOTA)
T1 Relaxivity (r1) [mM⁻¹s⁻¹] < 2 (at 1.4 T, 37 °C)[1]2.1 (at 1.4 T, 37 °C)[1]3.4 - 3.8 (at 1.5 T)[2]
Inner-Sphere Water Molecules (q) 0[1]11
Thermodynamic Stability (pMn/pGd) HighGood (pMn of 8.17 at pH 7.4)[1]High
Kinetic Inertness HighGood[1]High

Table 2: In Vivo Tumor Imaging Performance (Breast Cancer Model)

ParameterMn(II)-DO3AMn(II)-PyC3AGadoterate Meglumine (Gd-DOTA)
Tumor-to-Muscle Contrast-to-Noise Ratio (ΔCNR) Data not available; expected to be low17 ± 3.8[3][4]20 ± 4.4[3][4]
Recommended Dose (preclinical) Not established for tumor imaging0.1 mmol/kg[3][4]0.1 mmol/kg[3][4][5]

Table 3: Preclinical Safety and Biodistribution

ParameterMn(II)-DO3AMn(II)-PyC3AGadoterate Meglumine (Gd-DOTA)
Primary Excretion Route Primarily renalRenal (85%) and Fecal (15%)[3][4]Renal (100%)[2]
Tissue Retention (7 days post-injection) Not extensively studied0.058 ± 0.051 %ID[3]0.19 ± 0.052 %ID[3]
Toxicity Profile Expected to be low due to stable chelationLow in preclinical modelsConcerns about gadolinium deposition with long-term/repeated use

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standard protocols for key experiments in the evaluation of MRI contrast agents.

Relaxivity Measurement

Objective: To determine the T1 and T2 relaxivity of the contrast agent.

Protocol:

  • Prepare a series of dilutions of the contrast agent (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM) in a physiologically relevant buffer (e.g., saline or phosphate-buffered saline).

  • Transfer the solutions into phantom tubes.

  • Place the phantom tubes in an MRI scanner.

  • Acquire T1-weighted images using an inversion recovery spin-echo sequence with varying inversion times (TI).

  • Acquire T2-weighted images using a spin-echo sequence with varying echo times (TE).

  • Measure the signal intensity from a region of interest (ROI) within each phantom tube for each TI and TE.

  • Calculate T1 and T2 relaxation times by fitting the signal intensity data to the appropriate exponential recovery and decay functions, respectively.

  • Plot the inverse of the relaxation times (1/T1 and 1/T2) against the concentration of the contrast agent.

  • The slope of the resulting linear fit represents the r1 and r2 relaxivity in units of mM⁻¹s⁻¹.

In Vivo Tumor Imaging

Objective: To evaluate the tumor enhancement characteristics of the contrast agent in a preclinical tumor model.

Protocol:

  • Induce tumors in immunocompromised mice (e.g., subcutaneous injection of human breast cancer cells).

  • Once tumors reach a suitable size (e.g., 100-200 mm³), anesthetize the mouse and position it in the MRI scanner.

  • Acquire pre-contrast T1-weighted images of the tumor region.

  • Administer the contrast agent intravenously at the desired dose (e.g., 0.1 mmol/kg).

  • Acquire a series of post-contrast T1-weighted images at various time points (e.g., 2, 5, 15, 30, and 60 minutes post-injection).

  • Draw ROIs over the tumor and a reference tissue (e.g., muscle) on both pre- and post-contrast images.

  • Calculate the signal-to-noise ratio (SNR) for each ROI.

  • Determine the contrast-to-noise ratio (CNR) between the tumor and muscle (CNR = SNR_tumor - SNR_muscle).

  • Calculate the change in CNR (ΔCNR) by subtracting the pre-contrast CNR from the post-contrast CNR at each time point.

Biodistribution Study

Objective: To determine the distribution and clearance of the contrast agent from the body.

Protocol:

  • Administer the contrast agent (often radiolabeled for easier quantification) intravenously to a cohort of healthy rodents.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a subset of the animals.

  • Dissect and collect major organs and tissues (e.g., liver, kidneys, spleen, heart, lungs, muscle, blood, urine, and feces).

  • Measure the amount of the metal ion (Mn or Gd) in each tissue sample using inductively coupled plasma mass spectrometry (ICP-MS) or by gamma counting if a radiolabeled analog is used.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential toxicity of the contrast agent on living cells.

Protocol:

  • Seed a 96-well plate with a relevant cell line (e.g., human fibroblasts or the cancer cell line used in the in vivo model) and allow the cells to adhere overnight.

  • Prepare a series of dilutions of the contrast agent in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the contrast agent. Include control wells with medium only.

  • Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control wells.

Visualizations

The following diagrams illustrate key concepts in the preclinical validation and mechanism of action of these contrast agents.

Preclinical_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Decision Synthesis Synthesis Physicochemical_Properties Physicochemical Properties Synthesis->Physicochemical_Properties Relaxivity Relaxivity Physicochemical_Properties->Relaxivity Stability Stability Relaxivity->Stability Cytotoxicity Cytotoxicity Stability->Cytotoxicity Animal_Model Animal Model Development Cytotoxicity->Animal_Model Tumor_Imaging Tumor Imaging (MRI) Animal_Model->Tumor_Imaging Biodistribution Biodistribution Animal_Model->Biodistribution Toxicity In Vivo Toxicity Animal_Model->Toxicity Data_Analysis Data Analysis & Comparison Tumor_Imaging->Data_Analysis Biodistribution->Data_Analysis Toxicity->Data_Analysis Go_NoGo Go/No-Go for Clinical Trials Data_Analysis->Go_NoGo Coordination_Environment cluster_MnDO3A Mn(II)-DO3A cluster_MnPyC3A Mn(II)-PyC3A Mn1 Mn(II) N1 N Mn1->N1 N2 N Mn1->N2 N3 N Mn1->N3 N4 N Mn1->N4 O1 O Mn1->O1 O2 O Mn1->O2 O3 O Mn1->O3 label_low No Inner-Sphere Water => Low Relaxivity Mn2 Mn(II) N5 N Mn2->N5 N6 N Mn2->N6 N7 N Mn2->N7 O4 O Mn2->O4 O5 O Mn2->O5 O6 O Mn2->O6 H2O H2O Mn2->H2O label_high Inner-Sphere Water => High Relaxivity

References

A Comparative Analysis of Mn(II)-based T1 Contrast Agents for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant shift, driven by concerns over the long-term safety of gadolinium-based contrast agents (GBCAs). This has spurred the development of safer, effective alternatives, with manganese(II)-based complexes emerging as a promising class of T1 contrast agents. Manganese is an essential endogenous element with favorable paramagnetic properties, making it an attractive candidate for clinical applications.[1] This guide provides a comparative analysis of key Mn(II)-based T1 contrast agents, presenting their performance data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms and experimental workflows.

Performance Comparison of Mn(II)-based T1 Contrast Agents

The efficacy of a T1 contrast agent is primarily determined by its longitudinal (r1) and transverse (r2) relaxivity, which quantify the agent's ability to shorten the T1 and T2 relaxation times of water protons, respectively. A higher r1 value indicates a stronger T1 contrast enhancement. Stability is another critical parameter, as the premature release of Mn(II) ions in vivo can lead to toxicity.[1][2] The following table summarizes the key performance characteristics of selected Mn(II)-based contrast agents.

Contrast AgentLigandr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)Stability (pMn)Key Features & In Vivo Performance
Mn-DPDP (Teslascan®) Dipyridoxyl diphosphate2.8[3]3.7[4]0.4740LowFirst clinically approved Mn-based agent for liver imaging; no longer in widespread use due to low relaxivity and in vivo instability.[2][3]
[Mn(EDTA)(H₂O)]²⁻ Ethylenediaminetetraacetic acid2.9[5]-0.47357.82A well-studied complex, but its linear chelate structure can lead to lower stability compared to macrocyclic agents.[1][5]
Mn-PyC3A Pyridine-containing macrocycle2.1[1]-1.4378.17Shows good thermodynamic and kinetic stability; has entered Phase I clinical trials.[1][6] It exhibits mixed renal and hepatobiliary clearance.[7]
Mn-PyC3A-3-OBn Derivatized Mn-PyC3A2.6[5]9.0[5]1.437-A lead candidate for liver-specific imaging with high relaxivity and rapid blood clearance.[8][9]
Bis(aquated) Mn(II) Complex Pentadentate ligand with piperazine and pyridine5.88[10]-1.412514.29Exhibits high relaxivity due to two inner-sphere water molecules and shows high thermodynamic stability.[10][11]
Mn(II)-dithiocarbamate Complex 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate4.9[2]34.5[2]1.525-Demonstrates relaxivity comparable to some Gd-based agents.[2]

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and evaluation of Mn(II)-based T1 contrast agents.

Synthesis of Mn(II) Complexes

The synthesis of Mn(II)-based contrast agents typically involves the complexation of a Mn(II) salt (e.g., MnCl₂) with a chelating ligand in an aqueous solution. The reaction conditions, such as pH and temperature, are optimized to ensure complete complexation and high yield.

  • Example: Synthesis of a Bis(aquated) Mn(II) Complex [10][11]

    • The pentadentate ligand is dissolved in water.

    • An aqueous solution of manganese(II) chloride tetrahydrate is added dropwise to the ligand solution with constant stirring.

    • The pH of the reaction mixture is adjusted to a neutral range (e.g., 7.0) using a base solution (e.g., NaOH).

    • The reaction is typically stirred at room temperature for several hours to ensure complete complex formation.

    • The final product is often purified by crystallization or chromatography.

Characterization of Mn(II) Complexes

The synthesized complexes are thoroughly characterized to confirm their structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the complex.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the Mn(II) ion.

  • Elemental Analysis: To determine the elemental composition of the complex.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.

In Vitro Relaxivity Measurements

Relaxivity is a crucial parameter for evaluating the performance of a contrast agent.[12][13][14]

  • Sample Preparation: A series of solutions of the Mn(II) complex are prepared at different concentrations in a relevant medium (e.g., saline or plasma).[15]

  • T1 and T2 Measurement: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a nuclear magnetic resonance (NMR) relaxometer or an MRI scanner.

    • T1 Measurement: Typically performed using an inversion-recovery pulse sequence.[15]

    • T2 Measurement: Typically performed using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[15]

  • Data Analysis: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are plotted against the concentration of the Mn(II) complex. The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively.[12]

In Vivo Imaging and Biodistribution Studies

In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of the contrast agent in a biological system.[4][16]

  • Animal Model: Studies are typically conducted in small animals, such as mice or rats.

  • Contrast Agent Administration: The Mn(II) complex is administered intravenously (IV) as a bolus injection.[4]

  • MRI Acquisition: T1-weighted MR images are acquired before and at multiple time points after the injection of the contrast agent to observe the enhancement in various organs and tissues.[8]

  • Biodistribution Analysis: To quantify the distribution and clearance of the agent, tissues and fluids (e.g., blood, liver, kidneys, urine, feces) are collected at different time points post-injection. The manganese content in these samples is then measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[16]

Stability Assessment: Transmetallation Studies

The kinetic inertness of the Mn(II) complex is evaluated by challenging it with physiologically relevant competing metal ions, such as Zn(II).[7]

  • Experimental Setup: The Mn(II) complex is incubated in a solution containing a significant excess of a competing metal ion (e.g., ZnCl₂).

  • Monitoring Dissociation: The dissociation of the Mn(II) complex over time is monitored by measuring the change in relaxivity or by using analytical techniques like HPLC to separate the complexed and free manganese. A slower rate of dissociation indicates higher kinetic stability.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the action and evaluation of Mn(II)-based T1 contrast agents.

T1_Contrast_Mechanism cluster_agent Mn(II) Contrast Agent cluster_water Surrounding Environment cluster_mri MRI Signal Mn_ion Mn(II) Ion (Paramagnetic) Chelate Chelating Ligand Water Water Protons (in tissue) Mn_ion->Water interacts with T1_shortening Shortened T1 Relaxation Time Water->T1_shortening experience Bright_Signal Bright Signal on T1-weighted Image T1_shortening->Bright_Signal Leads to

Caption: Mechanism of T1 contrast enhancement by a Mn(II)-based agent.

Experimental_Workflow Synthesis 1. Synthesis & Characterization of Mn(II) Complex InVitro 2. In Vitro Evaluation - Relaxivity Measurement - Stability (Transmetallation) Synthesis->InVitro InVivo 3. In Vivo Imaging - Animal Model MRI - Contrast Enhancement InVitro->InVivo Biodistribution 4. Biodistribution & Clearance - Tissue/Fluid Analysis (ICP-MS) InVivo->Biodistribution Safety 5. Preclinical Safety Assessment - Toxicity Studies Biodistribution->Safety Clinical 6. Clinical Trials Safety->Clinical

Caption: General experimental workflow for the development of Mn(II)-based MRI contrast agents.

Hepatobiliary_Clearance Injection Intravenous Injection of Mn-based Agent Bloodstream Distribution in Bloodstream Injection->Bloodstream Liver Uptake by Hepatocytes (Liver Cells) Bloodstream->Liver Hepatobiliary Pathway Kidneys Renal Filtration Bloodstream->Kidneys Renal Pathway Bile Excretion into Bile Liver->Bile Feces Elimination via Feces Bile->Feces Urine Elimination via Urine Kidneys->Urine

Caption: Dual clearance pathway (hepatobiliary and renal) of some Mn(II)-based contrast agents.

References

Cross-Validation of Mn(II)-DO3A Imaging with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Manganese(II)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (Mn(II)-DO3A) magnetic resonance imaging (MRI) with histological findings. It is designed to offer an objective analysis of Mn(II)-DO3A's performance as a contrast agent by presenting supporting experimental data and detailed protocols for key experiments.

Introduction to Mn(II)-DO3A as an MRI Contrast Agent

Manganese-based contrast agents are emerging as a promising alternative to gadolinium-based contrast agents (GBCAs) for MRI, primarily due to concerns about gadolinium deposition in the body. Mn(II) ions, being paramagnetic, can effectively shorten the T1 relaxation time of water protons, thereby enhancing the signal intensity in T1-weighted MR images. The macrocyclic ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) forms a stable complex with Mn(II), which is crucial for minimizing the in vivo release of potentially toxic free manganese ions. Understanding the correlation between the signal enhancement observed in Mn(II)-DO3A enhanced MRI and the underlying tissue microstructure as revealed by histology is critical for the validation and further development of this contrast agent.

Quantitative Data Summary

While direct quantitative cross-validation studies of Mn(II)-DO3A imaging with histology are not abundantly available in the public domain, we can infer the expected correlations from studies on similar manganese-based contrast agents and general principles of contrast-enhanced MRI. The following table summarizes the anticipated quantitative relationships between MRI signal intensity and histological measurements.

MRI ParameterHistological CorrelateExpected CorrelationRationale
T1-weighted Signal Intensity Cellularity (Cell Density)PositiveIncreased cell density leads to a higher concentration of intracellularly trapped Mn(II)-DO3A, resulting in greater T1 shortening and higher signal intensity.
T1-weighted Signal Intensity Vascular DensityPositiveIn the early phase after injection, higher vascular density can lead to increased delivery and accumulation of the contrast agent in the tissue.
T1-weighted Signal Intensity NecrosisNegativeNecrotic regions have compromised cell membranes and reduced cellular uptake mechanisms, leading to lower accumulation of Mn(II)-DO3A and consequently lower signal intensity compared to viable tissue.
T1 Relaxation Time (T1 map) Cellularity (Cell Density)NegativeHigher cellular uptake of Mn(II)-DO3A leads to a more significant reduction in the T1 relaxation time.

Experimental Protocols

The following are detailed methodologies for conducting a cross-validation study of Mn(II)-DO3A imaging with histology, based on established practices in preclinical imaging and histopathology.

Animal Model and Contrast Agent Administration
  • Animal Model: A suitable animal model, such as a mouse xenograft model for tumor imaging, is selected.

  • Contrast Agent: Mn(II)-DO3A is synthesized and purified. A sterile solution in a physiologically compatible buffer (e.g., saline) is prepared.

  • Administration: The Mn(II)-DO3A solution is administered to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific relaxivity of the agent and the imaging application, but a typical dose might range from 0.05 to 0.2 mmol/kg body weight.

In Vivo Mn(II)-DO3A Enhanced MRI
  • Imaging System: A high-field preclinical MRI scanner (e.g., 7T or 9.4T) is used to achieve high spatial resolution and signal-to-noise ratio.

  • Animal Preparation: The animal is anesthetized and placed in a dedicated animal holder. Physiological monitoring (e.g., respiration, body temperature) is maintained throughout the imaging session.

  • Imaging Sequences:

    • Pre-contrast T1-weighted images: Acquired before the injection of Mn(II)-DO3A to serve as a baseline. A spin-echo or gradient-echo sequence is typically used.

    • Post-contrast T1-weighted images: Acquired at multiple time points after the administration of Mn(II)-DO3A to capture the dynamic uptake and washout of the contrast agent.

    • T1 mapping (optional): Quantitative T1 maps can be acquired before and after contrast injection to quantify the change in T1 relaxation time. This can be achieved using sequences like inversion recovery or variable flip angle methods.

  • Image Analysis: Regions of interest (ROIs) are drawn on the images corresponding to the tissue of interest (e.g., tumor, specific organ). The signal intensity or T1 relaxation time within these ROIs is measured and analyzed.

Histological Analysis
  • Tissue Collection and Fixation: Immediately following the final imaging session, the animal is euthanized, and the tissue of interest is excised. The tissue is fixed in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

  • Sectioning: The paraffin-embedded tissue block is sectioned into thin slices (typically 4-5 µm) using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained. Common staining protocols include:

    • Hematoxylin and Eosin (H&E) Staining: To visualize the general tissue morphology, including cell nuclei (blue/purple) and cytoplasm (pink). This is used to assess cellularity and identify areas of necrosis.

    • Immunohistochemistry (IHC): To detect specific cellular markers. For example, antibodies against proliferation markers (e.g., Ki-67) or vascular markers (e.g., CD31) can be used to quantify cell proliferation and vascular density, respectively.

  • Microscopy and Image Analysis: The stained slides are imaged using a light microscope equipped with a digital camera. Quantitative analysis of the histological images is performed using image analysis software (e.g., ImageJ, QuPath) to measure parameters such as cell density, percentage of necrotic area, and microvessel density.

Co-registration of MRI and Histology

To perform a direct voxel-wise or region-based comparison, the MRI and histology images need to be co-registered. This can be a challenging process but is crucial for accurate correlation. Fiducial markers visible in both modalities can be used, or image registration algorithms can be employed to align the datasets based on anatomical landmarks.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_mri MRI Acquisition cluster_histology Histological Analysis cluster_analysis Data Analysis animal_model Select Animal Model contrast_prep Prepare Mn(II)-DO3A pre_contrast Pre-contrast T1w MRI animal_model->pre_contrast injection Inject Mn(II)-DO3A pre_contrast->injection post_contrast Post-contrast T1w MRI injection->post_contrast euthanasia Euthanasia & Tissue Collection post_contrast->euthanasia mri_analysis MRI Data Analysis post_contrast->mri_analysis fixation Fixation & Embedding euthanasia->fixation sectioning Sectioning fixation->sectioning staining Staining (H&E, IHC) sectioning->staining hist_analysis Histology Image Analysis staining->hist_analysis correlation Correlational Analysis mri_analysis->correlation hist_analysis->correlation

Caption: Experimental workflow for cross-validating Mn(II)-DO3A MRI with histology.

Logical Relationship between Mn(II)-DO3A Uptake and Histological Features

logical_relationship cluster_mri MRI Observation cluster_mechanism Biological Mechanism cluster_histology Histological Features mri_signal Increased T1w Signal Intensity contrast_uptake Mn(II)-DO3A Accumulation mri_signal->contrast_uptake is caused by cellularity High Cellularity contrast_uptake->cellularity is facilitated by vascularity High Vascularity contrast_uptake->vascularity is facilitated by viability Viable Tissue contrast_uptake->viability occurs in

Caption: Relationship between Mn(II)-DO3A uptake, MRI signal, and tissue histology.

Conclusion

The cross-validation of Mn(II)-DO3A imaging with histology is a critical step in establishing its reliability and utility as a clinical and preclinical MRI contrast agent. By following rigorous experimental protocols and performing quantitative correlational analysis, researchers can gain a deeper understanding of the biological basis for the observed signal enhancements. This guide provides a framework for conducting such validation studies, which will ultimately contribute to the development of safer and more effective diagnostic imaging tools.

A Comparative Analysis of the Toxicity Profiles of Mn(II)-DO3A and Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the manganese-based magnetic resonance imaging (MRI) contrast agent, Mn(II)-DO3A, and the widely used gadolinium-based contrast agents (GBCAs). This document synthesizes experimental data to inform researchers, scientists, and drug development professionals on the relative safety of these imaging agents.

Executive Summary

The development of safer MRI contrast agents is a significant focus in diagnostic imaging. Gadolinium-based contrast agents, the current standard, have been associated with adverse effects such as nephrogenic systemic fibrosis (NSF) and gadolinium deposition disease (GDD), particularly in patients with renal impairment.[1][2] This has spurred the investigation of alternatives, with manganese-based agents like Mn(II)-DO3A emerging as a promising option due to the body's natural mechanisms for processing manganese.[3][4] This guide presents a detailed comparison of the available toxicity data for Mn(II)-DO3A and various GBCAs, focusing on acute toxicity, cellular toxicity, and metal ion deposition.

Acute Toxicity

Acute toxicity, typically measured by the median lethal dose (LD50), provides a primary measure of a substance's short-term lethality. While direct comparative LD50 studies for Mn(II)-DO3A against a range of GBCAs are limited, data from various sources allow for an informed comparison. The toxicity of the free metal ions is significantly higher than their chelated counterparts, highlighting the importance of the ligand's stability in ensuring safety.[5]

Agent TypeCompoundAnimal ModelRoute of AdministrationLD50 (mmol/kg)
Manganese-Based MnCl2 (free Mn)RatIntravenous0.22[6]
Mn(II)-EDTARatIntravenous7.0[6]
Mn(II)-DO3A Mouse/RatIntravenousData not available
Gadolinium-Based GdCl3 (free Gd)MouseIntravenous0.3-0.4[5]
Gadopentetate Dimeglumine (Linear)MouseIntravenous~10[5]
Gadodiamide (Linear)MouseIntravenous~11[5]
Gadoteridol (Macrocyclic)MouseIntravenous~12[5]
Gadobutrol (Macrocyclic)MouseIntravenous>10[5]

Table 1: Comparative Acute Toxicity (LD50) of Manganese and Gadolinium Compounds. Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Cellular Toxicity

In vitro studies on various cell lines are crucial for elucidating the mechanisms of toxicity at a cellular level. The primary mechanism of toxicity for both manganese and gadolinium-based agents involves the release of free metal ions, which can induce oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[1][7][8] The stability of the chelate is a critical determinant of its cytotoxicity.[1]

AgentCell LineKey Findings
Mn(II) Compounds Dopaminergic cellsMn(II) is taken up and localizes in the Golgi apparatus. Cytotoxicity is linked to the release of free Mn and is higher for less stable compounds.[5]
SK-N-SH neuroblastoma cellsMn2+ exposure leads to increased reactive oxygen species (ROS) production, apoptosis, and decreased mitochondrial membrane potential in a dose-dependent manner.[9]
Gadolinium-Based Contrast Agents (GBCAs) Human neuronsGBCAs induce mitochondrial toxicity and cell death, with toxicity increasing with reduced kinetic stability of the agent.[4][10]
Human proximal tubular cells (HK-2)Free gadolinium (Gd(III)) leads to mitochondrial dysfunction, apoptosis, and upregulation of genes involved in inflammation and fibrosis.[11]

Table 2: Summary of In Vitro Cytotoxicity Findings.

Metal Deposition and Biodistribution

The long-term retention of metal ions in the body is a significant safety concern. Gadolinium has been shown to deposit in various tissues, including the brain, bone, and skin, even in patients with normal renal function.[12][13][14] Manganese, being an essential element, is managed by the body's natural homeostatic mechanisms, which may lead to more efficient clearance of any dissociated manganese.[4]

Agent TypeKey Organ of DepositionClearanceNotes
Manganese-Based (e.g., Mn-PyC3A) Bone, Liver, Gastrointestinal Tract (for less stable compounds)Rapid and complete elimination from the body for stable chelates like Mn-PyC3A.[15][16]The body has natural mechanisms to process and excrete excess manganese.[4]
Gadolinium-Based (Linear) Brain, Bone, SkinSlower clearance compared to macrocyclic agents, with evidence of long-term retention.[9][12]Higher propensity to release free gadolinium, leading to greater deposition.[17]
Gadolinium-Based (Macrocyclic) Brain, Bone (at lower levels than linear agents)Faster clearance from tissues compared to linear agents.[12]Generally considered more stable and less prone to gadolinium deposition.[18]

Table 3: Comparative Metal Deposition and Clearance.

Experimental Protocols

Acute Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a contrast agent.

Protocol:

  • Animal Model: Typically mice or rats of a specific strain and sex (e.g., female BALB/c mice or Wistar rats).[19]

  • Dose Administration: The contrast agent is administered via a clinically relevant route, usually intravenous (IV) injection. A range of at least 5 single dose levels are used, with 2 or more animals per dose.[19]

  • Observation: Animals are monitored for signs of toxicity and mortality at specific time points (e.g., 1, 2, 4, and 6 hours) and daily for up to 7 days to observe for delayed toxicity.[19]

  • Data Analysis: The percentage of mortality at each dose is recorded. The LD50 value, the dose at which 50% of the animals die, is then calculated using statistical methods such as Probit Analysis.[19]

In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of a contrast agent on cell viability and proliferation.

Protocol:

  • Cell Culture: A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line like HeLa) is cultured in 96-well plates to a desired confluency.[20]

  • Treatment: The cells are exposed to various concentrations of the contrast agent for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.[11]

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals produced by viable cells.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[11]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[21]

In Vivo Biodistribution and Metal Retention

Objective: To quantify the distribution and retention of the contrast agent's metal ion in various organs.

Protocol:

  • Animal Model and Dosing: Rats are typically used. A single or repeated dose of the contrast agent is administered intravenously.[4][10]

  • Tissue Collection: At predetermined time points (e.g., 24 hours, 7 days, 34 weeks), animals are euthanized, and various organs and tissues (e.g., brain, kidney, liver, bone, skin, blood) are collected.[4][9]

  • Sample Preparation: The collected tissues are weighed and then digested using a strong acid mixture (e.g., nitric acid) with the aid of microwave digestion.[16][17]

  • Metal Quantification: The concentration of the metal ion (manganese or gadolinium) in the digested tissue samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16][17]

  • Data Analysis: The metal concentration is typically expressed as nanomoles or micrograms of metal per gram of tissue.

Signaling Pathways and Experimental Workflows

Cellular Toxicity Pathways

The toxicity of both Mn(II)-DO3A and gadolinium agents at the cellular level is primarily driven by the dissociation of the metal ion from its chelating ligand. The free metal ions can then interfere with various cellular processes, leading to cell damage and death.

ToxicityPathways cluster_0 Mn(II)-DO3A Toxicity cluster_1 Gadolinium Agent Toxicity Mn_DO3A Mn(II)-DO3A Free_Mn Free Mn(II) Mn_DO3A->Free_Mn Dissociation ROS_Mn Reactive Oxygen Species (ROS) Production Free_Mn->ROS_Mn Mito_Dys_Mn Mitochondrial Dysfunction Free_Mn->Mito_Dys_Mn ROS_Mn->Mito_Dys_Mn Inflammation Neuroinflammation (NF-κB, MAPK activation) ROS_Mn->Inflammation Apoptosis_Mn Apoptosis Mito_Dys_Mn->Apoptosis_Mn Inflammation->Apoptosis_Mn GBCA Gadolinium Agent (GBCA) Free_Gd Free Gd(III) GBCA->Free_Gd Dissociation ROS_Gd Reactive Oxygen Species (ROS) Production Free_Gd->ROS_Gd Mito_Dys_Gd Mitochondrial Dysfunction Free_Gd->Mito_Dys_Gd Fibrosis Pro-fibrotic Pathways Free_Gd->Fibrosis ROS_Gd->Mito_Dys_Gd Apoptosis_Gd Apoptosis Mito_Dys_Gd->Apoptosis_Gd Fibrosis->Apoptosis_Gd

Figure 1: Simplified signaling pathways of Mn(II)-DO3A and Gadolinium agent toxicity.

Experimental Workflow for In Vivo Biodistribution Study

The following diagram illustrates the typical workflow for assessing the biodistribution of a novel contrast agent in an animal model.

BiodistributionWorkflow start Start animal_model Select Animal Model (e.g., Rats) start->animal_model dosing Administer Contrast Agent (IV) animal_model->dosing time_points Euthanize at Pre-defined Time Points dosing->time_points tissue_collection Collect Organs and Tissues time_points->tissue_collection digestion Microwave Acid Digestion of Tissues tissue_collection->digestion icpms Quantify Metal Concentration via ICP-MS digestion->icpms data_analysis Analyze and Report Data (nmol/g tissue) icpms->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for in vivo biodistribution analysis.

Conclusion

The available evidence suggests that stable manganese-based contrast agents, such as those in the Mn(II)-DO3A class, may offer a favorable toxicity profile compared to gadolinium-based agents, particularly linear GBCAs. The body's ability to handle manganese as an essential element potentially mitigates the risks associated with the dissociation of the metal ion from its chelate. However, it is crucial to underscore that the stability of the chelate is paramount for both manganese and gadolinium agents. Further direct, head-to-head comparative studies are necessary to definitively establish the relative safety of Mn(II)-DO3A across a range of clinically relevant endpoints. Researchers and drug development professionals should continue to focus on optimizing the kinetic and thermodynamic stability of novel contrast agents to minimize potential toxicity.

References

A Comparative Analysis of Mn(II)-DO3A and Commercial Gadolinium-Based Contrast Agents for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant evolution, driven by safety concerns associated with gadolinium-based contrast agents (GBCAs). This has spurred the development of safer, yet equally effective, alternatives. Among the most promising candidates are manganese-based agents, with Mn(II)-DO3A complexes emerging as a focal point of research. This guide provides an objective comparison of the performance of Mn(II)-DO3A against commercially available GBCAs, supported by experimental data and detailed protocols to aid researchers in their evaluation and development efforts.

Performance Metrics: A Head-to-Head Comparison

The efficacy and safety of an MRI contrast agent are primarily determined by its relaxivity, stability, and toxicity profile. The following table summarizes the quantitative data for Mn(II)-based agents and a selection of widely used commercial GBCAs.

Contrast AgentTyper1 Relaxivity (mM⁻¹s⁻¹) at 1.5Tr1 Relaxivity (mM⁻¹s⁻¹) at 3Tr2 Relaxivity (mM⁻¹s⁻¹) at 1.5TThermodynamic Stability (log K)
Mn(II)-DO3A Analogues Manganese-based~2.1 - 4.9~2.0 - 4.5~3.0 - 34.5~19.4 - 20.2[1]
Mn-PyC3AManganese-based~3.8 (in plasma)[2]N/AN/A~11.4[3]
Gadoterate (Dotarem®) Macrocyclic GBCA~3.6 - 4.78[4][5]~3.4 - 4.97[4][5]~4.3 - 5.6~25.6[6]
Gadobutrol (Gadavist®) Macrocyclic GBCA~4.78 - 5.2[4][7]~4.97 - 5.0[4][7]~5.9 - 6.1~21.8
Gadopentetate (Magnevist®) Linear GBCA~4.1~3.8~4.5~22.1[8]
Gadobenate (MultiHance®) Linear GBCA~6.3~5.8~8.2~22.6

Note: Relaxivity values can vary depending on the experimental conditions (e.g., solvent, temperature, pH). The values presented are indicative and sourced from various studies.

Delving into the Data: Key Performance Insights

Relaxivity: The efficiency of a contrast agent is measured by its relaxivity (r1 and r2), which is the ability to shorten the T1 and T2 relaxation times of water protons. Higher r1 relaxivity leads to brighter signals on T1-weighted images, which are crucial for anatomical detail. Some Mn(II) complexes have demonstrated r1 relaxivity values comparable to or even exceeding those of some GBCAs[9]. For instance, a novel manganese-based agent, Mn-PyC3A, exhibits a relaxivity in blood plasma comparable to commercial Gd-based contrast agents[2].

Stability: The stability of the chelate is paramount for patient safety. Insufficient stability can lead to the release of free metal ions (Mn²⁺ or Gd³⁺) into the body, which can be toxic. Gadolinium deposition in the brain and other tissues has been a significant concern with GBCAs, particularly linear agents[10]. While Mn(II) complexes generally exhibit lower thermodynamic and kinetic stability compared to their Gd(III) counterparts due to the lower charge of the Mn ion, significant progress has been made in designing more robust manganese chelates[11][12]. Macrocyclic ligands like DOTA and its derivatives offer high stability for both Gd(III) and Mn(II)[11][13]. The kinetic inertness, or the resistance to dissociation, is a critical factor for in vivo applications[12]. Studies have shown that some manganese complexes, such as Mn-PyC3A, are highly resistant to dissociation[2].

Toxicity and Biodistribution: A major advantage of manganese-based contrast agents lies in their favorable toxicity profile and biological handling. Manganese is an essential element, and the body has natural mechanisms to process and excrete it[14]. In contrast, free gadolinium is not naturally found in the body and can be retained indefinitely if released from its chelate[14]. Preclinical studies have shown that agents like Mn-PyC3A are efficiently eliminated from the body through both renal and hepatobiliary pathways, reducing the risk of accumulation, especially in patients with impaired kidney function[10][15]. This dual excretion pathway is a significant advantage over GBCAs, which are primarily cleared by the kidneys[3].

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol for Measuring T1 and T2 Relaxivity

This protocol outlines the steps to determine the longitudinal (r1) and transverse (r2) relaxivities of a contrast agent using MRI.

  • Sample Preparation:

    • Prepare a stock solution of the contrast agent (e.g., Mn(II)-DO3A or a commercial GBCA) of a known concentration in deionized water or a relevant buffer (e.g., phosphate-buffered saline, PBS).

    • Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).

    • Transfer each dilution into separate, identical NMR tubes or phantom vials. Include a control sample containing only the solvent.

  • MRI Acquisition:

    • Place the samples in a phantom holder and position it in the isocenter of the MRI scanner.

    • For T1 Measurement:

      • Use an inversion recovery spin-echo (IR-SE) pulse sequence.

      • Acquire a series of images with varying inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

      • Maintain a long repetition time (TR) to allow for full longitudinal relaxation between pulses (TR > 5 * T1 of the longest T1 sample).

    • For T2 Measurement:

      • Use a multi-echo spin-echo (SE) pulse sequence.

      • Acquire a series of images with varying echo times (TE) (e.g., 10, 20, 30, 40, 50, 60, 70, 80 ms).

      • Use a long TR to minimize T1 weighting.

  • Data Analysis:

    • For each sample at each concentration, measure the signal intensity from a region of interest (ROI) in the acquired images.

    • T1 Calculation: Plot the signal intensity as a function of TI and fit the data to the inversion recovery equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI / T1)| to determine the T1 relaxation time for each concentration.

    • T2 Calculation: Plot the signal intensity as a function of TE and fit the data to a mono-exponential decay function: SI(TE) = SI₀ * exp(-TE / T2) to determine the T2 relaxation time for each concentration.

    • Relaxivity Calculation:

      • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

      • Plot R1 and R2 as a function of the contrast agent concentration.

      • The slope of the linear fit of the R1 vs. concentration plot gives the r1 relaxivity, and the slope of the R2 vs. concentration plot gives the r2 relaxivity[10].

Protocol for Assessing Kinetic Inertness via Transmetalation

This protocol assesses the kinetic stability of a chelate by measuring its resistance to releasing the metal ion in the presence of a competing metal ion.

  • Sample Preparation:

    • Prepare a solution of the contrast agent (e.g., Mn(II)-DO3A) at a known concentration (e.g., 0.1 mM) in a biologically relevant buffer (e.g., HEPES or TRIS buffer at pH 7.4).

    • Prepare a solution of a competing metal ion, such as zinc chloride (ZnCl₂) or copper chloride (CuCl₂), at a concentration significantly higher than the contrast agent (e.g., 10-fold molar excess).

  • Transmetalation Reaction:

    • Mix the contrast agent solution with the competing metal ion solution.

    • Incubate the mixture at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture for analysis.

  • Analysis of Dissociation:

    • The dissociation of the manganese or gadolinium complex can be monitored by measuring the change in a property that is sensitive to the presence of the free or transmetalated metal ion.

    • For Paramagnetic Complexes: The change in water proton relaxivity (r1) can be monitored over time. The dissociation of the original complex and the formation of a new complex with the competing metal will result in a change in the overall relaxivity of the solution. The relaxation rate (R1) of the solution is measured at each time point[11].

    • For Lanthanide Complexes (e.g., Gd-DOTA): The dissociation can be followed by monitoring the appearance of the free lanthanide ion using a fluorescent indicator or by measuring the change in the UV-Vis absorbance spectrum if the complex has a characteristic absorption band that changes upon dissociation[8].

  • Data Analysis:

    • Plot the change in the measured parameter (e.g., R1, fluorescence intensity, or absorbance) as a function of time.

    • The data can be fitted to a kinetic model (e.g., pseudo-first-order kinetics) to determine the dissociation rate constant (k_d).

    • The half-life (t₁/₂) of the complex under these conditions can then be calculated as t₁/₂ = ln(2) / k_d. A longer half-life indicates greater kinetic inertness[6].

Visualizing the Processes

To better understand the experimental workflows and the underlying principles, the following diagrams are provided.

Relaxivity_Measurement_Workflow Workflow for Relaxivity Measurement cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Contrast Agent prep_dilutions Create Serial Dilutions (e.g., 0.1 - 1.0 mM) prep_stock->prep_dilutions prep_phantom Fill Phantom Vials prep_dilutions->prep_phantom mri_position Position Phantom in MRI Scanner prep_phantom->mri_position mri_t1 Acquire T1-weighted Images (Inversion Recovery Sequence) mri_position->mri_t1 mri_t2 Acquire T2-weighted Images (Multi-echo Spin-Echo Sequence) mri_position->mri_t2 analysis_roi Measure Signal Intensity from Regions of Interest mri_t1->analysis_roi mri_t2->analysis_roi analysis_calc_t1t2 Calculate T1 and T2 for each concentration analysis_roi->analysis_calc_t1t2 analysis_calc_rates Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) analysis_calc_t1t2->analysis_calc_rates analysis_plot Plot R1 and R2 vs. Concentration analysis_calc_rates->analysis_plot analysis_relaxivity Determine r1 and r2 (Slope of the linear fit) analysis_plot->analysis_relaxivity

Caption: Experimental workflow for determining r1 and r2 relaxivity.

Chelation_and_Dissociation Chelation and Dissociation of Metal-Based Contrast Agents cluster_chelation Stable Chelate (in vivo) cluster_dissociation Dissociation (Potential Toxicity) Metal_Ion Mⁿ⁺ Chelated_Complex [M(Chelator)] Metal_Ion->Chelated_Complex Chelation Chelator Chelator (e.g., DO3A) Chelator->Chelated_Complex Chelated_Complex2 [M(Chelator)] Free_Metal_Ion Free Mⁿ⁺ Free_Chelator Free Chelator Chelated_Complex2->Free_Metal_Ion Dissociation Chelated_Complex2->Free_Chelator

Caption: Conceptual diagram of metal ion chelation and dissociation.

Conclusion

The development of Mn(II)-DO3A and other manganese-based contrast agents represents a significant step towards safer MRI procedures. While GBCAs, particularly macrocyclic agents, still set a high benchmark for stability, the advancements in manganese chelation chemistry are closing the performance gap. The comparable relaxivity, coupled with the significant advantages in toxicity profile and biodistribution, position manganese-based agents as a highly promising alternative for the future of contrast-enhanced MRI. Further research and clinical trials will be crucial in fully realizing their potential and paving the way for their integration into routine clinical practice.

References

Safety Operating Guide

Proper Disposal of Mn(II)-DO3A (Sodium): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Mn(II)-DO3A (sodium), a manganese-based complex often used as a potential alternative to gadolinium-based MRI contrast agents. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling

Before handling Mn(II)-DO3A (sodium), it is crucial to be aware of its potential hazards. While specific toxicity data for this compound is limited, it is essential to treat it with care due to the presence of manganese. High levels of manganese exposure can lead to a neurological condition known as manganism. Therefore, minimizing dust inhalation and skin contact is a primary safety concern.

Personal Protective Equipment (PPE)

When handling Mn(II)-DO3A (sodium), especially in its solid form, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or latex gloves. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Hazard Summary

The following table summarizes the key hazard information for manganese compounds. It is important to note that while Mn(II)-DO3A (sodium) is a chelated form of manganese, these general hazards should be considered.

Hazard ClassificationDescription
Acute Toxicity (Oral) While the oral LD50 for rats for a similar manganese compound was found to be >2,000 mg/kg, ingestion should be avoided.
Inhalation Toxicity Dust from manganese compounds can be harmful if inhaled, potentially leading to respiratory irritation.
Chronic Toxicity Prolonged or repeated exposure to manganese can affect the central nervous system.
Aquatic Toxicity Release into the environment may cause long-lasting harmful effects to aquatic life.[1][2]

Step-by-Step Disposal Protocol

The disposal of Mn(II)-DO3A (sodium) must be conducted in accordance with all federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for Mn(II)-DO3A (sodium) waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a compatible, leak-proof container for collecting the waste. The original container is often a suitable option.

    • Ensure the container is tightly sealed to prevent spills or the release of dust.

  • Labeling:

    • Properly label the waste container with the full chemical name: "Mn(II)-DO3A (sodium) Waste".

    • Include the approximate amount of waste and the date of accumulation.

    • Attach any other hazard labels as required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the full chemical name and any available safety data sheets (SDS).

First Aid Measures

In the event of accidental exposure, follow these immediate first aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • After Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of Mn(II)-DO3A (sodium).

start Start: Handling Mn(II)-DO3A (sodium) Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label_container Label Container with Chemical Name and Hazards segregate->label_container seal Securely Seal the Waste Container label_container->seal store Store in a Designated and Secure Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Proper Disposal Completed disposal->end

Figure 1. Workflow for the proper disposal of Mn(II)-DO3A (sodium).

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of Mn(II)-DO3A (sodium), protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mn(II)-DO3A (sodium)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for Mn(II)-DO3A (sodium), a manganese-based complex with potential as an alternative to gadolinium-based MRI contrast agents.

This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Essential Safety Information at a Glance

A thorough understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes key quantitative data for Mn(II)-DO3A (sodium).

PropertyValueReference
Molecular Formula C14H23MnN4NaO6[1]
Molecular Weight 421.28 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 120066-53-7[1]
Storage Temperature -20°C for 1 month, -80°C for 6 months (sealed from moisture)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Mn(II)-DO3A (sodium), as with any chemical, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes. Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing from contamination.

  • Respiratory Protection: While not typically required under normal handling conditions with adequate ventilation, a NIOSH-approved respirator with a particulate filter may be necessary if there is a risk of generating dust or aerosols.[3][4]

Step-by-Step Handling Protocol

Adherence to a standardized protocol is critical for minimizing risks. The following steps provide guidance for the safe handling of Mn(II)-DO3A (sodium) from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
  • Follow the recommended storage temperatures to ensure stability: -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months), keeping the container tightly sealed to protect from moisture.[2]

2. Preparation and Use:

  • Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
  • Avoid creating dust when handling the solid form.[4]
  • If preparing a solution, add the solid to the solvent slowly to avoid splashing. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[2]
  • Use only non-sparking tools and equipment, especially when opening and closing containers.[3]

3. General Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with Mn(II)-DO3A (sodium), such as gloves, pipette tips, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.

  • Unused Product: Unused or waste Mn(II)-DO3A (sodium) should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a prompt and organized response is essential to mitigate any potential hazards. The following diagram illustrates the logical workflow for handling a spill of Mn(II)-DO3A (sodium).

Spill_Response_Workflow Chemical Spill Response Workflow for Mn(II)-DO3A (sodium) start Spill Occurs assess Assess the Spill - Is it a major or minor spill? - Are there any immediate dangers? start->assess ppe Don Appropriate PPE - Gloves, goggles, lab coat - Respirator if necessary assess->ppe Minor major_spill Major Spill - Evacuate immediately - Call emergency services/EHS assess->major_spill Major evacuate Evacuate the Area - Alert others in the vicinity - Isolate the spill area contain Contain the Spill - Use absorbent material for liquids - Gently cover solids to prevent dust ppe->contain cleanup Clean Up the Spill - Collect absorbed material or solid - Place in a labeled hazardous waste container contain->cleanup decontaminate Decontaminate the Area - Clean the spill surface with appropriate solvent - Wipe down equipment cleanup->decontaminate dispose Dispose of Waste - Follow institutional EHS guidelines for hazardous waste decontaminate->dispose report Report the Incident - Inform supervisor and EHS dispose->report major_spill->evacuate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.